molecular formula C10H19NO4 B1582882 Diethyl 3,3'-Iminodipropionate CAS No. 3518-88-5

Diethyl 3,3'-Iminodipropionate

Cat. No.: B1582882
CAS No.: 3518-88-5
M. Wt: 217.26 g/mol
InChI Key: ONEIYJQBXMVMKU-UHFFFAOYSA-N
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Description

Diethyl 3,3'-Iminodipropionate (CAS RN: 3518-88-5) is a high-purity liquid compound supplied with a minimum purity of >98.0% (GC)(T) . It is characterized by a boiling point of 139°C at 12 mmHg and a specific gravity of 1.04 at 20°C . This reagent serves as a versatile nitrogen-containing building block in organic synthesis. Its primary research value lies in its role as a key intermediate in the development of Active Pharmaceutical Ingredients (APIs), where its two ester groups allow for extensive further functionalization and molecular design . The structure of this compound, featuring a central secondary amine, supports the synthesis of various nitrogen-containing heterocycles, which are crucial scaffolds in many biologically active molecules . Beyond pharmaceutical research, it is also employed as a bifunctional monomer in the preparation of specialty polymers . This product is moisture and heat sensitive and must be stored under inert gas in a refrigerated environment (0-10°C) to maintain stability . This compound is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic uses, or for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-[(3-ethoxy-3-oxopropyl)amino]propanoate
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InChI

InChI=1S/C10H19NO4/c1-3-14-9(12)5-7-11-8-6-10(13)15-4-2/h11H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONEIYJQBXMVMKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20326239
Record name Diethyl 3,3'-Iminodipropionate
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Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3518-88-5
Record name 3518-88-5
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Record name Diethyl 3,3'-Iminodipropionate
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Record name Diethyl 3,3'-Iminodipropionate
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Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Diethyl 3,3'-Iminodipropionate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Building Block

Diethyl 3,3'-iminodipropionate, with the CAS Number 1117-23-3, is a symmetrical secondary amine bearing two propionate ester functionalities.[1] Its structure presents a unique combination of a nucleophilic secondary amine and two ester groups that can be chemically modified, making it a highly versatile building block in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic signature, reactivity, and applications, with a focus on its practical use in research and development settings. Understanding the nuanced chemical behavior of this molecule is paramount for its effective utilization in the synthesis of novel compounds, including heterocyclic scaffolds and potential pharmaceutical intermediates.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and spectroscopic properties of this compound is the foundation for its successful application in synthesis and analysis.

Physical Properties

This compound is a colorless to pale yellow liquid at room temperature. Its key physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₉NO₄[1]
Molecular Weight 217.26 g/mol [1]
Appearance Colorless to pale yellow liquid
Boiling Point 139-141 °C at 10 mmHg
Density 1.03 g/cm³
Refractive Index (n²⁰/D) 1.444
Solubility Soluble in most organic solvents such as ethanol, methanol, dichloromethane, and ethyl acetate. Limited solubility in water.
Spectroscopic Profile

The structural features of this compound give rise to a distinct spectroscopic signature, which is crucial for reaction monitoring and product characterization.

The ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework.

¹H NMR (CDCl₃, 400 MHz):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
4.14Quartet (q)4H-O-CH₂ -CH₃
2.85Triplet (t)4H-NH-CH₂ -CH₂-
2.51Triplet (t)4H-CH₂-CH₂ -C(O)-
1.25Triplet (t)6H-O-CH₂-CH₃
1.95 (broad singlet)bs1HNH

¹³C NMR (CDCl₃, 100 MHz):

Chemical Shift (δ) ppmAssignment
172.5C =O
60.5-O-CH₂ -CH₃
44.0-NH-CH₂ -CH₂-
35.5-CH₂-CH₂ -C(O)-
14.2-O-CH₂-CH₃

The IR spectrum reveals the presence of key functional groups within the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3350-3250Medium, BroadN-H Stretch
2980-2850StrongC-H Stretch (Aliphatic)
1735Strong, SharpC=O Stretch (Ester)
1180StrongC-O Stretch (Ester)
1100MediumC-N Stretch

Synthesis and Reactivity: A Chemist's Perspective

The synthetic accessibility and predictable reactivity of this compound are central to its utility as a chemical intermediate.

Synthesis: The Michael Addition Pathway

The most common and efficient synthesis of this compound involves the double Michael addition of ammonia to ethyl acrylate. This reaction is typically carried out by bubbling ammonia gas through an excess of ethyl acrylate, often in the presence of a protic solvent like ethanol.

G reactants 2 x Ethyl Acrylate + NH₃ product This compound reactants->product Ethanol, Heat

Caption: Synthesis of this compound.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a condenser, add ethyl acrylate (2.0 equivalents) and ethanol.

  • Ammonia Addition: Bubble ammonia gas through the stirred solution at a moderate rate. The reaction is exothermic and may require cooling to maintain a temperature of 40-50 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, remove the excess ammonia and ethanol under reduced pressure.

  • Purification: The crude product is then purified by vacuum distillation to yield pure this compound.

Chemical Reactivity

The chemical behavior of this compound is dictated by its secondary amine and ester functionalities.

The ester groups can be hydrolyzed under either acidic or basic conditions to yield 3,3'-iminodipropionic acid. This dicarboxylic acid can be a useful building block for the synthesis of polyamides and other polymers.

The secondary amine is nucleophilic and readily undergoes alkylation with alkyl halides or other electrophilic alkylating agents in the presence of a base to form tertiary amines.

G reactants This compound + R-X product N-Alkyl-diethyl 3,3'-iminodipropionate reactants->product Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile)

Caption: N-Alkylation of this compound.

  • Reactant Mixture: In a round-bottom flask, dissolve this compound (1.0 equivalent) in acetonitrile.

  • Base Addition: Add anhydrous potassium carbonate (1.5 equivalents) to the solution.

  • Electrophile Addition: Add benzyl bromide (1.1 equivalents) dropwise to the stirred suspension.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor by TLC.

  • Work-up and Purification: After completion, cool the mixture, filter off the inorganic salts, and remove the solvent in vacuo. The crude product can be purified by column chromatography on silica gel.

Acylation of the secondary amine with acyl chlorides or anhydrides in the presence of a non-nucleophilic base, such as triethylamine, provides the corresponding N-acyl derivatives.

G reactants This compound + R-C(O)Cl product N-Acyl-diethyl 3,3'-iminodipropionate reactants->product Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂)

Caption: N-Acylation of this compound.

  • Initial Solution: Dissolve this compound (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add acetyl chloride (1.1 equivalents) dropwise with vigorous stirring.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until TLC indicates completion.

  • Quenching and Extraction: Quench the reaction with water and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-acetylated product, which can be further purified by chromatography or distillation.

Applications in Organic Synthesis

The unique structural features of this compound make it a valuable precursor for the synthesis of various target molecules, particularly heterocyclic compounds.

Synthesis of Piperidone Derivatives via Dieckmann Condensation

N-substituted derivatives of this compound are excellent substrates for the Dieckmann condensation, an intramolecular Claisen condensation that forms a six-membered ring. This reaction provides a straightforward route to 4-piperidone-3-carboxylates, which are important scaffolds in medicinal chemistry. The resulting β-keto ester can be subsequently hydrolyzed and decarboxylated to afford the corresponding 4-piperidone.[2]

G cluster_0 Dieckmann Condensation cluster_1 Hydrolysis & Decarboxylation a N-Alkyl-diethyl 3,3'-iminodipropionate b Ethyl 1-alkyl-4-oxopiperidine-3-carboxylate a->b Base (e.g., NaOEt) c Ethyl 1-alkyl-4-oxopiperidine-3-carboxylate d 1-Alkyl-4-piperidone c->d Acid, Heat

Caption: Synthesis of 4-piperidones.

  • Dieckmann Condensation: Add N-methyl-diethyl 3,3'-iminodipropionate to a solution of sodium ethoxide in ethanol and heat the mixture to reflux.

  • Hydrolysis and Decarboxylation: After the condensation is complete, acidify the reaction mixture with aqueous hydrochloric acid and continue to heat at reflux to effect hydrolysis of the ester and decarboxylation of the resulting β-keto acid.

  • Isolation: Cool the reaction mixture and make it basic. Extract the product with an organic solvent, dry the combined organic extracts, and remove the solvent. The crude 1-methyl-4-piperidone can be purified by distillation.

Intermediate in Pharmaceutical Synthesis

Safety and Handling

This compound is classified as a skin and eye irritant.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a synthetically versatile and commercially available building block. Its predictable reactivity, centered around the secondary amine and ester functionalities, allows for a wide range of chemical transformations. The ability to readily form N-substituted derivatives that can be cyclized to valuable piperidone scaffolds highlights its importance in synthetic and medicinal chemistry. This guide has provided a detailed overview of its chemical properties, spectroscopic data, and key reactions, offering a solid foundation for researchers and scientists to effectively incorporate this valuable intermediate into their synthetic strategies.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • SpectraBase. This compound. Wiley-VCH. [Link]

  • Chemistry Stack Exchange. 3,3'-methylimino-di-propionic acid diethyl ester, to 1-Methyl-4-piperidone, via an Intermediate. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of Diethyl 3,3'-Iminodipropionate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility and Significance of Diethyl 3,3'-Iminodipropionate

This compound, a symmetrical secondary amine bearing two ethyl propionate arms, is a molecule of significant interest in various domains of chemical synthesis.[1][2][3] Its structure offers a unique combination of a nucleophilic secondary amine and two ester functionalities, making it a valuable building block for the synthesis of a diverse array of more complex molecules.[1] This bifunctionality allows for its application in the development of novel polymers, as a precursor for heterocyclic compounds, and in the synthesis of specialized ligands and pharmacologically active agents. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and thorough characterization of the final product.

Primary Synthetic Pathway: The Double Aza-Michael Addition

The most direct and industrially scalable route to this compound is the double aza-Michael addition of a primary amine or ammonia to ethyl acrylate. This reaction is a cornerstone of carbon-nitrogen bond formation in organic synthesis.[4]

Reaction Mechanism: A Stepwise Conjugate Addition

The aza-Michael addition is a conjugate addition reaction where a nitrogen nucleophile, in this case, a primary amine or ammonia, attacks the β-carbon of an α,β-unsaturated carbonyl compound, such as ethyl acrylate. The reaction proceeds in two sequential additions to the same nitrogen atom.

Initially, the primary amine attacks the electron-deficient β-carbon of the ethyl acrylate molecule. This is followed by proton transfer, typically from the solvent or another amine molecule, to the enolate intermediate, yielding the mono-adduct, ethyl 3-(alkylamino)propanoate. This intermediate, now a secondary amine, is also nucleophilic and can undergo a second Michael addition with another molecule of ethyl acrylate. This second addition proceeds through a similar mechanism to afford the final product, this compound.

The overall transformation can be visualized as follows:

Double_Michael_Addition Amine R-NH₂ MonoAdduct Mono-adduct (Secondary Amine) Amine->MonoAdduct + EthylAcrylate1 Ethyl Acrylate EthylAcrylate1->MonoAdduct EthylAcrylate2 Ethyl Acrylate FinalProduct Diethyl 3,3'-(R-imino)dipropionate EthylAcrylate2->FinalProduct MonoAdduct->FinalProduct +

Caption: Double Michael Addition of a Primary Amine to Ethyl Acrylate.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative procedure for the synthesis of this compound via the double aza-Michael addition of a primary amine to ethyl acrylate. The choice of the primary amine will determine the substituent on the nitrogen of the final product. For the synthesis of the parent compound, this compound, aqueous ammonia can be utilized.

Materials:

  • Ethyl acrylate

  • Primary amine (e.g., methylamine, ethylamine) or concentrated aqueous ammonia

  • Ethanol (or other suitable solvent)

  • Glacial acetic acid (optional, as a catalyst)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the primary amine (1.0 equivalent) in ethanol. For gaseous amines like methylamine, a solution in ethanol can be used directly. If using aqueous ammonia, a significant excess is often employed.

  • Addition of Ethyl Acrylate: To the stirred solution of the amine, add ethyl acrylate (2.2 equivalents) dropwise at room temperature. The reaction is often exothermic, and cooling in an ice bath may be necessary to maintain a controlled temperature.

  • Reaction Conditions: After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated to reflux for a period of 12 to 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure using a rotary evaporator. The residue is then dissolved in a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Purification: The organic solution is washed sequentially with a dilute solution of sodium bicarbonate and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.

  • Final Purification: Further purification can be achieved by vacuum distillation to obtain this compound as a colorless to pale yellow oil.

Quantitative Data Summary:

ParameterValue/RangeReference
Reactant Ratio (Amine:Acrylate) 1 : 2.0 - 2.5Inferred from general Michael addition principles
Reaction Temperature Room Temperature to RefluxInferred from related procedures
Reaction Time 12 - 48 hoursInferred from related procedures
Typical Yield 70 - 90%Inferred from related procedures

Alternative Synthetic Pathway: Reductive Amination

While the double Michael addition is the most common route, this compound can also be conceptually synthesized via the reductive amination of a suitable dicarbonyl precursor. This pathway, however, is less commonly reported for this specific molecule.

Conceptual Reaction Scheme

The reductive amination pathway would involve the reaction of a primary amine or ammonia with a dialdehyde or diketo-ester, followed by reduction of the resulting imine or enamine intermediates. A plausible precursor would be the diethyl ester of 3-oxopropanoic acid, which would need to be dimerized or reacted in a way to form the six-carbon backbone with the nitrogen in the center.

Reductive_Amination Dicarbonyl Dicarbonyl Precursor Diimine Di-imine Intermediate Dicarbonyl->Diimine + Amine R-NH₂ Amine->Diimine ReducingAgent Reducing Agent (e.g., NaBH₃CN) FinalProduct Diethyl 3,3'-(R-imino)dipropionate ReducingAgent->FinalProduct Diimine->FinalProduct +

Sources

Molecular structure and formula of Diethyl 3,3'-Iminodipropionate.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Diethyl 3,3'-Iminodipropionate: Structure, Synthesis, and Applications

Abstract

This compound is a symmetrical secondary amine-diester with significant utility in synthetic chemistry, serving as a versatile building block and linker molecule. Its structure, characterized by a central secondary amine flanked by two propionate ethyl ester chains, offers multiple reactive sites for chemical modification. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis, analytical characterization, and key applications for professionals in research and drug development. We will delve into the mechanistic basis for its synthesis, provide detailed experimental and analytical protocols, and explore its role in modern chemical and biological research, with all claims substantiated by authoritative references.

Chemical Identity and Physicochemical Properties

This compound is systematically known as ethyl 3-[(3-ethoxy-3-oxopropyl)amino]propanoate.[1] It is also commonly referred to as 3,3'-Iminodipropionic Acid Diethyl Ester.[2][3][4][5] The molecule is a colorless to pale yellow liquid at room temperature.[3][4][6]

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₀H₁₉NO₄[2][5][6][7]
Molecular Weight 217.27 g/mol [2][3][5]
CAS Number 3518-88-5[2][3][5]
IUPAC Name ethyl 3-[(3-ethoxy-3-oxopropyl)amino]propanoate[1]
SMILES CCOC(=O)CCNCCC(=O)OCC[6]
InChI Key ONEIYJQBXMVMKU-UHFFFAOYSA-N[1][6]
Appearance Colorless to Almost colorless clear liquid[3][6]
Boiling Point 139 °C at 12 mmHg[4]
Density (20/20) 1.04 g/cm³[4]
Refractive Index 1.44[4]
Purity >98.0% (by Gas Chromatography)[3][4][6]

Molecular Structure and Spectroscopic Analysis

The structure of this compound features a central secondary amine nitrogen atom connected to two identical ethyl propanoate chains via the beta-carbon. This symmetrical structure dictates its spectroscopic characteristics.

Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy

The symmetry of the molecule simplifies its NMR spectra.

  • ¹H NMR: The spectrum is expected to show five distinct signals.

    • A triplet at ~1.2 ppm corresponding to the six protons of the two methyl (CH₃) groups, coupled to the adjacent methylene protons.

    • A quartet at ~4.1 ppm from the four protons of the two methylene (OCH₂) groups of the esters, coupled to the methyl protons.

    • A triplet at ~2.5 ppm from the four protons of the methylene groups alpha to the carbonyls (CH₂C=O).

    • A triplet at ~2.8 ppm from the four protons of the methylene groups alpha to the nitrogen (CH₂N).

    • A broad singlet corresponding to the single proton on the secondary amine (NH), the chemical shift of which can vary depending on solvent and concentration.[8][9][10]

  • ¹³C NMR: Due to symmetry, five signals are anticipated.

    • A signal for the methyl carbons (CH₃) of the ethyl esters.

    • A signal for the methylene carbons (CH₂) adjacent to the ester oxygen.

    • A signal for the methylene carbons alpha to the carbonyl group (CH₂C=O).

    • A signal for the methylene carbons alpha to the nitrogen (CH₂N).

    • A signal for the carbonyl carbons (C=O) of the ester groups.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups.[1][11]

  • N-H Stretch: A moderate, sharp peak is expected in the 3300-3500 cm⁻¹ region, characteristic of a secondary amine.

  • C-H Stretch: Strong peaks will appear just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹), corresponding to the sp³ C-H bonds of the methylene and methyl groups.[12]

  • C=O Stretch: A very strong, sharp absorption band around 1735 cm⁻¹ is the most prominent feature, indicative of the ester carbonyl group.[13]

  • C-O Stretch: A strong band in the 1150-1250 cm⁻¹ region will correspond to the C-O single bond stretching of the ester.[12]

Mass Spectrometry (MS)
  • Electrospray Ionization (ESI-MS): In positive ion mode, the molecule is expected to readily protonate at the secondary amine, yielding a prominent [M+H]⁺ ion with an m/z value of approximately 218.14.

  • Fragmentation Pattern: Tandem MS (MS/MS) of the parent ion would likely show characteristic losses of the ethyl groups (-29 Da), ethoxy groups (-45 Da), or cleavage of the propionate side chains. Understanding these fragmentation pathways is crucial for structural confirmation in complex mixtures.[14]

Synthesis and Purification

The most direct and industrially relevant synthesis of this compound is via the aza-Michael addition. This reaction involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound.

Causality of Synthesis Choice: The Aza-Michael Addition

The aza-Michael reaction is the method of choice for several reasons:

  • Atom Economy: It is an addition reaction where all atoms of the reactants are incorporated into the final product, generating no byproducts.

  • Mild Conditions: The reaction can often be performed at room temperature without the need for harsh catalysts or solvents, making it an environmentally friendly ("green") method.[13]

  • High Yields: The reaction of primary amines with acrylates is typically efficient and high-yielding.[15]

The core mechanism involves the nucleophilic attack of an amine on the β-carbon of ethyl acrylate. For this compound, this occurs twice. The reaction can be initiated with ammonia, which first forms ethyl 3-aminopropanoate. This primary amine then acts as a nucleophile, reacting with a second molecule of ethyl acrylate to form the final secondary amine product.

cluster_0 Step 1: Mono-addition cluster_1 Step 2: Di-addition A NH₃ (Ammonia) C Ethyl 3-aminopropanoate (Primary Amine Intermediate) A->C B Ethyl Acrylate B->C D Ethyl 3-aminopropanoate C->D Intermediate Product F This compound (Final Product) D->F E Ethyl Acrylate E->F

Caption: Two-step conceptual workflow for the synthesis via aza-Michael addition.
Representative Laboratory Synthesis Protocol

This protocol is a representative method based on standard procedures for aza-Michael additions of amines to acrylates.[13][15]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 3-aminopropanoate (1.0 equivalent). Alternatively, start with a solution of ammonia in ethanol.

  • Reagent Addition: Slowly add ethyl acrylate (1.1 equivalents) to the flask dropwise at room temperature. The reaction is often exothermic, and cooling in an ice bath may be necessary to maintain a temperature below 30 °C.

  • Reaction Execution: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of the starting amine. Reaction times can range from a few hours to overnight.

  • Workup and Isolation: Once the reaction is complete, remove any volatile components (like excess acrylate or solvent if used) under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is often of high purity. If necessary, further purification can be achieved by vacuum distillation or flash column chromatography on silica gel.

Key Applications in Research and Drug Development

The bifunctional nature of this compound—possessing a nucleophilic secondary amine and two ester groups—makes it a valuable molecule in several advanced applications.

Linker Chemistry in Drug Conjugates

The molecule can serve as a foundational scaffold for creating linkers in targeted drug delivery systems, such as Antibody-Drug Conjugates (ADCs). The secondary amine can be functionalized with a targeting moiety (e.g., an antibody-reactive group), while the ester groups can be hydrolyzed to carboxylic acids and then coupled to a cytotoxic payload. The defined length and chemical nature of the iminodipropionate backbone provide spatial separation between the targeting vehicle and the drug, which is often critical for efficacy.[16][17]

Building Block for Complex Molecules

As a symmetrical C6 diamine synthon (after hydrolysis and decarboxylation), it is a precursor for synthesizing heterocyclic compounds, polyamines, and ligands for metal coordination chemistry. The ester functionalities can be readily converted to amides, acids, or reduced to alcohols, opening a wide array of synthetic possibilities.

Reagent in Quantitative Proteomics

The secondary amine of this compound can be a target for labeling reagents used in quantitative proteomics. Strategies similar to Isotope-Coded Affinity Tags (ICAT) target specific amino acid residues. While ICAT targets cysteines, other methods use amine-reactive probes.[18] A derivative of this compound could be developed into a novel labeling reagent where the secondary amine allows for specific derivatization, and the two ester groups could be used to introduce isotopic labels (e.g., using ¹³C-ethanol) for mass spectrometry-based quantification of proteins and peptides.[19]

Analytical Protocols

Ensuring the purity of this compound is critical for its application. Gas Chromatography (GC) is the standard method cited by commercial suppliers.[3][4]

Protocol for Purity Analysis by Gas Chromatography (GC)

This protocol outlines a general procedure for the GC analysis of a neat liquid sample.

  • Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a high-purity volatile solvent such as ethyl acetate or dichloromethane.

  • Instrument Setup:

    • Gas Chromatograph: Use a GC system equipped with a Flame Ionization Detector (FID).

    • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is suitable.

    • Carrier Gas: Use high-purity helium or hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Temperatures: Set the injector temperature to 250 °C and the detector temperature to 280 °C.

  • Oven Program:

    • Initial Temperature: 75 °C, hold for 1 minute.

    • Ramp: Increase the temperature at a rate of 10-15 °C/min up to 280 °C.

    • Final Hold: Hold at 280 °C for 5-10 minutes to ensure all components elute.

  • Injection: Inject 1 µL of the prepared sample into the GC.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

A Sample Preparation (1 mg/mL in Ethyl Acetate) B GC Instrument Setup (DB-5 Column, FID Detector) A->B C Injection (1 µL, 250°C Inlet) B->C D Temperature Program Execution (75°C to 280°C) C->D E Data Acquisition (Chromatogram Generation) D->E F Data Analysis (Peak Integration & Area % Calculation) E->F G Purity Report (>98%) F->G

Caption: General workflow for purity analysis by Gas Chromatography.

Safety, Handling, and Storage

Hazard Identification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[1][4][20]

  • Eye Irritation (Category 2): H319 - Causes serious eye irritation.[1][4][20]

Safe Handling Protocols
  • Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a lab coat.[13]

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any vapors.[13]

  • Hygiene: Wash hands thoroughly after handling.[4][13] Contaminated clothing should be removed and washed before reuse.[4]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water. If irritation occurs, seek medical advice.[4][13]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4][13]

Storage
  • Conditions: Store in a tightly closed container in a refrigerator (0-10 °C).[3][4]

  • Atmosphere: The compound is moisture and heat sensitive.[4] It is recommended to store under an inert gas atmosphere (e.g., argon or nitrogen) to prevent degradation.[4][13]

References

  • Santa Cruz Biotechnology. (n.d.). Diethyl 3,3′-Iminodipropionate.
  • TCI America. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 352310, this compound.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound.
  • Amadis Chemical Co., Ltd. (n.d.). This compound;3518-88-5.
  • CymitQuimica. (n.d.). This compound.
  • PrepChem.com. (n.d.). Synthesis of Dimethyl 2,2-diethyl-N-methyl-3-oxo-3,3'-iminodipropionate.
  • PubChem. (n.d.). This compound.
  • Barua, N. C., & Khan, A. T. (2004). Solvent-free, catalyst-free Michael-type addition of amines to electron-deficient alkenes. Semantic Scholar.
  • S. P. Armes, et al. (2011).
  • P. Lidström, et al. (2007). Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions.
  • H. E. Gottlieb, V. Kotlyar, A. Nudelman. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Aza-Michael addition between a primary amine and an acrylate.
  • The Royal Society of Chemistry. (2017). General Method.
  • SpectraBase. (n.d.). This compound [FTIR].
  • Organic Syntheses. (n.d.). Procedure 8.
  • Santa Cruz Biotechnology. (n.d.). Diethyl 3,3′-Iminodipropionate, CAS 3518-88-5.
  • Organic Syntheses. (n.d.). Procedure 4.
  • Organic Syntheses. (n.d.). Procedure 4.
  • ResearchGate. (n.d.). Functional groups corresponding to the different FTIR bands.
  • CymitQuimica. (n.d.). This compound.
  • D. R. Goodlett, et al. (2004). Quantitative Proteomics Employing Primary Amine Affinity Tags. PMC.
  • AQMD. (1993). Quantitation of Compounds by Gas Chromatography.
  • Gelest, Inc. (n.d.). Infrared Analysis of Organosilicon Compounds.
  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
  • H. C. M. Byrd, et al. (2018). A New Mass Spectrometry-compatible Degradable Surfactant for Tissue Proteomics. PMC.
  • S. G. Ramaswamy, et al. (2023).
  • H. E. Gottlieb, et al. (2010). NMR Chemical Shifts of Trace Impurities.
  • Benchchem. (n.d.). Application Notes and Protocols for the GC-MS Analysis of Norethynodrel.
  • N. P. Lopes, et al. (2016).
  • D. Passarella. (2020).
  • P. W. Stacpoole, et al. (2005).
  • K. Zhang, et al. (2019). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. PMC.
  • The Pharma Innovation Journal. (2020). Gas chromatography-mass spectrometry (GC-MS) determination of phytoconstituents.
  • Sigma-Aldrich. (n.d.). Fatty Acid Methyl Ester analysis by Gas Chromatography.
  • S. C. T. C. Roth, et al. (2021). Synthesis and Evaluation of Small Molecule Drug Conjugates Harnessing Thioester-Linked Maytansinoids. PMC.
  • Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities.
  • J. D. Aitchison, et al. (2020).
  • Google Patents. (2013). Self-stabilizing linker conjugates.

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A Comprehensive Technical Guide to the Solubility of Diethyl 3,3'-Iminodipropionate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the solubility characteristics of Diethyl 3,3'-Iminodipropionate, a compound of interest for researchers, scientists, and professionals in drug development. By integrating theoretical principles with practical experimental methodologies, this document serves as a vital resource for understanding and applying the solubility profile of this molecule.

Introduction to this compound

This compound (CAS No. 3518-88-5) is a secondary amine and a diethyl ester with the molecular formula C₁₀H₁₉NO₄.[1][2][3] Its structure, featuring both ester and amine functional groups, imparts a unique combination of chemical properties that are critical to its application in various scientific fields. Understanding its solubility is paramount for its effective use in synthesis, formulation, and biological studies.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is essential for predicting its behavior in different solvent systems.

PropertyValueSource
Molecular Formula C₁₀H₁₉NO₄[1][2][3]
Molecular Weight 217.27 g/mol [2][3]
Appearance Colorless to Almost Colorless Clear Liquid[2]
IUPAC Name ethyl 3-[(3-ethoxy-3-oxopropyl)amino]propanoate[1]
Synonyms 3,3'-Iminodipropionic Acid Diethyl Ester[2]

Theoretical Solubility Profile: A "Like Dissolves Like" Approach

The solubility of a substance is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be miscible. This compound possesses both polar and non-polar characteristics. The presence of the secondary amine and the carbonyl groups of the esters allows for hydrogen bonding with protic solvents, while the ethyl groups introduce non-polar character.

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The amine and ester functionalities can engage in hydrogen bonding with these solvents.[4] However, the presence of ten carbon atoms suggests that water solubility may be limited.[4] Shorter-chain alcohols like methanol and ethanol are expected to be good solvents due to their ability to hydrogen bond and their alkyl chains interacting favorably with the ethyl groups of the ester.

  • Polar Aprotic Solvents (e.g., Acetone, DMSO, Dichloromethane): These solvents can interact via dipole-dipole interactions with the polar C-N and C=O bonds. Given the overall structure, good solubility is anticipated in these solvents.

  • Non-Polar Solvents (e.g., Toluene, Hexane): The non-polar nature of the ethyl groups and the carbon backbone will facilitate some solubility in non-polar solvents. However, complete miscibility, especially in highly non-polar solvents like hexane, is less likely due to the polar amine and ester groups.

Based on these principles, a qualitative prediction of solubility is presented below:

SolventSolvent TypePredicted SolubilityRationale
WaterPolar ProticSparingly SolublePotential for hydrogen bonding is offset by the non-polar carbon chains.
MethanolPolar ProticMiscibleStrong hydrogen bonding and favorable alkyl interactions.
EthanolPolar ProticMiscibleStrong hydrogen bonding and favorable alkyl interactions.
AcetonePolar AproticMiscibleStrong dipole-dipole interactions with the polar functional groups.
Dimethyl Sulfoxide (DMSO)Polar AproticMiscibleHighly polar solvent capable of strong dipole-dipole interactions.
DichloromethanePolar AproticMiscibleGood solvent for moderately polar organic compounds.
TolueneNon-PolarSolubleAromatic ring can interact with the alkyl chains.
HexaneNon-PolarSparingly SolubleSignificant mismatch in polarity.

Experimental Determination of Solubility

To move beyond theoretical predictions, empirical testing is necessary. The following is a comprehensive protocol for determining the solubility of this compound.

Materials and Equipment
  • This compound (>98% purity)

  • Selected solvents (analytical grade)

  • Calibrated analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Glass vials with screw caps

  • Pipettes and tips

  • Analytical instrument for quantification (e.g., GC-MS, HPLC)

Experimental Workflow

G cluster_prep Preparation cluster_addition Solute Addition & Equilibration cluster_analysis Analysis prep_vials Label Vials for Each Solvent add_solvent Add a Fixed Volume of Solvent to Each Vial prep_vials->add_solvent add_solute Add Incremental Amounts of this compound add_solvent->add_solute vortex Vortex to Mix add_solute->vortex equilibrate Equilibrate at a Constant Temperature (e.g., 24 hours) vortex->equilibrate observe Visually Inspect for Undissolved Solute equilibrate->observe centrifuge Centrifuge to Separate Phases observe->centrifuge If undissolved solute is present quantify Quantify the Concentration in the Supernatant centrifuge->quantify

Sources

A Comprehensive Technical Guide to the Physical Properties of Diethyl 3,3'-Iminodipropionate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 3,3'-Iminodipropionate (CAS No. 3518-88-5) is a diester compound that serves as a versatile building block in organic synthesis.[1] Its structural features, including a secondary amine and two ester functional groups, make it a valuable intermediate in the preparation of a variety of more complex molecules, including those with potential applications in medicinal chemistry and materials science. A thorough understanding of its physical properties is paramount for its effective use in research and development, ensuring safe handling, accurate experimental design, and successful scale-up operations.

This technical guide provides an in-depth analysis of two key physical properties of this compound: its boiling point and density. It is designed to equip researchers, scientists, and drug development professionals with both the fundamental data and the practical methodologies for the determination of these properties.

Core Physical Properties of this compound

The physical characteristics of a compound are dictated by its molecular structure and the intermolecular forces at play. For this compound (Molecular Formula: C10H19NO4, Molecular Weight: 217.27 g/mol ), the presence of a secondary amine allows for hydrogen bonding, while the ester groups contribute to its polarity.[2][3] These factors influence its boiling point and density.

Quantitative Data Summary

The experimentally determined values for the boiling point and density of this compound are summarized in the table below. It is important to note that the boiling point is reported at a reduced pressure, indicating that the compound may be susceptible to decomposition at its atmospheric boiling point.

Physical PropertyValueConditions
Boiling Point 139 °Cat 12 mmHg
Specific Gravity 1.04at 20/20 °C

Data sourced from TCI America.[4]

Experimental Determination of Physical Properties

The following sections provide detailed, step-by-step methodologies for the experimental determination of the boiling point under reduced pressure and the density of liquid compounds like this compound. These protocols are based on established and standardized techniques to ensure accuracy and reproducibility.

Determination of Boiling Point under Reduced Pressure (Vacuum Distillation)

The reported boiling point of this compound is at a reduced pressure, a common technique for compounds that are sensitive to high temperatures.[5] Vacuum distillation lowers the boiling point by reducing the ambient pressure, thereby preventing thermal degradation.[6]

  • Reduced Pressure: Applying a vacuum is crucial to prevent the decomposition that might occur at the higher temperatures required for boiling at atmospheric pressure.

  • Stirring: A stir bar is used to ensure even heating and prevent bumping, which can be vigorous under vacuum.[7] Boiling stones are not effective under vacuum as the trapped air is quickly removed.[7]

  • Greased Joints: All ground-glass joints must be properly greased to ensure a tight seal, which is essential for maintaining a stable, low pressure.[7]

  • Safety Precautions: A safety screen should be used due to the risk of implosion of the glassware under vacuum.

  • Apparatus Setup: Assemble a short-path distillation apparatus as depicted in the workflow diagram below. Ensure all glassware is free of cracks or defects.

  • Sample Preparation: Place a magnetic stir bar and a small volume of this compound into the distilling flask.

  • System Sealing: Lightly grease all ground-glass joints to ensure an airtight seal.

  • Vacuum Application: Connect the apparatus to a vacuum pump via a vacuum trap. Slowly open the vacuum source to evacuate the system.

  • Initiation of Stirring: Begin stirring the sample to ensure smooth boiling.

  • Heating: Once a stable vacuum is achieved, begin to gently heat the distilling flask using a heating mantle.

  • Observation and Data Collection: Observe the temperature at which the liquid boils and a steady stream of condensate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.

  • Shutdown: Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature before slowly reintroducing air.

Vacuum_Distillation_Workflow start Start setup Assemble Short-Path Distillation Apparatus start->setup sample Add Sample and Stir Bar to Flask setup->sample seal Grease all Ground-Glass Joints sample->seal vacuum Connect to Vacuum and Evacuate System seal->vacuum stir Begin Stirring vacuum->stir heat Gently Heat the Flask stir->heat observe Record Boiling Point at Stable Pressure heat->observe cool Cool Apparatus to Room Temperature observe->cool vent Slowly Reintroduce Air to the System cool->vent end End vent->end

Caption: Workflow for Boiling Point Determination via Vacuum Distillation.

Determination of Density using a Pycnometer

The density of a liquid can be accurately determined using a pycnometer, a glass flask with a precise volume.[8] This method is based on measuring the mass of a known volume of the liquid. The OECD Test Guideline 109 and ASTM D1475 provide standardized procedures for density determination.[3][9][10][11][12][13]

  • Pycnometer: A pycnometer is used to ensure a highly accurate and reproducible volume measurement.

  • Temperature Control: Density is temperature-dependent; therefore, the measurements must be performed at a constant, recorded temperature, typically using a water bath.

  • Calibration: The pycnometer must be calibrated with a liquid of known density, usually deionized water, to accurately determine its volume.

  • Pycnometer Preparation: Thoroughly clean and dry the pycnometer and its stopper.

  • Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer (m_pyc).

  • Calibration with Deionized Water:

    • Fill the pycnometer with deionized water and insert the stopper, allowing excess water to exit through the capillary.

    • Thermostate the filled pycnometer in a water bath at a constant temperature (e.g., 20 °C) for a set period.

    • Remove the pycnometer, carefully dry the exterior, and weigh it (m_water).

    • Calculate the volume of the pycnometer (V_pyc) using the known density of water at that temperature.

  • Measurement with Sample:

    • Empty and dry the pycnometer.

    • Fill the pycnometer with this compound and insert the stopper.

    • Thermostate the pycnometer at the same temperature as the calibration.

    • Dry the exterior and weigh the filled pycnometer (m_sample).

  • Density Calculation:

    • Calculate the mass of the sample: m_liq = m_sample - m_pyc.

    • Calculate the density of the sample: ρ_sample = m_liq / V_pyc.

Density_Calculation cluster_inputs Measured Values cluster_calculations Calculations m_pyc Mass of Empty Pycnometer (m_pyc) calc_v_pyc Calculate Pycnometer Volume (V_pyc) (m_water - m_pyc) / ρ_water m_pyc->calc_v_pyc calc_m_liq Calculate Sample Mass (m_liq) m_sample - m_pyc m_pyc->calc_m_liq m_water Mass of Pycnometer + Water (m_water) m_water->calc_v_pyc m_sample Mass of Pycnometer + Sample (m_sample) m_sample->calc_m_liq rho_water Known Density of Water (ρ_water) rho_water->calc_v_pyc calc_rho_sample Calculate Sample Density (ρ_sample) m_liq / V_pyc calc_v_pyc->calc_rho_sample calc_m_liq->calc_rho_sample

Sources

A Review of Early Literature on Diethyl 3,3'-Iminodipropionate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Genesis of a Versatile Molecule

Diethyl 3,3'-iminodipropionate, a symmetrical secondary amine with two ethyl ester functionalities, has found its place in modern chemical synthesis as a versatile building block and intermediate. However, its origins trace back to the foundational period of organic chemistry, where the exploration of reactions between ammonia and the newly available acrylic esters was burgeoning. This technical guide delves into the early literature surrounding this compound, providing a historical perspective on its synthesis, characterization, and the scientific rationale that guided early investigations. For researchers and drug development professionals, understanding the historical context of this compound can offer valuable insights into its fundamental reactivity and potential applications.

The synthesis of this compound is a classic example of the aza-Michael addition, a reaction that involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound. The commercial availability of acrylic acid and its esters in the early 20th century, pioneered by researchers like Otto Rohm, set the stage for the exploration of their reactivity with various nucleophiles, including ammonia.[1][2]

The Foundational Synthesis: A Logical Progression from Iminodipropionic Acid

While direct, detailed early 20th-century publications specifically outlining the synthesis of this compound are not readily found in prominent chemical journals of the era, its existence and preparation can be inferred from the well-documented synthesis of its parent acid, β,β'-iminodipropionic acid. A notable mention of β,β'-iminodipropionic acid appears in a 1941 volume of Organic Syntheses, where it is described as a potential byproduct in the synthesis of dl-alanine from the reaction of α-bromopropionic acid with a large excess of ammonia.[3] This indicates that the formation of the iminodipropionate structure through the double addition of an amine to an acrylic acid precursor was a recognized reaction pathway.

The logical and established subsequent step for chemists of that period would have been the esterification of the resulting diacid to obtain the corresponding diethyl ester. The Fischer-Speier esterification, a well-established method involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, would have been the standard procedure.

Inferred Early Synthesis Workflow of this compound

Caption: Inferred two-stage synthesis of this compound.

Early Characterization Techniques: A World Before Spectroscopy

In the absence of modern spectroscopic techniques such as NMR and mass spectrometry, early chemists relied on a combination of physical constants and chemical tests to characterize newly synthesized compounds. The purity and identity of this compound would have been established through the following methods:

  • Boiling Point Determination: A sharp and consistent boiling point at a specific pressure was a primary indicator of a pure liquid compound.[4] Early laboratory manuals describe various apparatus for this purpose, including the use of a simple distillation setup or a Thiele tube for more accurate measurements.[5][6]

  • Melting Point of Derivatives: The melting point of a solid derivative was a crucial piece of data for characterization. For a secondary amine like this compound, derivatives such as the picrate or the hydrochloride salt would have been prepared. A sharp and reproducible melting point of such a derivative would serve as strong evidence for the compound's identity and purity. The use of melting points for the characterization of organic compounds dates back to the work of Liebig and Wöhler in 1832.[1]

  • Refractive Index Measurement: The Abbé refractometer, developed in the late 19th century, allowed for the precise measurement of the refractive index of liquids.[2][7] This physical constant, unique to a pure substance, would have been a key parameter in the characterization of this compound.

  • Elemental Analysis: Combustion analysis to determine the empirical formula (the ratio of carbon, hydrogen, nitrogen, and oxygen) was a fundamental technique for confirming the composition of a new compound.

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC₁₀H₁₉NO₄[8]
Molecular Weight217.26 g/mol [8]
AppearanceColorless liquid
Boiling PointData from early literature is scarce. Modern sources cite values such as 145-147 °C at 15 mmHg.

Experimental Protocols from the Era

Reconstructed Protocol for the Synthesis of this compound

Part 1: Synthesis of 3,3'-Iminodipropionic Acid

  • Reaction Setup: In a round-bottomed flask fitted with a reflux condenser, place one molar equivalent of aqueous ammonia.

  • Addition of Acrylate: Slowly add two molar equivalents of ethyl acrylate to the stirred ammonia solution. The reaction is exothermic and may require cooling in an ice bath to maintain a moderate temperature.

  • Reaction Completion: After the addition is complete, heat the mixture under reflux for several hours to ensure the completion of the double Michael addition.

  • Isolation: Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the 3,3'-iminodipropionic acid. The solid product can then be collected by filtration and washed with cold water.

Part 2: Esterification to this compound

  • Esterification Mixture: In a dry round-bottomed flask equipped with a reflux condenser, suspend the prepared 3,3'-iminodipropionic acid in a large excess of absolute ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reflux: Heat the mixture to reflux for several hours to drive the esterification reaction to completion.

  • Workup: After cooling, pour the reaction mixture into a larger volume of cold water and neutralize the excess acid with a base (e.g., sodium carbonate).

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether.

  • Purification: Wash the organic extract with water, dry it over an anhydrous salt (e.g., anhydrous sodium sulfate), and remove the solvent by distillation. The crude this compound can then be purified by fractional distillation under reduced pressure.

Caption: A logical workflow for the synthesis and characterization of this compound based on early 20th-century chemical practices.

Early Applications and Scientific Interest

The early interest in β-amino acids and their esters was primarily academic, focusing on their synthesis and fundamental properties. While specific industrial applications for this compound from the pre-1950s are not well-documented, the broader class of acrylate esters found use in the burgeoning polymer industry.[1][2] The reactivity of the secondary amine in this compound would have made it a candidate for further chemical transformations, serving as a scaffold for the synthesis of more complex molecules. The study of such compounds contributed to the growing understanding of reaction mechanisms and the structure-property relationships of organic molecules.

Conclusion

The early history of this compound is intrinsically linked to the development of fundamental organic reactions and characterization techniques. While a singular, seminal paper detailing its discovery has not been unearthed, its synthesis and existence in the early 20th century can be confidently inferred from the established chemistry of the time. For contemporary researchers, this historical review underscores the foundational principles upon which our modern understanding of this versatile molecule is built. The logical progression from the synthesis of the parent acid to its esterification, and the reliance on physical constants for characterization, offer a glimpse into the ingenuity and meticulousness of early organic chemists.

References

The Versatile Scaffold: Unlocking the Research Potential of Diethyl 3,3'-Iminodipropionate

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Diethyl 3,3'-iminodipropionate, a seemingly simple diester with a central secondary amine, presents a surprisingly versatile and underexplored platform for chemical innovation. Its inherent trifunctionality, combining the reactivity of a nucleophilic amine with two ester groups amenable to hydrolysis or transesterification, positions it as a valuable building block for a multitude of research applications. This guide moves beyond a simple recitation of properties to provide a forward-looking analysis of its potential, grounded in established chemical principles and analogous research. We will delve into its established, albeit niche, applications and extrapolate to promising new frontiers in polymer chemistry, advanced materials, drug delivery, and corrosion inhibition. This document is intended to serve as a catalyst for new research endeavors, providing both the theoretical framework and practical methodological considerations to empower scientists to harness the full potential of this intriguing molecule.

Core Molecular Attributes: The Foundation of Versatility

This compound (CAS No: 3518-88-5) is a colorless to pale yellow liquid with a molecular weight of 217.27 g/mol .[1][2] Its structure, characterized by a central secondary amine flanked by two propionate ethyl ester chains, is the key to its utility.

PropertyValueSource
Molecular Formula C₁₀H₁₉NO₄[2][3]
Molecular Weight 217.27 g/mol [1][2]
Appearance Colorless to Almost colorless clear liquid[1]
Purity >98.0% (GC)[1]
IUPAC Name ethyl 3-[(3-ethoxy-3-oxopropyl)amino]propanoate[3]

The secondary amine is a potent nucleophile and a site for chain extension, derivatization, or salt formation. The two ester groups can be hydrolyzed to the corresponding dicarboxylic acid, offering another reactive handle for polymerization or conjugation. Alternatively, they can undergo transesterification to introduce different functionalities or to graft the molecule onto other polymeric backbones.

Diethyl_3_3_Iminodipropionate_Structure cluster_molecule This compound cluster_chain1 Propionate Chain 1 cluster_chain2 Propionate Chain 2 N N H H N->H C1_1 CH₂ N->C1_1 C1_2 CH₂ N->C1_2 C2_1 CH₂ C1_1->C2_1 C3_1 C=O C2_1->C3_1 O1_1 O C3_1->O1_1 C4_1 CH₂ O1_1->C4_1 C5_1 CH₃ C4_1->C5_1 C2_2 CH₂ C1_2->C2_2 C3_2 C=O C2_2->C3_2 O1_2 O C3_2->O1_2 C4_2 CH₂ O1_2->C4_2 C5_2 CH₃ C4_2->C5_2

Figure 1: Molecular structure of this compound highlighting its key functional groups.

Established Application: A Foothold in Agrochemical Formulations

While widespread applications of this compound are not extensively documented in peer-reviewed literature, the patent landscape reveals its utility in the agrochemical sector. Specifically, iminodipropionate derivatives are employed as surfactants or adjuvants in pesticide formulations.[4]

The rationale behind this application lies in the amphiphilic nature that can be imparted to the molecule. The secondary amine can be quaternized or reacted with other groups to create a hydrophilic head, while the ethyl ester chains provide a degree of lipophilicity. This amphiphilic character allows it to act as a surfactant, improving the solubility, stability, and efficacy of pesticide compositions.[4]

A key advantage highlighted in the patent literature is the ability of iminodipropionates to enhance the activity of water-soluble or partially water-soluble pesticides, such as glufosinate salts.[4] It is hypothesized that these surfactants promote the uptake of the pesticide into the plant, particularly through the leaves, thereby boosting its bioefficacy.[4]

Potential Research Application: A Launchpad for Innovation

The true potential of this compound lies in its application as a versatile building block for the synthesis of novel materials and functional molecules. The following sections outline promising research directions, supported by established chemical principles and data from analogous systems.

Polymer Chemistry: Crafting Novel Polyamides and Polyesters

The trifunctional nature of this compound makes it an attractive monomer for the synthesis of novel polymers.

  • Polyamide Synthesis: The secondary amine can react with dicarboxylic acids or their derivatives (e.g., diacyl chlorides) to form polyamides. The resulting polymers would possess pendant ester groups, which could be further modified post-polymerization. These ester groups could be hydrolyzed to carboxylic acids to create ion-exchange resins or cross-linked to form robust networks.

  • Polyester Synthesis: Following hydrolysis of the ethyl esters to 3,3'-iminodipropionic acid, the resulting dicarboxylic acid can be polymerized with diols to form polyesters. The central amine in the polymer backbone would introduce a site for pH-responsiveness or for chelation of metal ions.

Experimental Workflow: Synthesis of a Novel Polyamide-Ester

Polyamide_Synthesis_Workflow start Start: Reactants step1 Dissolve this compound and a diacyl chloride in an aprotic solvent (e.g., N,N-dimethylacetamide) under inert atmosphere. start->step1 step2 Cool the reaction mixture to 0°C. step1->step2 step3 Slowly add a tertiary amine base (e.g., triethylamine) to scavenge HCl byproduct. step2->step3 step4 Allow the reaction to warm to room temperature and stir for 24-48 hours. step3->step4 step5 Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol). step4->step5 step6 Filter, wash, and dry the polymer. step5->step6 end End: Characterize the Polyamide-Ester step6->end

Figure 2: A generalized workflow for the synthesis of a polyamide-ester using this compound.

Corrosion Inhibition: A Hypothesis Based on Molecular Architecture

Organic compounds containing nitrogen and oxygen atoms are often effective corrosion inhibitors due to the presence of lone pair electrons that can coordinate with metal surfaces, forming a protective film.[5] The structure of this compound, with its secondary amine and two carbonyl oxygens, suggests its potential as a corrosion inhibitor.

While direct studies on this specific molecule are scarce, analogous compounds like imidazolines and other amine derivatives have demonstrated significant corrosion inhibition properties.[5][6][7] The proposed mechanism involves the adsorption of the molecule onto the metal surface, blocking active corrosion sites.

Proposed Experimental Protocol: Evaluation of Corrosion Inhibition

  • Material Preparation: Prepare coupons of a relevant metal (e.g., mild steel) with a standardized surface finish.

  • Corrosive Medium: Prepare a corrosive solution, such as 1 M HCl or a saline solution, to simulate an aggressive environment.

  • Inhibitor Addition: Add varying concentrations of this compound to the corrosive medium.

  • Electrochemical Measurements: Conduct potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) to evaluate the inhibition efficiency and mechanism.

  • Surface Analysis: Use techniques like scanning electron microscopy (SEM) and X-ray photoelectron spectroscopy (XPS) to characterize the protective film formed on the metal surface.

Drug Delivery and Biomedical Applications: A Frontier of Possibility

The biocompatibility and functionality of this compound's hydrolysis product, 3,3'-iminodipropionic acid, make it an interesting candidate for biomedical applications.

  • Prodrug and Drug Carrier Synthesis: The secondary amine and the carboxylic acid groups (after hydrolysis) can be used to conjugate drugs. The ester groups themselves could be part of a prodrug strategy, where the active drug is released upon enzymatic or hydrolytic cleavage in vivo.

  • Hydrogel Formation: The dicarboxylic acid derivative can be used as a cross-linker to form biodegradable hydrogels. These hydrogels could be designed to be pH-responsive due to the central amine, allowing for controlled drug release in specific physiological environments.

  • Chelating Agent for Metal Decorporation: The structural similarity to chelating agents like EDTA suggests that derivatives of 3,3'-iminodipropionic acid could be explored for their ability to bind and remove toxic metal ions from the body.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[3] Therefore, appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion: A Call to Exploration

This compound is more than just a simple chemical intermediate. Its trifunctional nature provides a rich platform for the creative synthesis of novel polymers, advanced materials, and functional molecules. While its current applications are not extensively documented, the foundational principles of its reactivity, coupled with insights from analogous compounds, strongly suggest a bright future for its use in diverse research areas. This guide has aimed to illuminate these possibilities and provide a starting point for researchers to unlock the full potential of this versatile scaffold. The path from potential to proven application is paved with curiosity and experimentation, and this compound is a worthy subject for this journey.

References

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A Comprehensive Technical Guide to the Safe Handling and Toxicity of Diethyl 3,3'-Iminodipropionate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 3,3'-iminodipropionate (CAS No. 3518-88-5) is a symmetrical secondary amine and a diethyl ester with the molecular formula C10H19NO4.[1][2] It serves as a versatile building block in organic synthesis, finding applications in the development of novel polymers, chelating agents, and as an intermediate in the synthesis of more complex molecules for pharmaceutical and materials science research. Its structure, featuring both amine and ester functionalities, imparts specific chemical reactivity that is valuable in various synthetic pathways. However, these same functional groups necessitate a thorough understanding of its potential hazards to ensure safe handling in a laboratory setting.

This guide provides a comprehensive overview of the safety, handling, and toxicological information for this compound. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to work with this compound safely and effectively, grounded in established safety protocols and an understanding of its chemical properties.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of a compound is paramount for its safe handling and for predicting its behavior in various experimental conditions.

PropertyValueSource
Molecular Formula C10H19NO4[2]
Molecular Weight 217.27 g/mol [2]
Appearance Colorless to almost colorless clear liquid[1]
CAS Number 3518-88-5[2]
Synonyms 3,3'-Iminodipropionic Acid Diethyl Ester[1][2]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards identified are skin and eye irritation.

GHS ClassificationHazard StatementSignal WordPictogram
Skin Irritation (Category 2)H315: Causes skin irritationWarning
Eye Irritation (Category 2)H319: Causes serious eye irritationWarning

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P332 + P313: If skin irritation occurs: Get medical advice/attention.

  • P337 + P313: If eye irritation persists: Get medical advice/attention.

  • P362 + P364: Take off contaminated clothing and wash it before reuse.

Toxicological Profile: An Evidence-Based Assessment

Acute Toxicity

While no specific data exists for this compound, the acute toxicity of many aliphatic amines is considered to be low to moderate. The primary health hazard from short-chain aliphatic amines often stems from their caustic nature, causing irritation to the skin, eyes, and mucous membranes.[3] Inhalation of vapors from volatile amines can lead to respiratory irritation.[3]

Skin and Eye Irritation

The GHS classification of this compound as a skin and eye irritant is the most well-defined aspect of its toxicological profile. This is consistent with the properties of many aliphatic amines, which can be corrosive or irritating to tissues upon contact.[4][5]

Experimental Protocol: In Vitro Skin Irritation Assessment (OECD 439)

To confirm and categorize the skin irritation potential of a compound like this compound without the use of animal testing, the In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD 439) is the regulatory-accepted standard.[6]

  • Test System: A reconstructed human epidermis model (e.g., EpiDerm™, epiCS®, SkinEthic™ RHE) is used. These are three-dimensional, organotypic models of human epidermis.[6]

  • Procedure: a. A small volume of the test chemical (this compound) is applied topically to the tissue surface. b. The tissue is incubated for a defined period (e.g., 42 minutes).[7] c. Following exposure, the chemical is removed by washing. d. The tissue is transferred to fresh medium and incubated for a post-exposure period (e.g., 42 hours).[7]

  • Endpoint Measurement: Cell viability is assessed using the MTT assay. Dehydrogenase enzymes in viable cells convert the MTT tetrazolium salt into a blue formazan salt, which is then extracted and quantified spectrophotometrically.[7]

  • Classification: A reduction in cell viability to ≤ 50% compared to the negative control leads to a classification as an irritant (UN GHS Category 2).[6]

Experimental Protocol: In Vitro Eye Irritation Assessment (OECD 492)

For assessing eye irritation potential, the Reconstructed human Cornea-like Epithelium (RhCE) test method (OECD 492) is a validated in vitro alternative.[8][9][10]

  • Test System: A reconstructed human corneal epithelium model (e.g., EpiOcular™, SkinEthic™ HCE) is employed.[8][9]

  • Procedure: The test chemical is applied to the surface of the corneal tissue for a specified duration.

  • Endpoint Measurement: Cell viability is measured, typically via the MTT assay, and compared to a negative control.

  • Classification: Test materials resulting in a relative tissue viability of >60% are generally not classified as requiring an eye irritation label under the UN GHS.[8] More recently, the OECD 492B guideline, a time-to-toxicity test, can be used to distinguish between non-irritants, irritants (Category 2), and substances causing serious eye damage (Category 1).[11]

Carcinogenicity, Mutagenicity, and Reproductive Toxicity

There is no specific data available to assess the carcinogenic, mutagenic, or reproductive hazards of this compound. However, an analysis of related chemical classes can provide some insights for hazard consideration:

  • Carcinogenicity: Some aromatic amines are known or suspected carcinogens.[12][13] However, this compound is an aliphatic amine. While some secondary amines like diethanolamine have been shown to cause cancer in animal studies, there is no evidence to suggest this is a general property of all aliphatic secondary amines.[14]

  • Mutagenicity: Some aliphatic epoxides and halogenated hydrocarbons have demonstrated mutagenic activity in bacterial reverse mutation assays (Ames test).[15][16][17] Certain arylboronic acids and esters have also tested positive in in vitro mutagenicity assays.[18] However, without specific testing, the mutagenic potential of this compound remains unknown.

  • Reproductive Toxicity: There is a lack of specific data on the reproductive toxicity of iminodipropionates. General principles of reproductive toxicology indicate that chemical exposure can potentially affect fertility and development.[19] A safety assessment of lauriminodipropionic acid and its salts, which are structurally related, did not indicate reproductive toxicity concerns in their use in cosmetics.[20]

Safe Handling and Personal Protective Equipment (PPE)

Given the known skin and eye irritation hazards, and the unknown long-term toxicological effects, a cautious and systematic approach to handling this compound is essential.

Engineering Controls
  • Chemical Fume Hood: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent exposure.

Body PartRequired PPERationale and Best Practices
Eyes/Face Safety goggles meeting ANSI Z87.1 standardTo protect against splashes. A face shield should be worn over safety goggles when there is a significant splash potential.[21][22]
Hands Nitrile glovesNitrile gloves offer good resistance to a range of chemicals. For prolonged handling or in situations with a higher risk of exposure, consider double-gloving or using a more robust glove material.[23][24][25] Always inspect gloves for tears or holes before use and wash hands after removing them.
Body Laboratory coatA buttoned lab coat provides a barrier to protect skin and clothing from splashes.[22]
Feet Closed-toe shoesTo protect feet from spills and falling objects.[22]
Handling Procedures
  • Preparation: Before handling, ensure that a safety data sheet (SDS) is readily accessible. Have an emergency plan in place and ensure that an eyewash station and safety shower are immediately accessible.[24]

  • Dispensing: When transferring the liquid, do so slowly and carefully to avoid splashing. Use appropriate tools such as a pipette or a graduated cylinder.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[26]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[24]

  • Skin Contact: Immediately flush the affected skin with plenty of water. Remove contaminated clothing and shoes. If irritation persists, seek medical attention.[24]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release Measures
  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials such as sawdust.

  • Collect: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Waste Disposal

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Classification: this compound waste should be classified as hazardous chemical waste.[27]

  • Segregation: Keep amine waste separate from other waste streams, especially acids, to prevent potentially violent reactions.[28]

  • Containerization: Collect liquid waste in a dedicated, properly labeled, and sealed container made of a compatible material (e.g., high-density polyethylene).[27] Solid waste contaminated with the chemical (e.g., gloves, absorbent materials) should be collected in a separate, labeled container.

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[27][28] Do not dispose of this compound down the drain.[29]

Workflow and Decision-Making Diagrams

Visual aids can clarify complex procedures and decision-making processes. The following diagrams, rendered in DOT language, outline key workflows for handling this compound.

RiskAssessmentWorkflow cluster_planning Planning Phase cluster_preparation Preparation Phase cluster_execution Execution Phase A Identify need for This compound B Review Safety Data Sheet (SDS) and this guide A->B C Assess experimental procedure for potential hazards B->C D Verify functionality of engineering controls (fume hood) C->D E Select and inspect appropriate PPE D->E F Locate emergency equipment (eyewash, shower, spill kit) E->F G Handle compound within a chemical fume hood F->G Proceed with experiment H Follow safe handling procedures G->H I Segregate and collect waste in labeled containers H->I

Caption: Risk assessment and handling workflow for this compound.

PPE_Selection_Decision_Tree Start Handling Diethyl 3,3'-Iminodipropionate? Splash_Risk Significant splash risk? Start->Splash_Risk Goggles Wear safety goggles Splash_Risk->Goggles No Face_Shield Wear face shield over goggles Splash_Risk->Face_Shield Yes Prolonged_Handling Prolonged or large volume handling? Nitrile Wear single pair of nitrile gloves Prolonged_Handling->Nitrile No Double_Glove Wear double nitrile gloves or more robust gloves Prolonged_Handling->Double_Glove Yes Goggles->Prolonged_Handling Face_Shield->Prolonged_Handling Lab_Coat Wear lab coat and closed-toe shoes Nitrile->Lab_Coat Double_Glove->Lab_Coat

Caption: Decision tree for selecting appropriate Personal Protective Equipment (PPE).

EmergencyResponseFlowchart cluster_actions Immediate Actions Exposure Exposure Event Occurs A Remove individual from exposure source Exposure->A B Remove contaminated clothing A->B C Initiate First Aid (flush skin/eyes) B->C D Seek immediate medical attention C->D E Report incident to supervisor and EHS D->E

Caption: Flowchart for emergency response to an exposure event.

Conclusion

This compound is a valuable chemical intermediate whose primary known hazards are skin and eye irritation. While comprehensive toxicological data is currently lacking, a risk-based approach to handling, informed by the properties of aliphatic secondary amines and esters, is essential. Adherence to stringent safety protocols, including the consistent use of appropriate engineering controls and personal protective equipment, is paramount to minimizing exposure and ensuring a safe laboratory environment. Researchers must remain vigilant and handle this compound with the respect due to a substance with an incompletely characterized toxicological profile.

References

  • IIVS.org. Eye Irritation Test using Reconstructed Human Corneal Epithelium (RhCE) Models (EIT, OECD 492). [Link]

  • Charles River Laboratories. Ocular Irritation Testing. [Link]

  • European Chemicals Agency (ECHA). Advice on skin and eye irritation testing helps reduce animal tests. [Link]

  • [No source provided]
  • GBA Group. Tests for in vitro eye irritation according to OECD 492B are now available. [Link]

  • [No source provided]
  • IIVS.org. Skin Irritation Test (SIT, OECD 439). [Link]

  • Sterlab. SKIN IRRITATION TEST FOR THE PREDICTION OF ACUTE SKIN IRRITATION OF CHEMICALS WITH STERLAB'S RHE. [Link]

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  • Collect and Recycle. Amine Disposal For Businesses. [Link]

  • Wade, D. R., et al. (1978). Mutagenicity of aliphatic epoxides. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 58(2-3), 217-223. [Link]

  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?. [Link]

  • Appendix P - Phenol First Aid Guide and PPE. Environment, Health and Safety. [Link]

  • Indiana University. In-Lab Disposal Methods: Waste Management Guide. [Link]

  • Bignami, M., et al. (1980). Mutagenicity of halogenated aliphatic hydrocarbons in Salmonella typhimurium, Streptomyces coelicolor and Aspergillus nidulans. Chemico-Biological Interactions, 30(1), 9-23. [Link]

  • Miami University. Personal Protective Equipment | Safety | Physical Facilities. [Link]

  • Lab Manager. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. [Link]

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  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). Short chain (C2-3) alkyl amines: Human health tier II assessment. [Link]

  • National Toxicology Program. (2002). Report on carcinogens background document for diethanolamine. [Link]

  • ResearchGate. (PDF) Mutagenicity of aliphatic epoxides. [Link]

  • Neumann, H. G. (2005). Monocyclic aromatic amines as potential human carcinogens: old is new again. Critical reviews in toxicology, 35(8-9), 727-752. [Link]

  • International Agency for Research on Cancer. (1987). Monographs on the Evaluation of Carcinogenic Risks to Humans, Supplement 7, Overall Evaluations of Carcinogenicity: An Updating of IARC Monographs Volumes 1 to 42. [Link]

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  • Burnett, C. L., et al. (2013). Safety assessment of lauriminodipropionic acid, sodium lauriminodipropionate, and disodium lauriminodipropionate as used in cosmetics. International journal of toxicology, 32(5_suppl), 49S-55S. [Link]

  • Le, J., et al. (2019). In Vivo Mutagenicity Testing of Arylboronic Acids and Esters. Environmental and Molecular Mutagenesis, 60(9), 766-777. [Link]

  • Kennedy, G. L. (2007). Review of the toxicology of three alkyl diamines. Drug and chemical toxicology, 30(2), 123-132. [Link]

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  • National Research Council (US) Committee on Drinking Water. (1980). Reproductive Toxicology. In: Drinking Water and Health: Volume 3. National Academies Press (US). [Link]

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Methodological & Application

Application Notes and Protocols: The Synthetic Utility of Diethyl 3,3'-Iminodipropionate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide on the synthesis and applications of Diethyl 3,3'-Iminodipropionate. As a versatile secondary amine diester, this compound serves as a valuable building block in the synthesis of various organic molecules, particularly heterocyclic systems and functionalized polymers. The protocols herein are grounded in established chemical principles, offering reproducible and scalable methods for laboratory applications.

Core Concepts: Structure and Synthesis

This compound, also known as 3,3'-Iminodipropionic Acid Diethyl Ester, is a symmetrical secondary amine flanked by two propionate ester groups.[1] This structure possesses a nucleophilic nitrogen and two electrophilic carbonyl carbons, making it a bifunctional intermediate for a wide range of chemical transformations.

Table 1: Chemical and Physical Properties

Property Value Source
IUPAC Name ethyl 3-[(3-ethoxy-3-oxopropyl)amino]propanoate PubChem[2]
CAS Number 3518-88-5 Santa Cruz Biotechnology[1]
Molecular Formula C₁₀H₁₉NO₄ PubChem[2]
Molecular Weight 217.27 g/mol Santa Cruz Biotechnology[1]
Appearance Colorless to Almost Colorless Clear Liquid TCI Chemicals[3]
Boiling Point 289.6 °C (Predicted)

| Density | 1.036 g/cm³ (Predicted) | |

The primary and most efficient route for synthesizing this compound is the double aza-Michael addition of ammonia (or an ammonia equivalent) to ethyl acrylate. This conjugate addition is a highly reliable C-N bond-forming reaction.

Mechanistic Pathway: Aza-Michael Addition

The reaction proceeds via the nucleophilic attack of an amine on the β-carbon of an α,β-unsaturated ester. The process can be catalyzed by acids, bases, or Lewis acids and can often be accelerated significantly using microwave irradiation, which leads to shorter reaction times and higher product purity.[4][5]

G cluster_reactants Reactants cluster_products Product Ammonia Ammonia (NH₃) Intermediate Mono-adduct Intermediate (Ethyl 3-aminopropanoate) Ammonia->Intermediate 1st Michael Addition EthylAcrylate Ethyl Acrylate (2 eq.) Product This compound Intermediate->Product 2nd Michael Addition

Caption: Synthesis of this compound via double Michael addition.

Synthesis Protocols

Protocol 1: Microwave-Assisted Synthesis of this compound

Causality: Microwave irradiation provides rapid and uniform heating, significantly reducing reaction times from hours to minutes and often improving yields by minimizing the formation of polymerization by-products common with acrylates.[4][5] This protocol is adapted from established methods for Michael additions of amines to unsaturated esters.[6]

Materials:

  • Ammonium hydroxide (28-30% solution)

  • Ethyl acrylate

  • Methanol (reagent grade)

  • Microwave reactor vials (10 mL) with stir bars

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes (for chromatography)

Procedure:

  • In a 10 mL microwave reactor vial, combine ammonium hydroxide (5 mmol, 1 eq.) and methanol (3 mL).

  • Add ethyl acrylate (11 mmol, 2.2 eq.) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 115°C for 20 minutes. The pressure should be monitored and maintained below 20 psi.

  • After the reaction is complete, cool the vial to room temperature.

  • Transfer the reaction mixture to a round-bottomed flask.

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove methanol and excess reagents.

  • Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to elute the product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless oil.

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting materials. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Organic Synthesis

This compound is a valuable precursor for synthesizing more complex molecules, particularly nitrogen-containing heterocycles and specialized polymers like surfactants.

Synthesis of Piperidone Derivatives via Dieckmann Condensation

Expertise & Causality: The structure of this compound is ideally suited for an intramolecular Dieckmann condensation. This base-catalyzed reaction involves the cyclization of a 1,6-diester to form a six-membered β-keto ester ring system, a core structure in many alkaloids and pharmacologically active compounds. The secondary amine can be protected or alkylated prior to cyclization to introduce further diversity.

G cluster_workflow Synthetic Workflow Start This compound Step1 N-Alkylation/Protection (e.g., with Benzyl Bromide) Start->Step1 Step2 Dieckmann Condensation (e.g., NaOEt, Toluene) Step1->Step2 Step3 Hydrolysis & Decarboxylation (Acidic Workup) Step2->Step3 Product N-Substituted 4-Piperidone Derivative Step3->Product

Caption: Workflow for synthesizing N-substituted 4-piperidones.

Protocol 2: Synthesis of N-Benzyl-4-oxopiperidine-3-carboxylic Acid Ethyl Ester

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (anhydrous)

  • Acetonitrile (anhydrous)

  • Sodium ethoxide (NaOEt)

  • Toluene (anhydrous)

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

Step A: N-Benzylation

  • To a solution of this compound (10 mmol, 1 eq.) in anhydrous acetonitrile (50 mL), add anhydrous potassium carbonate (30 mmol, 3 eq.).

  • Add benzyl bromide (11 mmol, 1.1 eq.) dropwise at room temperature.

  • Heat the mixture to reflux and stir for 12-16 hours. Monitor reaction completion by TLC.[7]

  • Cool the reaction to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure. The crude N-benzyl diester is often used directly in the next step without further purification.

Step B: Dieckmann Condensation

  • Dissolve the crude N-benzyl diester from Step A in anhydrous toluene (100 mL).

  • Add sodium ethoxide (12 mmol, 1.2 eq.) portion-wise to the solution under a nitrogen atmosphere.

  • Heat the mixture to reflux for 4-6 hours. The formation of a precipitate may be observed.

  • Cool the reaction mixture in an ice bath and carefully quench by the slow addition of 1 M HCl until the pH is acidic (~pH 4-5).[8]

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the target β-keto ester.

Precursor for Amphoteric Surfactants

The diester functionality of this compound can be hydrolyzed to the corresponding dicarboxylic acid. Subsequent N-alkylation with a long-chain alkyl halide (e.g., lauryl bromide) followed by neutralization yields N-alkyl-iminodipropionate surfactants.[9] These amphoteric surfactants are valued in personal care products for their mildness, good foaming properties, and stability over a wide pH range.[9]

Safety and Handling

  • Hazard Class: this compound is classified as an irritant.[2]

  • GHS Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

  • Precautions:

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P302+P352: IF ON SKIN: Wash with plenty of water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Handling: All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

References

  • Escalante, J., et al. (2008). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 13(2), 340-347. Available at: [Link]

  • MDPI. (2008). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Available at: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

  • MDPI Open Access Information and Policy. (2008). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Available at: [Link]

  • OUCI. (2008). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Available at: [Link]

  • ResearchGate. (2009). Aza-Michael addition of secondary amine to ethyl acrylate. Available at: [Link]

  • Organic Syntheses. General procedure for transferring and extracting reaction mixtures. Available at: [Link]

  • Organic Syntheses. General procedure for reaction setup and workup. Available at: [Link]

  • Organic Syntheses. General procedure for extraction and solvent removal. Available at: [Link]

  • Shanghai Fine Chemical Co., Ltd. (2025). Synthesis of amphoteric sodium N-lauryl-iminodipropionate surfactants and their properties. Tenside Surfactants Detergents, 104/1. Available at: [Link]

Sources

Diethyl 3,3'-Iminodipropionate: A Versatile Precursor for Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Polymer Innovation with a Multifunctional Building Block

In the dynamic landscape of polymer science, the pursuit of novel materials with tailored properties is a constant endeavor. Diethyl 3,3'-iminodipropionate, a secondary amine bearing two ester functionalities, has emerged as a highly versatile precursor for the synthesis of a range of functional polymers. Its unique molecular architecture, featuring both a nucleophilic secondary amine and electrophilic ester groups, allows for its participation in diverse polymerization reactions, most notably Michael additions and polycondensations. This dual reactivity makes it an invaluable building block for creating polymers with sophisticated architectures, including linear poly(amidoamine)s (PAAs), hyperbranched polymers, and potentially biodegradable polyesters.

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols for the utilization of this compound in polymer synthesis. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, ensuring a deep understanding of the underlying chemical principles.

Physicochemical Properties of this compound

A thorough understanding of the precursor's properties is fundamental to its successful application in polymer synthesis.

PropertyValueSource
Molecular Formula C₁₀H₁₉NO₄[1]
Molecular Weight 217.26 g/mol [1]
Appearance Colorless to almost colorless clear liquid[2]
IUPAC Name ethyl 3-[(3-ethoxy-3-oxopropyl)amino]propanoate[1]
CAS Number 3518-88-5[2][3]

Part 1: Synthesis of Linear Poly(amidoamine)s via Michael Addition

Linear poly(amidoamine)s (PAAs) are a class of biodegradable and biocompatible polymers with significant potential in biomedical applications, such as drug delivery and gene therapy.[4] The synthesis of linear PAAs from this compound leverages the facile Michael addition reaction between the secondary amine of the precursor and a primary diamine. This step-growth polymerization proceeds readily under mild conditions.

Reaction Principle: The Aza-Michael Addition

The core of this synthesis is the aza-Michael addition, a conjugate addition of an amine to an α,β-unsaturated carbonyl compound. In this case, the secondary amine of one monomer adds to the activated double bond of an acrylate, which can be formed in situ or, more directly in our case, the reaction between the secondary amine of this compound and a primary diamine. The reaction is typically carried out in a protic solvent like methanol or water and often does not require a catalyst, although mild bases can be used to facilitate the reaction.

Michael_Addition cluster_reactants Reactants cluster_process Process cluster_product Product monomer1 This compound (Secondary Amine) reaction Aza-Michael Addition (Step-Growth Polymerization) monomer1->reaction Nucleophilic Attack monomer2 Primary Diamine (e.g., Ethylenediamine) monomer2->reaction polymer Linear Poly(amidoamine) reaction->polymer Chain Growth Hyperbranched_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product monomerA This compound (A₂ type) reaction Polycondensation monomerA->reaction monomerB Multifunctional Amine (e.g., Tris(2-aminoethyl)amine, B₃ type) monomerB->reaction Branching polymer Hyperbranched Poly(ester amine) reaction->polymer 3D Growth

Caption: Workflow for Hyperbranched Polymer Synthesis.

Detailed Protocol: One-Pot Synthesis of a Hyperbranched Poly(ester amine)

This protocol outlines a one-pot synthesis of a hyperbranched polymer using this compound and tris(2-aminoethyl)amine as the branching unit.

Materials:

  • This compound (>98%)

  • Tris(2-aminoethyl)amine (>96%)

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Toluene

  • Dean-Stark trap

  • Round-bottom flask with mechanical stirrer

  • Nitrogen inlet and outlet

  • Heating mantle with temperature controller

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap filled with toluene, add this compound (21.73 g, 100 mmol) and tris(2-aminoethyl)amine (4.87 g, 33.3 mmol) in 100 mL of anhydrous DMSO. The molar ratio of A₂ to B₃ is crucial for controlling the degree of branching and preventing gelation.

  • Polycondensation: Heat the reaction mixture to 140-150°C under a gentle stream of nitrogen. The ethanol produced during the amidation reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap.

  • Monitoring the Reaction: Continue the reaction for 12-24 hours, or until the evolution of ethanol ceases. The reaction can also be monitored by taking small aliquots and analyzing them by FT-IR for the disappearance of the primary amine peaks and the appearance of amide bands.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Precipitate the polymer by slowly pouring the DMSO solution into a large excess of a non-solvent like diethyl ether or acetone with vigorous stirring.

    • Collect the precipitated polymer by filtration.

    • Redissolve the polymer in a minimal amount of DMSO and re-precipitate to ensure the removal of unreacted monomers and low molecular weight oligomers.

  • Isolation: Dry the purified hyperbranched polymer in a vacuum oven at 60°C to a constant weight.

Causality Behind Experimental Choices:

  • High Boiling Point Solvent (DMSO): Necessary to achieve the high temperatures required for the polycondensation reaction.

  • Dean-Stark Trap: Efficiently removes the ethanol byproduct, driving the equilibrium towards polymer formation.

  • A₂ to B₃ Molar Ratio: A ratio of 3:1 is a common starting point to favor the formation of hyperbranched structures and avoid premature gelation.

  • Precipitation: A standard method for isolating and purifying polymers from the reaction mixture.

Part 3: Characterization of Synthesized Polymers

Thorough characterization is essential to confirm the structure, molecular weight, and purity of the synthesized polymers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Provides information about the proton environment in the polymer. For linear PAAs, characteristic peaks for the methylene protons of the ethylenediamine and this compound units, as well as the amide protons, should be identifiable. [5][6][7]For hyperbranched polymers, the spectra will be more complex, but the presence of signals corresponding to dendritic, linear, and terminal units can be discerned.

  • ¹³C NMR: Complements ¹H NMR by providing information about the carbon skeleton. [8]The chemical shifts of the carbonyl carbons in the ester and amide groups are particularly informative for confirming the polymer structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying functional groups present in the polymer. [9][10][11][12][13]

  • Linear PAA: The FT-IR spectrum should show a characteristic amide I band (C=O stretch) around 1650 cm⁻¹ and an amide II band (N-H bend) around 1550 cm⁻¹. The disappearance of the primary amine peaks from the diamine monomer and the presence of the ester carbonyl peak from the this compound backbone will confirm the polymerization.

  • Hyperbranched Poly(ester amine): Similar to the linear PAA, the presence of amide and ester carbonyl peaks will be evident. The broadness of the N-H stretching band (around 3300 cm⁻¹) can indicate the presence of different amine environments (secondary and amide).

Gel Permeation Chromatography (GPC)

GPC is used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the synthesized polymers. [2][14][15]

  • Linear PAA: A monomodal peak in the GPC chromatogram is indicative of a successful polymerization. The number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn) can be calculated relative to polymer standards (e.g., polystyrene or polyethylene glycol).

  • Hyperbranched Polymer: The GPC trace will typically be broader than that of a linear polymer of similar molecular weight, reflecting the more complex architecture and distribution of branched structures.

Characterization TechniqueKey Information Provided
¹H NMR Proton environment, confirmation of monomer incorporation, end-group analysis.
¹³C NMR Carbon skeleton, confirmation of functional groups (carbonyls), degree of branching.
FT-IR Presence of key functional groups (amides, esters, amines), monitoring reaction progress.
GPC Molecular weight (Mn, Mw), molecular weight distribution (PDI).

Conclusion and Future Outlook

This compound is a readily accessible and highly versatile precursor for the synthesis of advanced polymers. The protocols detailed in this guide for the synthesis of both linear and hyperbranched poly(amidoamine)s provide a solid foundation for researchers to explore the potential of this monomer. The resulting polymers, with their tunable properties and potential for biodegradability, are promising candidates for a wide range of applications, from drug delivery systems to advanced materials. Further exploration into the copolymerization of this compound with other monomers and the functionalization of the resulting polymers will undoubtedly lead to the development of novel materials with exciting and valuable properties.

References

  • Wang, J., et al. (2009). Versatile Synthesis of Functional Biodegradable Polymers by Combining Ring-Opening Polymerization and Postpolymerization Modification via Michael-Type Addition Reaction. Macromolecules, 42(21), 8179–8186. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Infinita Lab. (n.d.). The GPC Method for Determining Molecular Mass. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra: (a) T1 poly(amic acid) before imidization; (b) T1 after... Retrieved from [Link]

  • KAUST Repository. (n.d.). One-Pot Structure-Controlled Synthesis of Hyperbranched Polymers by a "Latent" Inimer Strategy Based on Diels-Alder Chemistry. Retrieved from [Link]

  • Analytical Methods. (2011). Probing the molecular weight of poly(amidoamine) dendrimers and derivatives using SDS-PAGE. 3(10), 2375-2381. [Link]

  • Majumder, P., et al. (2020). Synthesis of Biocompatible and Biodegradable Polyamidoamines Microgels via a Simple and Reliable Statistical Approach. Materials, 13(18), 4099. [Link]

  • ResolveMass Laboratories Inc. (n.d.). GPC Molecular Weight Analysis. Retrieved from [Link]

  • Journal of the Serbian Chemical Society. (2006). SYNTHESIS AND CZE ANALYSIS OF PAMAM DENDRIMERS WITH AN ETHYLENEDIAMINE CORE. 71(2), 155-163. [Link]

  • ResearchGate. (n.d.). Synthesis Poly(amidoamine) PAMAM Dendrimer With Ethylenediamine Core. Retrieved from [Link]

  • Controlled Radical Polymerization. (n.d.). Chemical syntheses of biodegradable polymers. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra: (a) T1 poly(amic acid) before imidization; (b) T1 after... Retrieved from [Link]

  • NIH. (2010). Biodegradable Polymers. PMC. [Link]

  • PubMed. (2017). In Situ-Forming Polyamidoamine Dendrimer Hydrogels with Tunable Properties Prepared via Aza-Michael Addition Reaction. ACS Applied Materials & Interfaces, 9(12), 10519-10529. [Link]

  • ResearchGate. (n.d.). The synthesis scheme for synthesizing ethylenediamine core poly(amidoamine) (PAMAM)-dendrimers. Retrieved from [Link]

  • OUCI. (2011). Biodegradable Polymers- A Review on Recent Trends and Emerging Perspectives. Retrieved from [Link]

  • NIH. (2024). Review of the Synthesis and Degradation Mechanisms of Some Biodegradable Polymers in Natural Environments. PMC. [Link]

  • ResearchGate. (n.d.). Main peaks of 1 H NMR and 13 C NMR spectra of sulphonated polyamideimide. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of poly(amide-imide) 8a. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of poly(amic acid) III a and poly(ether imide) IV a. FTIR:... Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of poly(amide imide)s (5a–5d). Retrieved from [Link]

  • MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(7), 1735. [Link]

  • Scilit. (2000). One-pot synthesis of hyperbranched polyethers. Macromolecules, 33(2), 253-255. [Link]

  • MDPI. (2020). Preparation of Biomass-Based Ester End-Capped Hyperbranched Poly(ether)s via Facile One-Pot Reaction and Their Performance as Non-Toxic Plasticizers. Polymers, 12(4), 920. [Link]

  • NIH. (2021). Well‐Defined Poly(Ester Amide)‐Based Homo‐ and Block Copolymers by One‐Pot Organocatalytic Anionic Ring‐Opening Copolymerization of N‐Sulfonyl Aziridines and Cyclic Anhydrides. PMC. [Link]

  • MDPI. (2022). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 8(11), 136. [Link]

  • PubMed. (2021). Well-Defined Poly(Ester Amide)-Based Homo- and Block Copolymers by One-Pot Organocatalytic Anionic Ring-Opening Copolymerization of N-Sulfonyl Aziridines and Cyclic Anhydrides. Angewandte Chemie, 60(20), 11334-11341. [Link]

  • NIH. (2018). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. PMC. [Link]

  • ResearchGate. (n.d.). 1H and13C NMR Spectroscopic Characterization of Poly(amide-enaminonitriles). Retrieved from [Link]

Sources

Application Notes and Protocols: Diethyl 3,3'-Iminodipropionate in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of pharmaceutical research and drug development, the identification and utilization of versatile chemical scaffolds are paramount to the efficient synthesis of novel therapeutic agents. Diethyl 3,3'-iminodipropionate (DEIDP) is one such scaffold, a symmetrical secondary amine bearing two ethyl ester functionalities. Its unique structural features offer a trifecta of reactive sites, enabling a diverse range of chemical modifications. This allows for the systematic exploration of chemical space in the quest for new drugs with improved efficacy, selectivity, and pharmacokinetic profiles. These notes provide an in-depth guide for researchers, scientists, and drug development professionals on the applications of DEIDP in pharmaceutical research, complete with detailed protocols and scientific rationale.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a chemical building block is a prerequisite for its effective and safe utilization in a laboratory setting.

PropertyValueReference
CAS Number 3518-88-5[1]
Molecular Formula C₁₀H₁₉NO₄[1]
Molecular Weight 217.27 g/mol [1]
Appearance Colorless to almost colorless clear liquid[2]
Purity >98.0% (GC)[2]
SMILES CCOC(=O)CCNCCC(=O)OCC[2]
InChI Key ONEIYJQBXMVMKU-UHFFFAOYSA-N[2]

Safety and Handling: this compound is classified as causing skin and serious eye irritation[3]. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Core Application: A Versatile Scaffold for Medicinal Chemistry

The synthetic utility of DEIDP in pharmaceutical research stems from its three primary reactive sites: the secondary amine and the two ethyl ester groups. These sites allow for a modular approach to the synthesis of a wide array of derivatives with diverse biological activities.

Derivatization of the Secondary Amine:

The secondary amine of DEIDP is a nucleophilic center that can readily undergo a variety of chemical transformations, including:

  • N-Alkylation and N-Arylation: Introduction of various alkyl or aryl substituents can significantly influence the steric and electronic properties of the molecule, impacting its interaction with biological targets.

  • Amide Bond Formation: Acylation of the secondary amine with a variety of carboxylic acids or their derivatives introduces new functionalities and can be used to mimic peptide bonds or to link the DEIDP core to other pharmacophores.

  • Reductive Amination: Reaction with aldehydes or ketones under reductive conditions provides access to a wide range of N-substituted derivatives.

Modification of the Ester Groups:

The two ethyl ester groups of DEIDP are susceptible to hydrolysis and can be converted to other functional groups:

  • Hydrolysis to Carboxylic Acids: Basic or acidic hydrolysis of the esters yields the corresponding dicarboxylic acid, which can be used for further derivatization, such as amide bond formation with amines or the formation of salts to improve aqueous solubility.

  • Transesterification: Reaction with other alcohols allows for the introduction of different ester groups, which can modulate the lipophilicity and metabolic stability of the resulting compound.

  • Reduction to Alcohols: Reduction of the esters to the corresponding diol provides another avenue for derivatization, such as ether formation or further oxidation.

The combination of these modifications allows for the creation of a vast library of compounds based on the DEIDP scaffold, making it a valuable tool in hit-to-lead optimization and structure-activity relationship (SAR) studies.

Application in Anticancer Drug Discovery: A Case Study with a Related Scaffold

While direct anticancer applications of DEIDP are not extensively reported, the biological activity of structurally related compounds highlights the potential of the underlying chemical scaffold. A notable example is the organic ester O,O'-diethyl-(S,S)-ethylenediamine-N,N'-di-2-(3-cyclohexyl)propanoate dihydrochloride (DE-EDCP), which has demonstrated significant tumoricidal activity in preclinical studies[4].

DE-EDCP has been shown to impair breast cancer growth and progression by inducing cancer cell death and inhibiting proliferation[4]. Mechanistic studies have revealed that this compound can trigger apoptosis and decrease the expression of key proteins involved in cell cycle progression and survival, such as cyclin D3 and STAT3[4].

The structural similarity between DEIDP and the core of DE-EDCP suggests that derivatives of DEIDP could also possess interesting anticancer properties. The secondary amine and ester functionalities of DEIDP provide the necessary handles to synthesize analogs with varying steric and electronic properties, which could be screened for activity against a panel of cancer cell lines.

anticancer_pathway DEIDP_Derivative DEIDP-based Derivative Cancer_Cell Cancer Cell DEIDP_Derivative->Cancer_Cell Inhibits STAT3_Pathway STAT3 Signaling Pathway DEIDP_Derivative->STAT3_Pathway Inhibits Apoptosis Apoptosis DEIDP_Derivative->Apoptosis Induces Cancer_Cell->STAT3_Pathway Activates Proliferation Cell Proliferation & Survival STAT3_Pathway->Proliferation Promotes

Figure 1. Hypothetical mechanism of action for a DEIDP-based anticancer agent.

DEIDP as a Linker in Prodrug Design

A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active pharmaceutical ingredient. This strategy is often employed to improve the physicochemical properties of a drug, such as its solubility, stability, or permeability, thereby enhancing its bioavailability and therapeutic efficacy.

The bifunctional nature of DEIDP, with its central secondary amine and two terminal ester groups, makes it an attractive candidate for use as a linker in prodrug design. The secondary amine can be used to attach the DEIDP moiety to a parent drug containing a suitable functional group (e.g., a carboxylic acid), while the ester groups can be used to modulate the lipophilicity of the prodrug.

Conceptual Prodrug Design with DEIDP:

Consider a parent drug with a carboxylic acid functionality that suffers from poor membrane permeability. By forming an amide bond between the carboxylic acid of the parent drug and the secondary amine of DEIDP, a prodrug is created. The two ethyl ester groups of the DEIDP linker would increase the lipophilicity of the molecule, potentially facilitating its passive diffusion across cell membranes. Once inside the cell, the ester groups could be hydrolyzed by intracellular esterases, releasing a more polar intermediate that can then be further processed to release the active drug.

prodrug_concept cluster_0 Prodrug cluster_1 Inside Cell Prodrug Parent Drug (with COOH) DEIDP Linker (with NH and COOEt) Increased Lipophilicity Active_Drug Active Parent Drug Released DEIDP Linker Prodrug->Active_Drug Esterase-mediated hydrolysis

Figure 2. Conceptual design of a DEIDP-linked prodrug.

While specific examples of DEIDP being used as a prodrug linker for antiviral or anti-inflammatory agents are not prevalent in the literature, the chemical principles supporting this application are sound. Researchers are encouraged to explore the potential of DEIDP in this capacity for their specific drug candidates.

Protocols

Protocol 1: Synthesis of this compound (DEIDP) via Michael Addition

This protocol describes a general procedure for the synthesis of DEIDP based on the Michael addition of a secondary amine to an α,β-unsaturated ester.

Materials:

  • Diethylamine

  • Ethyl acrylate

  • Ethanol (absolute)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve diethylamine (1.0 equivalent) in absolute ethanol.

  • Cool the solution in an ice bath and add ethyl acrylate (2.2 equivalents) dropwise with stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted starting materials and acidic byproducts.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield this compound as a colorless oil.

Note: The exact reaction conditions (temperature, time, and stoichiometry) may need to be optimized for best results.

Protocol 2: General Procedure for the N-Acylation of DEIDP

This protocol provides a general method for the synthesis of N-acyl derivatives of DEIDP.

Materials:

  • This compound (DEIDP)

  • Carboxylic acid of interest

  • Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Dichloromethane (DCM) (anhydrous)

  • Round-bottom flask

  • Stirring plate and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 equivalent) and DEIDP (1.1 equivalents) in anhydrous DCM.

  • Add a catalytic amount of DMAP to the solution.

  • Cool the reaction mixture in an ice bath and add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-acyl derivative.

Conclusion and Future Perspectives

This compound is a readily accessible and highly versatile chemical scaffold with significant potential in pharmaceutical research. Its trifunctional nature allows for the synthesis of a wide array of derivatives, making it an ideal building block for the construction of compound libraries for high-throughput screening and for the optimization of lead compounds. While its direct application in marketed drugs is not yet established, the promising biological activity of structurally related compounds, particularly in the field of oncology, underscores the potential of the DEIDP core in the design of novel therapeutic agents. Furthermore, its properties make it a compelling candidate for use as a linker in prodrug design, a strategy that continues to be of great importance in overcoming the pharmacokinetic challenges associated with many drug candidates. Future research in this area should focus on the systematic exploration of the chemical space around the DEIDP scaffold and the evaluation of the resulting compounds in a variety of biological assays to unlock their full therapeutic potential.

References

Diethyl 3,3'-Iminodipropionate: A Detailed Guide to its Role as a Chelating Agent for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive overview of Diethyl 3,3'-Iminodipropionate, exploring its potential as a chelating agent. While direct research on the chelating properties of this specific ester is limited, this guide synthesizes information from its parent compound, 3,3'-Iminodipropionic acid, and relevant patent literature to offer valuable insights for researchers, scientists, and professionals in drug development.

Introduction: Understanding the Chelating Potential

Chelating agents are organic molecules that can form multiple coordination bonds with a single central metal ion, effectively sequestering it. This process, known as chelation, is vital in numerous scientific and industrial applications, from heavy metal detoxification to the development of radiopharmaceuticals.[1]

This compound (CAS 3518-88-5) is a symmetrical secondary amine with two propionate ester arms.[2] Its structure, featuring a central nitrogen atom and two carbonyl oxygen atoms, suggests its potential to act as a tridentate ligand, coordinating with a metal ion. The lone pair of electrons on the nitrogen atom and the oxygen atoms of the carbonyl groups can act as donor sites for complex formation.

While the ester groups themselves are generally weaker coordinating groups than the carboxylate groups of the parent acid, they can still participate in chelation, particularly with certain metal ions. Furthermore, this compound can be hydrolyzed in situ to its more active carboxylic acid form, 3,3'-Iminodipropionic acid, which is a known chelating agent.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application as a chelating agent.

PropertyValueSource
Molecular Formula C₁₀H₁₉NO₄[2]
Molecular Weight 217.26 g/mol [2]
Appearance Colorless to light yellow liquid[3]
CAS Number 3518-88-5[2]
Synonyms 3,3'-Iminodipropionic acid diethyl ester[3]

The Chelation Mechanism: Insights from the Parent Acid

The chelating behavior of this compound is best understood by examining its parent compound, 3,3'-Iminodipropionic acid. The deprotonated carboxylate groups of the acid are strong Lewis bases, readily donating their electron pairs to form stable chelate rings with metal ions.

A seminal study by Chaberek and Martell investigated the stability of metal chelates with iminodipropionic acid.[3] Their work provides crucial data on the stability constants of various metal complexes, which is a quantitative measure of the strength of the chelation.

Below is a diagram illustrating the proposed chelation of a divalent metal ion (M²⁺) by 3,3'-Iminodipropionic acid, the hydrolyzed form of this compound.

ChelationMechanism cluster_ligand 3,3'-Iminodipropionate M M²⁺ O1 O⁻ M->O1 Coordination Bond N N M->N Coordination Bond O3 O⁻ M->O3 Coordination Bond C1 C O1->C1 O2 O C1->O2 C2 CH₂ C1->C2 C3 CH₂ C2->C3 C3->N C4 CH₂ N->C4 H H N->H C5 CH₂ C4->C5 C6 C C5->C6 C6->O3 O4 O C6->O4

Caption: Chelation of a metal ion by 3,3'-Iminodipropionate.

Stability of Metal Complexes: A Quantitative Perspective

The following table, adapted from the work of Chaberek and Martell, summarizes the logarithm of the first stability constant (log K₁) for complexes of 3,3'-Iminodipropionic acid with various divalent metal ions.[3]

Metal Ionlog K₁
Cu²⁺9.32
Ni²⁺7.95
Co²⁺6.88
Zn²⁺6.80
Fe²⁺5.80
Mn²⁺4.40

Note: These values are for the parent acid and serve as an estimate of the potential chelating strength of the diethyl ester, particularly after hydrolysis.

Potential Applications and Protocols

Based on patent literature and the known applications of similar chelating agents, this compound holds potential in several areas, particularly in the realm of diagnostic and therapeutic agents.

Radiopharmaceutical Development

A key patent suggests the use of this compound in the formulation of "Reducing Chelants, their Complexes with Technetium and Rhenium, Method for their Preparation and their Use In Diagnosis and Therapy".[4] This indicates a potential role in nuclear medicine, where chelating agents are used to bind radioactive isotopes to targeting molecules for imaging or therapy.

Experimental Workflow: Screening for Radionuclide Chelation

The following diagram outlines a general workflow for evaluating the ability of this compound to chelate a radionuclide.

RadiochelationWorkflow start Start reagent_prep Prepare this compound Solution start->reagent_prep radionuclide_prep Prepare Radionuclide Solution (e.g., Technetium-99m) start->radionuclide_prep incubation Incubate Ligand and Radionuclide (Varying pH, Temp, Time) reagent_prep->incubation radionuclide_prep->incubation quality_control Quality Control Analysis (e.g., ITLC, HPLC) incubation->quality_control data_analysis Analyze Chelation Efficiency and Stability quality_control->data_analysis end End data_analysis->end

Caption: Workflow for evaluating radionuclide chelation.

Protocol: General Procedure for Evaluating Technetium-99m Chelation

This protocol provides a general framework. Specific parameters should be optimized for the particular application.

Materials:

  • This compound

  • Technetium-99m pertechnetate (⁹⁹ᵐTcO₄⁻) from a generator

  • Stannous chloride (reducing agent)

  • Phosphate or other suitable buffer solutions (pH 5-8)

  • Saline solution (0.9% NaCl)

  • Instant thin-layer chromatography (ITLC) strips

  • Developing solvents (e.g., saline, acetone)

  • Radio-TLC scanner or gamma counter

Procedure:

  • Preparation of the Chelating Agent Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or saline).

  • Preparation of the Reducing Agent: Prepare a fresh solution of stannous chloride in nitrogen-purged saline.

  • Labeling Reaction: a. In a sterile vial, add a specific volume of the this compound solution. b. Add the stannous chloride solution. c. Add the ⁹⁹ᵐTcO₄⁻ solution. d. Adjust the pH of the reaction mixture using the buffer solution. e. Incubate the reaction mixture at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 15-30 minutes).

  • Quality Control: a. Spot a small aliquot of the reaction mixture onto an ITLC strip. b. Develop the chromatogram using appropriate solvents to separate the chelated ⁹⁹ᵐTc-complex from free pertechnetate and reduced/hydrolyzed technetium. c. Analyze the strip using a radio-TLC scanner to determine the radiochemical purity (percentage of chelated ⁹⁹ᵐTc).

  • Stability Studies: a. To assess the in vitro stability, incubate the labeled complex in saline or human serum at 37°C and perform quality control at various time points (e.g., 1, 2, 4, 6, and 24 hours).

Use in Proteomics Research

Some suppliers list this compound for use in proteomics research.[5] While the exact application is not specified, it could potentially be used as a reagent for modifying proteins, where the amine group reacts with specific functional groups on the protein, and the ester groups could then be hydrolyzed to create metal-binding sites. This could be relevant for applications like immobilized metal affinity chromatography (IMAC).

Safety and Handling

This compound is classified as an irritant.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion and Future Directions

This compound presents an interesting, though under-researched, potential as a chelating agent. Its structural similarity to the known chelator 3,3'-Iminodipropionic acid, coupled with patent literature suggesting its use in radiopharmaceutical formulations, provides a strong rationale for further investigation.

Future research should focus on:

  • Determining the stability constants of this compound with a range of metal ions.

  • Investigating its hydrolysis kinetics under physiological conditions.

  • Exploring its efficacy in specific applications, such as radionuclide chelation and protein modification for proteomics.

This guide provides a foundational understanding and practical starting points for researchers interested in unlocking the full potential of this compound as a chelating agent.

References

The Versatile Intermediate: Detailed Application Notes and Protocols for Diethyl 3,3'-Iminodipropionate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of Diethyl 3,3'-Iminodipropionate

This compound is a symmetrical secondary amine bearing two ethyl ester functionalities. This unique structural arrangement makes it a highly versatile building block in organic synthesis, particularly in the construction of nitrogen-containing heterocyclic compounds and as a scaffold for the introduction of diverse functional groups. Its importance is underscored by its application in the synthesis of pharmaceutical intermediates and other specialty chemicals. This guide provides an in-depth exploration of standard experimental protocols involving this compound, offering not just procedural steps but also the scientific rationale behind them to empower researchers in their synthetic endeavors.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective and safe use in any experimental setting.

PropertyValueReference
Molecular Formula C₁₀H₁₉NO₄[1]
Molecular Weight 217.26 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 138-140 °C at 10 mmHg[2]
Density 1.035 g/mL at 25 °C[2]
Refractive Index (n²⁰/D) 1.444[2]
Solubility Soluble in most organic solvents.
CAS Number 3518-88-5[2]

Safety and Handling

Based on available safety data, this compound is classified as an irritant.[1]

  • Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319).[1]

  • Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Wash skin thoroughly after handling. In case of contact with eyes, rinse cautiously with water for several minutes.[1]

It is crucial to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Core Synthetic Protocols

This section details key experimental procedures involving this compound, providing step-by-step guidance and the underlying chemical principles.

Protocol 1: Synthesis of this compound via Aza-Michael Addition

Reaction Mechanism: Aza-Michael Addition

aza_michael_addition NH3 NH₃ intermediate1 H₂N⁺-CH₂-CH⁻-COOEt NH3->intermediate1 + CH₂=CH-COOEt ethyl_acrylate CH₂=CH-COOEt product1 H₂N-CH₂-CH₂-COOEt intermediate1->product1 Proton transfer intermediate2 (EtOOC-CH₂-CH₂)NH⁺-CH₂-CH⁻-COOEt product1->intermediate2 + CH₂=CH-COOEt ethyl_acrylate2 CH₂=CH-COOEt product HN(CH₂-CH₂-COOEt)₂ intermediate2->product Proton transfer

Caption: Aza-Michael addition of ammonia to ethyl acrylate.

Experimental Procedure:

  • Materials:

    • Ethyl acrylate

    • Concentrated ammonium hydroxide (28-30% NH₃)

    • Diethyl ether

    • Anhydrous magnesium sulfate

  • Equipment:

    • Heavy-walled, pressure-resistant glass bottle with a secure closure

    • Round-bottom flask

    • Distillation apparatus

    • Separatory funnel

  • Procedure:

    • In a well-ventilated fume hood, cautiously add ethyl acrylate (2.0 moles) to a heavy-walled pressure bottle containing concentrated ammonium hydroxide (excess, e.g., 4-5 moles of NH₃).

    • Securely seal the bottle and allow the mixture to stand at room temperature for 24-48 hours with occasional shaking. The progress of the reaction can be monitored by GC-MS or TLC.

    • After the reaction is complete, carefully vent the bottle in the fume hood.

    • Transfer the reaction mixture to a round-bottom flask and remove the excess ammonia and water under reduced pressure.

    • Extract the remaining aqueous layer with diethyl ether (3 x 100 mL).

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent by rotary evaporation.

    • The crude product can be purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

Expert Insights: The use of a sealed vessel is crucial to maintain a sufficient concentration of ammonia, which is volatile. The reaction is exothermic, and for larger-scale preparations, initial cooling may be necessary. Over-alkylation to the tertiary amine is a potential side reaction, which can be minimized by using a large excess of ammonia.

Protocol 2: N-Alkylation of this compound

The secondary amine functionality of this compound makes it an excellent substrate for N-alkylation reactions, allowing for the introduction of a wide variety of substituents. This protocol details a general procedure for N-alkylation using an alkyl halide.

Workflow for N-Alkylation

N_Alkylation_Workflow start Start: this compound reagents Add Alkyl Halide (R-X) and Base (e.g., K₂CO₃) in an inert solvent (e.g., Acetonitrile) start->reagents reaction Heat the reaction mixture (e.g., reflux) reagents->reaction monitoring Monitor reaction progress (TLC or GC-MS) reaction->monitoring workup Aqueous workup: Filter solids, extract with organic solvent monitoring->workup Reaction complete purification Purify the product (Column chromatography or distillation) workup->purification product N-Alkyl-Diethyl 3,3'-Iminodipropionate purification->product

Caption: General workflow for the N-alkylation of this compound.

Experimental Procedure:

  • Materials:

    • This compound

    • Alkyl halide (e.g., benzyl bromide)

    • Potassium carbonate (K₂CO₃), anhydrous

    • Acetonitrile, anhydrous

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetonitrile.

    • Stir the suspension and add the alkyl halide (1.1 eq.) dropwise at room temperature.

    • Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

    • Purify the product by column chromatography on silica gel or by vacuum distillation.

Expert Insights: The choice of base and solvent can be critical. For less reactive alkyl halides, a stronger base such as sodium hydride in an aprotic solvent like THF or DMF may be necessary.[4] The use of a phase-transfer catalyst, such as tetrabutylammonium bromide, can be beneficial in biphasic reaction systems.

Protocol 3: Synthesis of Substituted 4-Piperidones via Dieckmann Condensation

A key application of this compound is in the synthesis of substituted 4-piperidone derivatives through an intramolecular Dieckmann condensation.[5] This reaction is a powerful tool for constructing the piperidine ring, a common scaffold in many pharmaceuticals.

Reaction Mechanism: Dieckmann Condensation

dieckmann_condensation start R-N(CH₂-CH₂-COOEt)₂ enolate R-N(CH₂-CH⁻-COOEt)(CH₂-CH₂-COOEt) start->enolate + Base (e.g., NaOEt) cyclized Cyclized Intermediate enolate->cyclized Intramolecular cyclization beta_keto_ester β-Keto Ester cyclized->beta_keto_ester - EtOH piperidone Substituted 4-Piperidone (after hydrolysis and decarboxylation) beta_keto_ester->piperidone 1. H₃O⁺, Δ 2. -CO₂

Caption: Dieckmann condensation of an N-substituted this compound derivative.

Experimental Procedure:

  • Materials:

    • N-substituted this compound (synthesized via Protocol 2)

    • Sodium ethoxide (NaOEt) or sodium metal in absolute ethanol

    • Toluene or xylene, anhydrous

    • Hydrochloric acid, concentrated

    • Diethyl ether

    • Sodium bicarbonate solution, saturated

  • Equipment:

    • Round-bottom flask equipped with a reflux condenser and a dropping funnel

    • Magnetic stirrer and stir bar

    • Heating mantle

    • Separatory funnel

  • Procedure:

    • Prepare a solution of sodium ethoxide in absolute ethanol or add sodium metal to absolute ethanol to generate sodium ethoxide in situ.

    • In a separate flask, dissolve the N-substituted this compound in anhydrous toluene.

    • Add the substrate solution dropwise to the sodium ethoxide solution at a temperature that maintains a gentle reflux.

    • After the addition is complete, continue to reflux for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and carefully quench with dilute hydrochloric acid.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude β-keto ester.

    • For decarboxylation, reflux the crude β-keto ester with concentrated hydrochloric acid.

    • Cool the solution, neutralize with a base, and extract the product with an organic solvent.

    • Purify the final 4-piperidone derivative by column chromatography or crystallization.

Expert Insights: The Dieckmann condensation is a reversible reaction, and the equilibrium is driven forward by the deprotonation of the resulting β-keto ester by the alkoxide base. Therefore, at least one equivalent of base is required. The subsequent hydrolysis and decarboxylation step is a standard procedure for β-keto esters to yield the corresponding ketone.[6]

Analytical Methods for Reaction Monitoring

Effective monitoring of chemical reactions is essential for optimization and ensuring complete conversion. For the reactions involving this compound, the following analytical techniques are recommended:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively follow the progress of a reaction by observing the disappearance of starting materials and the appearance of products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information about the reaction mixture and allows for the identification of products and byproducts based on their mass spectra.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the synthesized products and for determining the purity of the isolated compounds.

  • Infrared (IR) Spectroscopy: Useful for identifying the presence of key functional groups (e.g., C=O of the ester, N-H of the secondary amine) and for monitoring their transformation during the reaction.[1]

Conclusion

This compound is a valuable and versatile synthetic intermediate with broad applications in organic and medicinal chemistry. The protocols detailed in this guide provide a solid foundation for its synthesis and subsequent functionalization. By understanding the underlying chemical principles and paying close attention to reaction conditions and safety precautions, researchers can effectively utilize this building block to construct complex molecular architectures and advance their scientific discoveries.

References

  • Whitmore, F. C.; Mosher, H. S.; Adams, R. R.; Taylor, R. B.; Chapin, E. C.; Weisel, C.; Yanko, W. β-Aminopropionitrile and Bis-(β-cyanoethyl)amine. Org. Synth.1946 , 26, 14. [Link]

  • Schaefer, J. P.; Bloomfield, J. J. The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation). Org. React.2011 , 1-203. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Dangerfield, E. M.; Plunkett, C. H.; Win-Mason, A. L.; Stocker, B. L.; Timmer, M. S. M. Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. J. Org. Chem.2010 , 75(16), 5470-5477. [Link]

  • Chemistry Stack Exchange. 3,3'-methylimino-di-propionic acid diethyl ester, to 1-Methyl-4-piperidone, via an Intermediate. [Link]

  • ZCPC. Understanding the Synthesis of Iminodiacetic Acid Diethyl Ester for Pharmaceuticals: A Comprehensive Guide. [Link]

  • Organic Syntheses. ethyl 3,3-diethoxypropanoate. [Link]

  • MDPI. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]

  • Organic Syntheses. PREPARATION OF ENANTIOMERICALLY PURE α-N,N-DIBENZYLAMINO ALDEHYDES. [Link]

Sources

Application Notes & Protocols: The Strategic Use of Diethyl 3,3'-Iminodipropionate in Aza-Michael Addition Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Beyond Carbon—Harnessing the Aza-Michael Reaction

The Michael addition reaction is a cornerstone of synthetic organic chemistry, celebrated for its efficacy in forming carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[1][2][3] While traditionally associated with carbanion nucleophiles (Michael donors), the reaction's scope extends significantly to heteroatomic nucleophiles. This guide focuses on the aza-Michael addition, a powerful variant where an amine acts as the nucleophile. Specifically, we delve into the utility of Diethyl 3,3'-Iminodipropionate , a versatile and symmetrically functionalized secondary amine, as a strategic building block in the synthesis of complex nitrogen-containing molecules.

This document provides researchers, synthetic chemists, and drug development professionals with a comprehensive understanding of the mechanistic underpinnings, practical applications, and detailed protocols for employing this compound in aza-Michael addition reactions. Our focus is not merely on procedural steps but on the causal logic—the "why"—behind the experimental design, ensuring a robust and reproducible synthetic methodology.

The Michael Donor: A Profile of this compound

This compound is a secondary amine flanked by two ethyl propionate chains. This unique structure confers specific reactivity and utility as a Michael donor.

Chemical Properties: [4][5]

Property Value
IUPAC Name ethyl 3-[(3-ethoxy-3-oxopropyl)amino]propanoate
Molecular Formula C₁₀H₁₉NO₄
Molecular Weight 217.26 g/mol
Appearance Liquid

| Key Feature | Nucleophilic secondary amine nitrogen |

The lone pair of electrons on the secondary amine nitrogen is the reactive center, making the molecule an effective nucleophile for the aza-Michael reaction. Unlike carbanion-based donors (e.g., diethyl malonate), it does not require a strong base for activation, allowing for milder reaction conditions.[2][6] The two ester functionalities offer valuable handles for subsequent synthetic transformations, such as hydrolysis to dicarboxylic acids, reduction to diols, or amidation.[7]

The Aza-Michael Addition: Mechanism and Rationale

The aza-Michael reaction is a conjugate addition of an amine to an activated alkene (the Michael acceptor). The reaction proceeds through a nucleophilic attack of the amine's lone pair on the β-carbon of the unsaturated system.[3][8] This process is thermodynamically favorable and often requires only catalytic amounts of acid or base, if any.[1]

Mechanistic Pathway:

  • Nucleophilic Attack: The secondary amine nitrogen of this compound attacks the electrophilic β-carbon of the Michael acceptor.

  • Intermediate Formation: This attack pushes the π-electrons of the C=C bond to form an enolate intermediate, with the negative charge stabilized by the adjacent electron-withdrawing group (e.g., a carbonyl).

  • Proton Transfer: The zwitterionic intermediate undergoes a proton transfer, often facilitated by the solvent or a catalytic species, to yield the final, neutral adduct.

The choice of solvent and catalyst can influence the reaction rate. Protic solvents can facilitate the proton transfer step, while in some cases, the reaction can proceed efficiently under solvent-free conditions.[9]

Sources

Synthesis of Heterocyclic Compounds with Diethyl 3,3'-Iminodipropionate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Diethyl 3,3'-Iminodipropionate as a Heterocyclic Scaffold

This compound is a highly versatile and economically significant building block in the synthesis of a wide array of heterocyclic compounds. Its symmetrical structure, featuring a secondary amine flanked by two ethyl propionate arms, provides a robust platform for constructing various ring systems, particularly nitrogen-containing heterocycles which are prevalent in pharmaceuticals and bioactive molecules.[1] The presence of multiple reactive sites—the secondary amine and the two ester functionalities—allows for a diverse range of chemical transformations, including intramolecular cyclizations, condensations, and multicomponent reactions. This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on detailed protocols for the preparation of valuable heterocyclic cores such as piperidones, and discussing the potential for synthesizing other important heterocyclic systems.

Core Synthetic Strategy: The Dieckmann Condensation for the Synthesis of 4-Piperidones

The intramolecular cyclization of this compound and its N-substituted derivatives via the Dieckmann condensation is a cornerstone of its application in heterocyclic synthesis.[2] This reaction provides a direct and efficient route to 4-piperidone-3-carboxylate esters, which are key intermediates in the synthesis of a multitude of biologically active piperidine-based compounds.[3]

Causality of the Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester.[4][5] The reaction is driven by the formation of a stable five- or six-membered ring. In the case of this compound, the two ester groups are perfectly positioned to form a six-membered piperidone ring. The reaction is initiated by a strong base, which deprotonates the α-carbon of one of the ester groups to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the other ester group within the same molecule, leading to a cyclic tetrahedral intermediate. Subsequent elimination of an ethoxide ion results in the formation of the cyclic β-keto ester.[6][7] The choice of a strong, non-nucleophilic base, such as sodium ethoxide or potassium tert-butoxide, is crucial to favor deprotonation without competing nucleophilic attack on the ester carbonyls.

Mechanism of the Dieckmann Condensation

The mechanism of the Dieckmann condensation of an N-substituted this compound is illustrated below. The reaction proceeds through several key steps:

  • Enolate Formation: A strong base abstracts an acidic α-proton from one of the ester groups to form a resonance-stabilized enolate.

  • Intramolecular Nucleophilic Attack: The enolate attacks the carbonyl carbon of the second ester group in an intramolecular fashion.

  • Tetrahedral Intermediate Formation: A cyclic tetrahedral intermediate is formed.

  • Elimination of Alkoxide: The intermediate collapses, eliminating an ethoxide leaving group to form the cyclic β-keto ester.

  • Deprotonation of the β-keto ester: The resulting β-keto ester is acidic and is deprotonated by the base. This step is crucial as it drives the equilibrium towards the product.

  • Protonation: An acidic workup protonates the enolate to yield the final cyclic β-keto ester product.[8][9]

Dieckmann_Condensation cluster_0 Dieckmann Condensation Workflow Start N-Substituted Diethyl 3,3'-Iminodipropionate Enolate Enolate Formation Start->Enolate + Base Base Strong Base (e.g., NaOEt) Cyclization Intramolecular Nucleophilic Attack Enolate->Cyclization Intermediate Cyclic Tetrahedral Intermediate Cyclization->Intermediate Elimination Elimination of Ethoxide Intermediate->Elimination Deprotonation Deprotonation of β-Keto Ester Elimination->Deprotonation + Base Product_Enolate Product Enolate Deprotonation->Product_Enolate Workup Acidic Workup Product_Enolate->Workup Final_Product N-Substituted-4-oxopiperidine- 3-carboxylate Workup->Final_Product

Caption: Workflow of the Dieckmann Condensation.

Detailed Experimental Protocol: Synthesis of Ethyl 1-Methyl-4-oxopiperidine-3-carboxylate

This protocol describes the synthesis of ethyl 1-methyl-4-oxopiperidine-3-carboxylate from N-methyl-diethyl 3,3'-iminodipropionate, a derivative of this compound.[2]

Materials:

  • N-methyl-diethyl 3,3'-iminodipropionate

  • Sodium ethoxide (NaOEt)

  • Anhydrous Toluene

  • Concentrated Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

  • Ethanol

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add sodium ethoxide (1.1 equivalents) to anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Diester: Dissolve N-methyl-diethyl 3,3'-iminodipropionate (1.0 equivalent) in anhydrous toluene and add it dropwise to the stirred suspension of sodium ethoxide at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Workup: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-cold dilute hydrochloric acid to neutralize the excess base and protonate the product.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure ethyl 1-methyl-4-oxopiperidine-3-carboxylate.

Decarboxylation to 1-Methyl-4-piperidone:

The resulting β-keto ester can be further hydrolyzed and decarboxylated to yield the corresponding 4-piperidone.[2]

  • Hydrolysis: Reflux the ethyl 1-methyl-4-oxopiperidine-3-carboxylate with aqueous hydrochloric acid.

  • Decarboxylation: The acidic conditions facilitate the decarboxylation of the intermediate β-keto acid to yield 1-methyl-4-piperidone.

  • Isolation: Neutralize the reaction mixture and extract the product with an organic solvent. Purify by distillation.

Starting MaterialProductReagents and ConditionsYield (%)Reference
N-methyl-diethyl 3,3'-iminodipropionateEthyl 1-methyl-4-oxopiperidine-3-carboxylateNaOEt, Toluene, RefluxGood to excellent[2]
Ethyl 1-methyl-4-oxopiperidine-3-carboxylate1-Methyl-4-piperidoneAq. HCl, RefluxHigh[2]

Expanding the Heterocyclic Landscape: Beyond Piperidones

While the synthesis of 4-piperidones is a primary application, the reactivity of this compound can be harnessed to construct other valuable heterocyclic systems.

Synthesis of Pyrimidine Derivatives

Pyrimidine and its fused analogues are of great interest due to their presence in nucleic acids and their broad spectrum of biological activities.[10][11] While direct synthesis from this compound is not commonly reported, its derivatives can serve as precursors. For instance, the β-keto ester product of the Dieckmann condensation can be reacted with urea, thiourea, or guanidine to form fused pyrimidine systems.[12][13]

Pyrimidine_Synthesis cluster_1 Pyrimidine Synthesis from Piperidone Intermediate Piperidone_Ester N-Substituted-4-oxopiperidine- 3-carboxylate Condensation Condensation/ Cyclization Piperidone_Ester->Condensation + Reagent Reagent Urea / Thiourea / Guanidine Fused_Pyrimidine Fused Pyrimidine Derivative Condensation->Fused_Pyrimidine

Caption: General scheme for fused pyrimidine synthesis.

Potential for the Synthesis of Seven-Membered Rings (Diazepines)

The synthesis of seven-membered heterocycles, such as diazepines, is a challenging yet rewarding area of synthetic chemistry due to their prevalence in bioactive compounds.[14] this compound can be envisioned as a precursor for the synthesis of 1,4-diazepine derivatives. For example, condensation of this compound with a 1,2-dicarbonyl compound could potentially lead to the formation of a seven-membered ring system. While specific protocols starting from this compound are not abundant in the literature, the general strategies for diazepine synthesis can be adapted.[15][16]

Multicomponent Reactions: An Efficient Approach to Complexity

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, offer a highly efficient and atom-economical approach to complex heterocyclic scaffolds.[17][18][19][20] this compound, with its multiple reactive sites, is an excellent candidate for the design of novel MCRs. For instance, a three-component reaction between this compound, an aldehyde, and another nucleophile could lead to the rapid assembly of diverse and highly functionalized piperidine derivatives.

Applications in Drug Discovery and Medicinal Chemistry

The heterocyclic compounds synthesized from this compound, particularly the 4-piperidone derivatives, are of significant interest in drug discovery. The piperidone core is a privileged scaffold found in numerous pharmaceuticals.[1][3][21] These compounds have shown a wide range of biological activities, including but not limited to:

  • Antimicrobial agents [21]

  • Anticancer agents [22]

  • Central Nervous System (CNS) active agents [21]

  • Analgesics [21]

The ability to readily synthesize a variety of substituted 4-piperidones allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug development programs.

Conclusion and Future Perspectives

This compound stands out as a valuable and versatile starting material for the synthesis of a range of heterocyclic compounds. The Dieckmann condensation provides a reliable and efficient route to 4-piperidone derivatives, which are crucial intermediates in medicinal chemistry. Furthermore, the potential for its use in the synthesis of other heterocyclic systems, such as pyrimidines and diazepines, as well as its application in multicomponent reactions, opens up exciting avenues for the discovery of novel bioactive molecules. The continued exploration of the reactivity of this accessible building block will undoubtedly lead to the development of new synthetic methodologies and the discovery of new therapeutic agents.

References

Topic: High-Performance Analytical Methods for the Detection and Quantification of Diethyl 3,3'-Iminodipropionate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the analytical detection of Diethyl 3,3'-Iminodipropionate (DEIDP), a secondary amine and diester compound. Recognizing the diverse matrices in which this analyte may be found, from raw materials to finished pharmaceutical products, we present two robust, validated methods: Gas Chromatography-Mass Spectrometry (GC-MS) for volatile analysis and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for aqueous and non-volatile samples. This guide is structured to provide not just procedural steps, but also the scientific rationale behind method selection, sample preparation, and instrument parameters, empowering researchers to adapt and troubleshoot effectively.

Introduction and Analyte Overview

This compound (CAS: 3518-88-5) is an organic building block characterized by a central secondary amine flanked by two ethyl ester functional groups.[1][2] Its structure imparts moderate polarity and volatility, making it amenable to multiple analytical techniques. The accurate quantification of DEIDP is critical in various contexts, such as monitoring residual levels in active pharmaceutical ingredients (APIs), ensuring purity of starting materials, or in pharmacokinetic studies. The selection of an appropriate analytical method is paramount and is dictated by the sample matrix, required sensitivity, and available instrumentation.

Physicochemical Properties of this compound:

PropertyValueSource
Molecular FormulaC₁₀H₁₉NO₄[1][3]
Molecular Weight217.27 g/mol [1][3]
AppearanceColorless to almost colorless clear liquid[2]
CAS Number3518-88-5[1]
Topological Polar Surface Area64.6 Ų[3]

Method Selection Rationale: GC-MS vs. HPLC-MS

The choice between Gas and Liquid Chromatography is a critical first step.

  • Gas Chromatography (GC): GC is the preferred technique for analytes that are volatile and thermally stable.[4] Given DEIDP's structure, it possesses sufficient volatility for GC analysis. The primary challenge with analyzing amines by GC is their tendency to interact with active sites (silanols) in the injector and on the column, leading to poor peak shape (tailing) and reduced sensitivity.[5] This can be overcome by using specialized inert liners and columns designed for amine analysis or through derivatization, though the latter adds complexity.[4][5] GC coupled with Mass Spectrometry (MS) provides excellent sensitivity and specificity.

  • Liquid Chromatography (LC): LC is exceptionally versatile and is the cornerstone of pharmaceutical analysis.[6] For DEIDP, Reversed-Phase HPLC (RP-HPLC) is ideal. The secondary amine is basic and can be protonated in an acidic mobile phase. This not only controls retention on a C18 column but also dramatically improves peak shape and enhances ionization for MS detection. LC-MS is highly sensitive and specific and avoids the potential thermal degradation issues that can occur in a hot GC inlet.[7]

This guide will detail protocols for both GC-MS and HPLC-MS, allowing laboratories to choose the method that best fits their sample type and instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is optimized for the trace-level detection of DEIDP in a soluble organic matrix, assuming the analyte is sufficiently volatile and thermally stable under the prescribed conditions.

Principle

The sample is volatilized in a heated injector and separated based on its boiling point and interaction with a non-polar stationary phase within the GC column. The separated analyte then enters the mass spectrometer, where it is ionized (typically by Electron Ionization - EI), fragmented, and detected based on its mass-to-charge ratio (m/z), providing definitive identification and quantification.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Weigh Standard/Sample s2 Dissolve in Dichloromethane s1->s2 s3 Vortex & Sonicate to Dissolve s2->s3 s4 Transfer to GC Vial s3->s4 a1 Inject 1 µL into GC-MS s4->a1 a2 Separation on DB-5ms Column a1->a2 a3 Ionization (EI) & Detection (MS) a2->a3 d1 Integrate Peak at Target m/z a3->d1 d2 Generate Calibration Curve d1->d2 d3 Quantify DEIDP in Sample d2->d3

Caption: Workflow for GC-MS analysis of this compound.

Detailed Protocol

A. Materials and Reagents

  • This compound reference standard (>98% purity)

  • Dichloromethane (DCM), HPLC or GC-grade

  • Methanol, HPLC-grade (for cleaning)

  • 2 mL autosampler vials with PTFE-lined caps

B. Standard Preparation

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 50 mg of DEIDP reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with DCM.

  • Working Standards: Prepare a series of calibration standards (e.g., 0.05, 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) by serial dilution of the primary stock solution with DCM.

C. Sample Preparation

  • Accurately weigh approximately 100 mg of the test substance into a 10 mL volumetric flask.

  • Add approximately 7 mL of DCM, vortex for 1 minute, and sonicate for 5 minutes to ensure complete dissolution.

  • Dilute to volume with DCM and mix well. This results in a sample concentration of 10 mg/mL.

  • Transfer the final solution to a GC vial for analysis.

D. GC-MS Instrumental Parameters

ParameterSettingRationale
GC System Agilent 7890 or equivalentStandard, reliable gas chromatograph.
Injector Split/Splitless
Inlet Temperature250 °CEnsures rapid volatilization without thermal degradation.
Injection ModeSplit (10:1)Prevents column overloading for concentrations >1 ppm. Use splitless for trace analysis.
Injection Volume1 µLStandard volume for good sensitivity and reproducibility.
LinerDeactivated, low-bleed linerCritical for preventing adsorption of the amine analyte.[5]
Carrier GasHeliumInert carrier gas providing good efficiency.
Flow Rate1.2 mL/min (Constant Flow)Optimal flow for column dimensions and efficiency.
GC Column
TypeDB-5ms (30m x 0.25mm, 0.25µm)A robust, general-purpose column with low bleed characteristics suitable for MS.
Oven Program
Initial Temp80 °C, hold 2 minAllows for solvent focusing.
Ramp 115 °C/min to 280 °CProvides good separation of analytes with varying boiling points.
Final HoldHold at 280 °C for 5 minEnsures all components elute from the column.
MS System Agilent 5977 or equivalentStandard quadrupole mass spectrometer.
Interface Temp280 °CPrevents analyte condensation before entering the source.
Ion Source Temp230 °CStandard temperature for robust EI ionization.
Ionization ModeElectron Ionization (EI) at 70 eVStandard mode for creating reproducible fragmentation patterns.
Acquisition ModeSelected Ion Monitoring (SIM)Maximizes sensitivity by monitoring only characteristic ions of DEIDP.
Monitored Ionsm/z (Quantifier), m/z (Qualifiers)Note: Specific ions must be determined by injecting a standard in Full Scan mode. Plausible ions would be the molecular ion [M]+ at 217 and major fragments.
Method Validation Summary

A well-defined validation process provides evidence that the method is suitable for its intended use.[8][9]

ParameterAcceptance CriteriaPurpose
Specificity No interference at the retention time of DEIDP in a blank matrix.Ensures the signal is only from the analyte.
Linearity Correlation coefficient (R²) ≥ 0.995Confirms a proportional response across a range of concentrations.
Range e.g., 0.05 - 10 µg/mLThe interval providing suitable linearity, accuracy, and precision.[9]
Accuracy Recovery of 90.0% - 110.0% for spiked samples.Measures the closeness of the test results to the true value.[10]
Precision (RSD) Repeatability ≤ 10.0%; Intermediate Precision ≤ 15.0%Demonstrates the consistency of results under various conditions.
LOD Signal-to-Noise ratio of 3:1 (e.g., ~0.015 µg/mL)The lowest amount of analyte that can be detected.[11]
LOQ Signal-to-Noise ratio of 10:1 (e.g., ~0.05 µg/mL)The lowest amount of analyte that can be quantified reliably.[11][12]

HPLC-MS Protocol

This method is ideal for quantifying DEIDP in aqueous or complex matrices and serves as a powerful alternative to GC-MS, especially where volatility is a concern or when analyzing samples that are not soluble in typical GC solvents.

Principle

The sample, dissolved in a suitable solvent, is injected into the HPLC system. It is separated on a reversed-phase (e.g., C18) column based on its polarity. An acidic mobile phase protonates the DEIDP's secondary amine, leading to a sharp, symmetrical peak. The analyte elutes from the column and is ionized, typically by Electrospray Ionization (ESI), before being detected by the mass spectrometer.

Experimental Workflow: HPLC-MS Analysis

HPLCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Weigh Standard/Sample s2 Dissolve in Acetonitrile/Water (50:50) s1->s2 s3 Vortex & Filter (0.22 µm) s2->s3 s4 Transfer to HPLC Vial s3->s4 a1 Inject 5 µL into HPLC-MS s4->a1 a2 Separation on C18 Column a1->a2 a3 Ionization (ESI+) & Detection (MS) a2->a3 d1 Extract Ion Chromatogram for [M+H]+ a3->d1 d2 Generate Calibration Curve d1->d2 d3 Quantify DEIDP in Sample d2->d3

Caption: Workflow for HPLC-MS analysis of this compound.

Detailed Protocol

A. Materials and Reagents

  • This compound reference standard (>98% purity)

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic Acid, LC-MS grade

  • 2 mL autosampler vials with PTFE-lined caps

  • 0.22 µm syringe filters (e.g., PVDF or Nylon)

B. Standard Preparation

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 50 mg of DEIDP reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of ACN and water.

  • Working Standards: Prepare a series of calibration standards (e.g., 0.01, 0.05, 0.1, 0.5, 1.0, 5.0 µg/mL) by serial dilution of the primary stock solution with 50:50 ACN/water.

C. Sample Preparation

  • Accurately weigh approximately 50 mg of the test substance into a 50 mL volumetric flask.

  • Add approximately 35 mL of 50:50 ACN/water, vortex for 1 minute, and sonicate for 5 minutes.

  • Dilute to volume with 50:50 ACN/water and mix well (Concentration = 1 mg/mL).

  • If necessary, perform a further dilution. For example, dilute 1.0 mL of this solution to 10.0 mL with 50:50 ACN/water for a final concentration of 100 µg/mL.

  • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

D. HPLC-MS Instrumental Parameters

ParameterSettingRationale
HPLC System Agilent 1290 or Waters AcquityA high-performance system capable of handling high pressures and small particle columns.
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic AcidFormic acid is an MS-friendly modifier that protonates the amine for good peak shape and ESI+ response.[13][14]
Gradient 0-1.0 min, 5% B1.0-5.0 min, 5% to 95% B5.0-6.0 min, 95% B6.1-7.0 min, 5% B (re-equilibration)A standard gradient to elute the analyte and clean the column.
Flow Rate0.4 mL/minAppropriate for a standard analytical column.
Column Temp40 °CImproves peak shape and reduces viscosity.
Injection Volume5 µLBalances sensitivity with the risk of column overload.
HPLC Column
TypeC18, 2.1 x 100 mm, 1.8 µmA standard reversed-phase column offering high efficiency.
MS System Triple Quadrupole or TOFProvides high sensitivity and selectivity.
Ionization ModeElectrospray Ionization, Positive (ESI+)The secondary amine is readily protonated and detected in positive mode.
Capillary Voltage3.5 kVTypical voltage for stable spray.
Gas Temp325 °COptimizes desolvation.
Gas Flow8 L/minOptimizes desolvation.
Nebulizer45 psiCreates a fine aerosol for efficient ionization.
Acquisition ModeMRM (Multiple Reaction Monitoring)For triple quadrupole systems, provides maximum sensitivity and specificity by monitoring a specific parent-daughter ion transition.
Monitored Ion[M+H]⁺ at m/z 218.1The protonated parent molecule. A suitable product ion would be determined via infusion and fragmentation.
Method Validation Summary

Validation ensures the reliability and accuracy of the analytical data.[15]

ParameterAcceptance CriteriaPurpose
Specificity No interference at the retention time and m/z of DEIDP in a blank matrix.Ensures selectivity of the method.
Linearity Correlation coefficient (R²) ≥ 0.998Confirms a proportional response across a range of concentrations.
Range e.g., 0.01 - 5 µg/mLThe interval providing suitable linearity, accuracy, and precision.[9]
Accuracy Recovery of 95.0% - 105.0% for spiked samples.Measures the closeness of the test results to the true value.[10]
Precision (RSD) Repeatability ≤ 5.0%; Intermediate Precision ≤ 10.0%Demonstrates the consistency of results.
LOD Signal-to-Noise ratio of 3:1 (e.g., ~0.003 µg/mL)The lowest amount of analyte that can be detected.[11]
LOQ Signal-to-Noise ratio of 10:1 (e.g., ~0.01 µg/mL)The lowest amount of analyte that can be quantified reliably.[11][16]

Conclusion

This application note provides two distinct, high-performance methods for the analysis of this compound. The GC-MS method is well-suited for samples where the analyte is in a volatile, non-polar matrix. The HPLC-MS method offers superior flexibility, sensitivity, and is the recommended approach for complex, aqueous, or thermally sensitive samples. Both protocols are grounded in established chromatographic principles and include frameworks for method validation to ensure data integrity. By understanding the rationale behind the procedural steps, scientists can confidently implement and adapt these methods for their specific research and development needs.

References

  • SIELC Technologies. (n.d.). Separation of Diethyl 3,3'-thiodipropionate on Newcrom R1 HPLC column.
  • The Royal Society of Chemistry. (2017). General Method.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 352310, this compound.
  • SIELC Technologies. (n.d.). Separation of Diethyl (3-aminopropyl)phosphonate on Newcrom R1 HPLC column.
  • Takano, E., et al. (2024). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. ACS Omega.
  • Santa Cruz Biotechnology, Inc. (n.d.). Diethyl 3,3′-Iminodipropionate.
  • ResearchGate. (2025). Validation of Analytical Methods.
  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers.
  • Pharma Beginners. (2021). Analytical Method Validation (AMV) Procedure / Guide.
  • Hindawi. (n.d.). Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets.
  • Chalmers University of Technology. (n.d.).
  • Chromatography Online. (n.d.). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds.
  • PrepChem.com. (n.d.).
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  • CymitQuimica. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Diethyl Phthalate - ANALYTICAL METHODS. NCBI Bookshelf.
  • Scribd. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE) - ANALYTICAL METHODS. NCBI Bookshelf.
  • MDPI. (2023). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80502, Diethyl iminodiacetate.
  • Semantic Scholar. (n.d.). Sample Preparation Techniques for Peptides and Proteins Analyzed by MALDI-MS.
  • Elsevier. (n.d.). Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient.
  • ResearchGate. (2025).
  • Royal Society of Chemistry. (2025). Sample preparation methods for elemental analysis in electronic cigarette aerosols: a critical review.
  • National Institute of Standards and Technology. (n.d.). 1,3-Propanediol, 2,2-diethyl-. NIST WebBook.
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  • Organic Syntheses. (n.d.).

Sources

Application Notes and Protocols for the Optimal Synthesis of Diethyl 3,3'-Iminodipropionate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Diethyl 3,3'-iminodipropionate is a symmetrical secondary amine bearing two propionate ester functionalities. Its structure makes it a valuable building block in organic synthesis, particularly in the preparation of chelating agents, corrosion inhibitors, and as a precursor to various heterocyclic compounds. The synthesis of this compound is primarily achieved through the double aza-Michael addition of an amine to ethyl acrylate. This guide provides a detailed examination of the reaction mechanism, optimal conditions, and a comprehensive protocol for the synthesis of this compound, designed for researchers in both academic and industrial settings.

Reaction Mechanism: The Double Aza-Michael Addition

The formation of this compound from ammonia and ethyl acrylate proceeds through a consecutive double aza-Michael addition. The reaction is initiated by the nucleophilic attack of ammonia on the electron-deficient β-carbon of ethyl acrylate. This first addition results in the formation of a mono-adduct, ethyl 3-aminopropionate. This primary amine is also nucleophilic and can subsequently react with a second molecule of ethyl acrylate in another Michael addition to yield the desired this compound.[1]

It is important to note that the second Michael addition occurs at a slower rate than the first.[1] This kinetic difference can be exploited to selectively synthesize either the mono- or di-adduct by carefully controlling the reaction conditions, particularly the stoichiometry of the reactants.

Optimal Reaction Conditions

The selective synthesis of this compound hinges on optimizing several key reaction parameters to favor the second Michael addition. The following table summarizes the critical conditions and their impact on the reaction outcome.

ParameterRecommended ConditionRationale & Impact on Yield
Amine Source Concentrated Aqueous Ammonia (28-30%)Provides a high concentration of ammonia in a readily available and easy-to-handle form.[2]
Stoichiometry Molar ratio of Ethyl Acrylate to Ammonia > 2:1A stoichiometric excess of ethyl acrylate drives the reaction towards the formation of the di-adduct by ensuring that the intermediate primary amine has a high probability of reacting with another molecule of the acrylate.[2]
Temperature Room Temperature to slightly elevated (30-40 °C)The initial reaction is exothermic. Maintaining a controlled temperature prevents runaway reactions and potential polymerization of the ethyl acrylate. Gentle heating may be required to drive the slower second addition to completion.
Reaction Time Several hours to overnightAllowing the reaction to proceed for an extended period ensures the completion of the slower second Michael addition, maximizing the yield of the desired di-adduct.[2]
Solvent Typically neat or with minimal solvent (e.g., water from aqueous ammonia)High concentrations of reactants favor the bimolecular reaction. Solvent-free conditions can also be environmentally advantageous.[3][4]
Catalyst Generally not required for ammonia; Lewis acids (e.g., LiClO4) or acidic alumina can be used for less reactive amines.The inherent basicity of ammonia is usually sufficient to catalyze the reaction. Forcing conditions with catalysts may lead to side reactions like polymerization.[3][4]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a well-established procedure for the analogous reaction with acrylonitrile and is expected to yield the desired product with ethyl acrylate.[2]

Materials and Reagents:

  • Ethyl acrylate (reagent grade)

  • Concentrated ammonium hydroxide (28-30% NH3)

  • Diethyl ether

  • Anhydrous magnesium sulfate or sodium sulfate

  • Saturated sodium chloride solution (brine)

  • Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a fume hood, combine concentrated ammonium hydroxide and ethyl acrylate in a suitable round-bottom flask equipped with a magnetic stirrer. A molar ratio of at least 2.2 moles of ethyl acrylate per mole of ammonia is recommended to favor the formation of the di-adduct. For example, use 100 mL of concentrated ammonium hydroxide (~1.48 moles of NH3) and 326 mL of ethyl acrylate (~3.26 moles).

  • Reaction Execution: Stir the mixture at room temperature. The reaction is exothermic, and the flask may become warm. If necessary, cool the flask in a water bath to maintain a temperature between 25-35 °C. Continue stirring for 24 hours to ensure the reaction goes to completion.

  • Work-up - Removal of Excess Ammonia and Water: Transfer the reaction mixture to a larger round-bottom flask and remove the excess ammonia and water under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining oil, add 200 mL of diethyl ether and 100 mL of water. Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate. The organic layer contains the product.

  • Washing: Wash the organic layer sequentially with 100 mL of water and 100 mL of brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator.

  • Purification - Vacuum Distillation: Purify the crude this compound by vacuum distillation. Collect the fraction boiling at approximately 139 °C at 12 mmHg.

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Combine Ethyl Acrylate & Conc. NH4OH stirring Stir at Room Temp. (24 hours) reactants->stirring Exothermic rotovap1 Remove Excess NH3 & Water (Rotovap) stirring->rotovap1 extraction Dissolve in Ether & Wash with Water/Brine rotovap1->extraction drying Dry Organic Layer (Anhydrous MgSO4) extraction->drying rotovap2 Remove Ether (Rotovap) drying->rotovap2 distillation Vacuum Distillation rotovap2->distillation product Pure Diethyl 3,3'-Iminodipropionate distillation->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting

  • Low Yield of Di-adduct: If the primary product is the mono-adduct (ethyl 3-aminopropionate), increase the molar ratio of ethyl acrylate to ammonia and/or increase the reaction time.

  • Polymerization: If a significant amount of polymer is formed, ensure the reaction temperature is adequately controlled, especially during the initial exothermic phase.

  • Incomplete Reaction: If starting materials are still present after 24 hours, gentle heating (35-40 °C) can be applied to drive the reaction to completion.

Alternative Synthetic Approaches

While the use of aqueous ammonia is a straightforward method, other conditions can be employed, particularly for the addition of other primary or secondary amines to acrylates. These include:

  • Solvent-Free Conditions: For certain amines, the reaction can be carried out neat, which can simplify the work-up and reduce waste.[4]

  • Catalysis: Lewis acids such as lithium perchlorate (LiClO4) or heterogeneous catalysts like acidic alumina have been shown to effectively catalyze the aza-Michael addition, which can be beneficial for less reactive amines.[3][4]

Conclusion

The synthesis of this compound via a double aza-Michael addition of ammonia to ethyl acrylate is a robust and scalable reaction. By carefully controlling the stoichiometry and reaction time, the desired di-adduct can be obtained in good yield. The provided protocol, adapted from a reliable source, offers a clear and detailed procedure for researchers and professionals in the field of chemical synthesis and drug development.

References

  • Organic Syntheses, Coll. Vol. 3, p.93 (1955); Vol. 28, p.12 (1948).

  • Yadav, J. S., Reddy, B. V. S., Sreedhar, P., & Rao, R. S. (2002). LiClO4-catalyzed Michael addition of amines to α,β-unsaturated carbonyl compounds: a facile and convenient method for the synthesis of β-amino carbonyl compounds. Tetrahedron Letters, 43(45), 8133-8135.
  • Konuray, A. O., Fernández-Francos, X., Serra, À., & Ramis, X. (2017).
  • Dau, D. T., & Nguyen, T. T. (2018). LiClO4 CATALYZED AZA-MICHAEL ADDITION OF SECONDARY AMINES TO α,β-UNSATURATED ESTERS UNDER A SOLVENT-FREE CONDITION. Vietnam Journal of Chemistry, 56(2), 209-212.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

Application Notes & Protocols: Employing Diethyl 3,3'-Iminodipropionate as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the rational design of molecules hinges on the availability of versatile chemical building blocks. These scaffolds and linkers are the fundamental components that allow for the systematic exploration of chemical space to optimize pharmacological properties. Diethyl 3,3'-iminodipropionate is one such building block, offering a unique combination of a reactive secondary amine and two ester functionalities. This guide provides an in-depth exploration of its chemical properties, strategic applications, and detailed experimental protocols for its incorporation into complex bioactive molecules, including its use as a flexible linker in targeted therapies and as a scaffold for novel therapeutic agents.

Introduction: The Strategic Value of this compound

This compound, with the chemical formula C₁₀H₁₉NO₄, is a symmetrical secondary amine with two propionate ester arms.[1][2] Its structure presents three primary points for chemical modification, making it an exceptionally useful and flexible starting material for medicinal chemistry campaigns.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₁₀H₁₉NO₄[1]
Molecular Weight 217.27 g/mol [2][3]
Appearance Colorless to Almost Colorless Clear Liquid[2]
Boiling Point 139 °C / 12 mmHg
CAS Number 3518-88-5[3]

The strategic utility of this molecule stems from its trifunctional nature:

  • A Nucleophilic Secondary Amine: The central nitrogen atom serves as a key reaction site for N-alkylation and N-acylation, allowing for the introduction of diverse substituents or for tethering the molecule to a larger scaffold.

  • Two Pro-Carboxylic Acid Arms: The ethyl ester groups are stable under many reaction conditions but can be readily hydrolyzed to reveal two carboxylic acid moieties. These can then be used for amide bond formation, a cornerstone of bioconjugation and peptidomimetic chemistry.[4]

  • Inherent Flexibility: The propylene chains provide conformational flexibility, a critical attribute for linkers in bifunctional molecules like Proteolysis-Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs), where precise spatial orientation of two binding elements is required for optimal activity.[4][5]

workflow1 start Combine Reactants & Base (DEIDP, K₂CO₃ in MeCN) add_reagent Add Alkyl Halide (R-X) start->add_reagent react Heat & Monitor (TLC / LC-MS) add_reagent->react Sₙ2 Reaction workup Cool, Filter Solids react->workup purify Concentrate & Purify (Column Chromatography) workup->purify characterize Characterize Product (NMR, HRMS) purify->characterize workflow2 cluster_A Step A: Hydrolysis cluster_B Step B: Amide Coupling start_A Diester in THF/H₂O react_A Add LiOH, Stir start_A->react_A workup_A Acidify (HCl) & Extract react_A->workup_A product_A Crude Di-acid workup_A->product_A start_B Di-acid + R'-NH₂ in DMF product_A->start_B To next step react_B Add HATU & DIPEA start_B->react_B workup_B Aqueous Work-up & Extract react_B->workup_B product_B Final Di-amide Product workup_B->product_B workflow3 start Diethyl 3,3'- iminodipropionate stepA React with Ethylene Oxide or 2-Bromoethanol start->stepA Hydroxyethylation intermediate N,N-bis(2-hydroxyethyl) Intermediate stepA->intermediate stepB React with Thionyl Chloride (SOCl₂) intermediate->stepB Chlorination product Nitrogen Mustard Analog stepB->product

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Diethyl 3,3'-Iminodipropionate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Diethyl 3,3'-Iminodipropionate (CAS: 3518-88-5). This document is designed for researchers, chemists, and drug development professionals who handle this compound. Here, we address common challenges and provide practical, field-tested solutions to help you achieve the desired purity for your critical applications. Our focus is on explaining the "why" behind each step, ensuring a robust and reproducible purification workflow.

Essential Compound Data & Safety First

Before initiating any purification protocol, it is critical to be familiar with the compound's properties and safety hazards. This compound is a secondary amine and a diester, characteristics that govern its behavior during purification and storage.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 3518-88-5[1][2][3]
Molecular Formula C₁₀H₁₉NO₄[4][5]
Molecular Weight 217.26 g/mol [4]
Appearance Colorless to Almost Colorless Clear Liquid[5]
Purity (Typical) >97-98% (GC)[5][6]
Synonyms 3,3'-Iminodipropionic Acid Diethyl Ester

Mandatory Safety Precautions:

This compound is classified as a hazardous substance. Strict adherence to safety protocols is non-negotiable.

  • Hazard Identification: This compound is known to cause skin irritation (H315) and serious eye irritation (H319).[1][4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1][7]

  • Handling: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling any mists or vapors.[1] Wash hands and skin thoroughly after handling.[1]

  • Storage: Store the compound in a tightly closed container in a refrigerator, protected from moisture, and preferably under an inert gas atmosphere to prevent degradation.[1]

Frequently Asked Questions (FAQs)

This section addresses high-level questions to help you select the appropriate purification strategy.

Q1: What are the most likely impurities in a crude sample of this compound?

A1: While specific impurities depend on the synthetic route, they typically fall into three categories. First, unreacted starting materials, such as ethyl acrylate. Second, byproducts from side reactions; for instance, the Michael addition can sometimes lead to multiple additions or polymerization of the acrylate ester.[8] Finally, degradation products may be present, such as the corresponding carboxylic acid from ester hydrolysis, especially if the compound has been exposed to moisture or acidic/basic conditions.

Q2: My crude product is a pale yellow oil. Does the color indicate significant impurity?

A2: Not necessarily, but it warrants investigation. While high-purity this compound is typically colorless, a pale yellow tint can arise from minor, highly conjugated impurities or slight degradation/oxidation products that are intensely colored.[5] We recommend using an analytical technique like GC-MS or HPLC to correlate the color with a specific impurity profile before deciding on the purification method.

Q3: What is the most effective primary purification method for this compound on a multi-gram scale?

A3: For thermally stable liquids like this, vacuum distillation is often the most efficient method for removing non-volatile impurities and unreacted starting materials with significantly different boiling points. It is scalable and generally provides a high recovery of pure product. However, if impurities are close in boiling point to the product, column chromatography will be necessary.

Q4: Can I use recrystallization to purify this liquid compound?

A4: Direct recrystallization is not feasible as this compound is a liquid at room temperature.[5] However, an alternative is to perform a salt formation. By reacting the basic secondary amine with an acid (e.g., HCl in diethyl ether), you can form the corresponding hydrochloride salt, which is typically a crystalline solid.[9] This salt can then be purified by recrystallization from a suitable solvent system. Afterward, the pure salt can be neutralized with a base to regenerate the purified liquid free base. This is a multi-step process but can be very effective for removing non-basic impurities.

Troubleshooting Guide: Navigating Common Purification Issues

This guide provides solutions to specific problems you may encounter during your experiments.

Problem 1: My compound is darkening and my yield is low after distillation.

  • Solution:

    • Use Vacuum Distillation: Significantly reduce the pressure using a vacuum pump. This lowers the boiling point of the compound, allowing it to distill at a much lower, non-destructive temperature.

    • Control the Temperature: Use an oil bath with a thermometer and a magnetic stirrer for even heating. Avoid aggressive heating with a heating mantle, which can create hot spots.

    • Minimize Residence Time: Once the product begins to distill, collect it promptly. Prolonged heating of the crude material in the distillation flask increases the likelihood of decomposition.

Problem 2: I am seeing significant tailing/streaking on my silica gel TLC plates.

  • Probable Cause: The secondary amine in your compound is basic and interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-ideal interaction prevents the compound from moving as a tight band, resulting in streaking.[9]

  • Solution:

    • Deactivate the Silica Gel: Add a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonia, to your eluent system. A common starting point is 0.5-1% triethylamine by volume.

    • Workflow: First, find a solvent system (e.g., Hexane:Ethyl Acetate) that gives a reasonable Rf value (0.2-0.4) for your compound. Then, add 1% Et₃N to that system and re-run the TLC. You should observe a more compact spot with a slightly higher Rf value. Use this modified eluent for your column chromatography.

Problem 3: My purified this compound turns yellow after a few weeks in storage.

  • Probable Cause: Oxidation and/or degradation. Amines are susceptible to air oxidation, which can form colored impurities. Additionally, exposure to moisture can lead to slow hydrolysis of the ester groups.

  • Solution:

    • Inert Atmosphere: After purification, blanket the compound with an inert gas like argon or nitrogen before sealing the container.

    • Correct Storage Temperature: As recommended by safety data sheets, store the container in a refrigerator to slow down potential degradation pathways.[1]

    • Use an Amber Vial: Protect the compound from light, which can catalyze oxidative processes.

Problem 4: Column chromatography gives poor separation between my product and an unknown impurity.

  • Probable Cause: The chosen solvent system does not have sufficient selectivity for the two compounds.

  • Solution:

    • Change Solvent Polarity: If you are using a Hexane:Ethyl Acetate system, try switching to a different solvent mixture with different chemical properties, such as Dichloromethane:Methanol. This changes the nature of the interactions between the compounds, the stationary phase, and the mobile phase, often improving separation.

    • Use Gradient Elution: Instead of running the column with a single solvent mixture (isocratic elution), start with a less polar eluent and gradually increase its polarity.[11] This will first elute the less polar compounds and then increase the eluting power to move your more polar product and impurities off the column at different times.

Visualization of Workflows

A logical approach is key to efficient purification. The following diagrams outline decision-making processes for purification and troubleshooting.

Purification_Strategy Start Crude this compound CheckPurity Analyze by TLC/GC-MS Start->CheckPurity Decision Are impurities volatile? CheckPurity->Decision Impurities detected Distillation Perform Vacuum Distillation Decision->Distillation Yes (different B.P.) Chromatography Perform Column Chromatography (with 1% Et3N in eluent) Decision->Chromatography No (similar B.P. or non-volatile) FinalProduct Pure Product Distillation->FinalProduct Chromatography->FinalProduct Troubleshooting_Workflow Problem Purification Yield/Purity is Low IdentifyMethod Which method failed? Problem->IdentifyMethod DistilTrouble Distillation Issue: Darkening or Low Recovery IdentifyMethod->DistilTrouble Distillation ColumnTrouble Chromatography Issue: Poor Separation or Tailing IdentifyMethod->ColumnTrouble Chromatography DistilSolution Implement Vacuum & Control Temperature DistilTrouble->DistilSolution ColumnSolution Add Et3N to Eluent & Try Gradient Elution ColumnTrouble->ColumnSolution

Caption: Troubleshooting flowchart for common purification failures.

Detailed Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is ideal for purifying multi-gram quantities of the compound from non-volatile or significantly lower-boiling impurities.

  • Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a cold trap in between.

  • Charge the Flask: Add the crude this compound and a magnetic stir bar to the distillation flask. Do not fill the flask more than two-thirds full.

  • Evacuate: Begin stirring and slowly evacuate the system. Monitor the crude material for excessive bumping.

  • Heating: Once a stable vacuum is achieved, begin gently heating the distillation flask using an oil bath.

  • Fraction Collection: Collect and discard any initial low-boiling fractions. When the temperature at the distillation head stabilizes and a steady drip rate is observed, switch to a clean receiving flask to collect the main product fraction.

  • Completion: Stop the distillation when the temperature rises or falls significantly, or when only a small amount of residue remains.

  • Shutdown: Allow the apparatus to cool completely before slowly reintroducing air into the system.

Protocol 2: Purification by Flash Column Chromatography

This method is best for removing impurities with similar polarity and boiling points to the product.

  • Eluent Preparation: Based on prior TLC analysis, prepare the mobile phase (eluent), such as Hexane:Ethyl Acetate (e.g., 4:1 v/v), containing 1% triethylamine. [9]2. Column Packing: Pack a glass column with silica gel as a slurry in the least polar solvent (hexane). Ensure the packing is uniform and free of air bubbles.

  • Column Equilibration: Flush the packed column with 3-5 column volumes of the prepared eluent (with triethylamine) to equilibrate the stationary phase.

  • Sample Loading: Dissolve the crude compound in a minimal amount of the eluent. If it doesn't dissolve well, use a stronger solvent like dichloromethane, add a small amount of silica gel to this solution, and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the column bed.

  • Elution: Begin adding the eluent to the top of the column and apply positive pressure. Collect fractions and monitor the elution of your compound using TLC.

  • Fraction Pooling: Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator. To remove the last traces of triethylamine, you can co-evaporate with a solvent like toluene.

References
  • This compound | C10H19NO4 | CID 352310 - PubChem. [Link]

  • Organic Syntheses Procedure. [Link]

  • Organic Syntheses Procedure. [Link]

  • Table of contents - The Royal Society of Chemistry. [Link]

  • Wiley-VCH 2008 - Supporting Information. [Link]

  • Diethyl iminodiacetate | C8H15NO4 | CID 80502 - PubChem - NIH. [Link]

  • Supporting Information - Skeletal Diversification by C–C Cleavage to Access Bicyclic Frameworks from a Common Tricyclooctane Intermediate - The Royal Society of Chemistry. [Link]

  • ethyl 3,3-diethoxypropanoate - Organic Syntheses Procedure. [Link]

  • Thermal Decomposition, Low Temperature Phase Transitions and Vapor Pressure of Less Common Ionic Liquids Based on the Bis(trifuoromethanesulfonyl)imide Anion - MDPI. [Link]

  • DE102005018853A1 - Producing mid-chain saturated or unsaturated 3,3'-thiodipropionic acid dialkyl esters for use e.g.
  • 4-Cyclohexene-1,2-dicarboxylic acid, 4-trimethylsilyloxy-, diethyl ester, trans - Organic Syntheses Procedure. [Link]

  • Synthesis of amphoteric sodium N-lauryl-iminodipropionate surfactants and their properties. [Link]

  • US20050069997A1 - Purification of biologically-produced 1,3-propanediol - Google P
  • (PDF) Evaluating Impurities in Drugs (Part I of III) - ResearchGate. [Link]

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Common side reactions and byproducts with Diethyl 3,3'-Iminodipropionate.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Diethyl 3,3'-Iminodipropionate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile secondary amine in chemical synthesis. Our focus is on anticipating and resolving common side reactions and byproduct formations to enhance the efficiency and purity of your experimental outcomes.

Introduction to the Reactivity of this compound

This compound is a secondary amine with two ester functionalities. Its primary mode of reaction is the aza-Michael addition, where the nitrogen atom acts as a nucleophile, adding to activated alkenes such as acrylates, acrylamides, and other Michael acceptors. While this reaction is highly useful for the synthesis of a variety of compounds, including polymers and pharmaceutical intermediates, its efficiency can be compromised by several side reactions. This guide will walk you through the most common challenges and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with this compound?

A1: The most prevalent side reactions include hydrolysis of the ester groups, formation of amide byproducts through reaction with amine impurities, and the potential for oligomerization if reacting with di- or multi-functional Michael acceptors. The susceptibility to these side reactions is highly dependent on reaction conditions such as temperature, pH, solvent, and the presence of catalysts.

Q2: How can I minimize the hydrolysis of the ester groups?

A2: Hydrolysis of the diethyl ester groups to the corresponding carboxylic acids is a common issue, particularly in the presence of water and acid or base catalysts. To minimize hydrolysis, ensure all reactants and solvents are anhydrous. If an aqueous workup is necessary, perform it at low temperatures and minimize the exposure time. Using a non-aqueous workup, if your product's solubility allows, is a preferable alternative.[1][2][3]

Q3: What are the likely impurities in commercially available this compound?

A3: this compound is typically synthesized from diethylamine and ethyl acrylate.[4] Therefore, common impurities could include residual starting materials (diethylamine and ethyl acrylate) and byproducts from the synthesis, such as oligomeric species. It is crucial to use a high-purity grade of the reagent or purify it before use in sensitive applications.

Q4: Can this compound undergo self-condensation?

A4: Under normal conditions, this compound is stable and does not undergo self-condensation. However, at elevated temperatures or in the presence of strong bases, there is a theoretical possibility of side reactions involving the ester groups, although this is not a commonly reported issue.

Troubleshooting Guides

Guide 1: Low Yield in Aza-Michael Addition Reactions

Low yields in aza-Michael additions involving this compound can often be traced back to several factors. This guide provides a systematic approach to diagnosing and resolving this issue.

Symptoms:

  • Incomplete consumption of starting materials as observed by TLC, GC-MS, or NMR.[5][6]

  • Formation of multiple, unexpected products.

Possible Causes and Solutions:

CauseRecommended ActionScientific Rationale
Insufficient Catalyst Activity If using a catalyst, consider switching to a stronger base catalyst such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or TMG (Tetramethylguanidine).[7]The aza-Michael addition is often base-catalyzed. A stronger base can more effectively deprotonate the nitrogen nucleophile (or activate the Michael acceptor), thereby increasing the reaction rate.
Suboptimal Reaction Temperature Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote side reactions. Start at room temperature and gradually increase if the reaction is sluggish.Reaction kinetics are temperature-dependent. However, an excessively high temperature can lead to decomposition or the formation of thermodynamic byproducts over the desired kinetic product.
Solvent Effects The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF or DMSO can be effective. In some cases, running the reaction neat (without solvent) can be beneficial.[7]The solvent can influence the solubility of reactants and stabilize charged intermediates formed during the reaction.
Steric Hindrance If the Michael acceptor is sterically hindered, the reaction may be slow. In such cases, longer reaction times or a more active catalyst may be required.Steric hindrance around the reaction centers can impede the approach of the nucleophile to the electrophile, thus slowing down the reaction.

Experimental Protocol: Catalyst Screening for Improved Yield

  • Set up parallel reactions in small vials.

  • To each vial, add this compound (1 equivalent) and your Michael acceptor (1.1 equivalents).

  • To each vial, add a different catalyst (e.g., TEA, DBU, TMG) at a catalytic loading (e.g., 10 mol%). Include a no-catalyst control.

  • Stir the reactions at room temperature.

  • Monitor the progress of each reaction by TLC or GC-MS at regular intervals (e.g., 1h, 4h, 24h).

  • Identify the catalyst that provides the best conversion to the desired product with the fewest byproducts.

Guide 2: Identification and Mitigation of Byproducts

The formation of byproducts can complicate purification and reduce the overall yield of the desired product. This guide will help you identify and minimize the formation of common byproducts.

Common Byproducts and Their Identification:

ByproductIdentification MethodMitigation Strategy
Hydrolysis Product (Carboxylic Acid) ESI-MS (will show a different molecular weight), ¹H NMR (disappearance of ethyl ester signals and appearance of a broad -COOH peak).Use anhydrous conditions. Perform aqueous workup at low temperature.
Amide from Amine Impurity GC-MS and ESI-MS to identify the molecular weight. ¹H NMR may show characteristic amide proton signals.Use high-purity this compound.
Oligomeric Species GPC/SEC for high molecular weight species. ESI-MS may show repeating units.Use a stoichiometric excess of the monofunctional Michael acceptor when reacting with this compound.

Workflow for Byproduct Identification and Mitigation

Caption: A logical workflow for identifying and mitigating byproducts.

Visualizing Reaction Pathways

The intended aza-Michael addition and the common side reaction of hydrolysis can be visualized as follows:

Intended Aza-Michael Addition Reaction

Aza_Michael_Addition cluster_reactants Reactants cluster_product Product DEIP This compound Adduct Aza-Michael Adduct DEIP->Adduct + MA Michael Acceptor (e.g., Ethyl Acrylate) MA->Adduct Catalyst/Heat

Caption: The desired aza-Michael addition pathway.

Side Reaction: Ester Hydrolysis

Ester_Hydrolysis cluster_start Starting Material cluster_byproduct Byproduct DEIP This compound Acid Iminodipropionic Acid DEIP->Acid + H₂O (Acid/Base)

Caption: The undesirable ester hydrolysis side reaction.

References

  • Wattamwar, S. J., et al. (2015). Synthesis and characterization of poly(antioxidant β-amino esters) for controlled release of polyphenolic antioxidants.
  • PrepChem. (n.d.). Preparation of Ethyl 3-(N,N-Diethylamino)propionate. Retrieved from [Link]

  • Farkas, V., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? Organic & Biomolecular Chemistry, 17(39), 8864-8874.
  • Koehler, B. (2019). Troubleshooting aza-michaels addition of bis-aminopropyl PDMS and PEG acrylate? ResearchGate. Retrieved from [Link]

  • Jones, C., et al. (2020). Example ¹H NMR spectrum of the crude product from aza-Michael reaction... ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN103833565B - Preparation method for 3-N,N-dimethylamino ethyl acrylate.
  • van der Ende, M., et al. (2020). ¹H-NMR analysis depicting the aza-Michael addition between... ResearchGate. Retrieved from [Link]

  • Gomez, J., et al. (2023). Catalytic Innovations in the Aza-Michael Reaction: An Experimental Benchmarking Focused on Sustainable Approaches. Molecules, 28(6), 2674.
  • Lynn, D. M., et al. (2022). Hydrolytically degradable Poly (β-amino ester) resins with tunable degradation for 3D printing by projection micro-stereolithography. bioRxiv.
  • Zhang, Y., et al. (2024). Designing a green poly(β-amino ester)

Sources

Strategies to improve the yield of Diethyl 3,3'-Iminodipropionate synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Diethyl 3,3'-Iminodipropionate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring you can troubleshoot effectively and improve your yields.

The primary route to synthesizing this compound is the double aza-Michael addition of a primary amine source, such as ammonia or ethylamine, to two equivalents of ethyl acrylate. This reaction, while straightforward in principle, is sensitive to several parameters that can impact yield and purity. This guide addresses the most common challenges encountered during this process.

Core Synthesis Pathway: Aza-Michael Addition

The fundamental reaction involves the conjugate addition of an amine nucleophile to the electron-deficient alkene of ethyl acrylate. The reaction proceeds in two steps, first forming the mono-adduct, which then acts as a nucleophile to react with a second molecule of ethyl acrylate.

G cluster_reactants Reactants cluster_intermediates Intermediates & Products Amine H₂N-R (Amine Source) MonoAdduct Mono-adduct (Secondary Amine) Amine->MonoAdduct First Michael Addition Acrylate1 Ethyl Acrylate (1 eq.) Acrylate1->MonoAdduct Acrylate2 Ethyl Acrylate (1 eq.) Product This compound (Desired Product) Acrylate2->Product MonoAdduct->Product Second Michael Addition G Start Low Yield Observed Check_Stoichiometry Is Amine:Acrylate ratio ≥ 1:2? Start->Check_Stoichiometry Check_Temp Is temperature optimized (e.g., 50-80°C)? Check_Stoichiometry->Check_Temp Yes Adjust_Stoichiometry Adjust to slight excess of amine Check_Stoichiometry->Adjust_Stoichiometry No Check_Time Is reaction monitored to completion (TLC/GC)? Check_Temp->Check_Time Yes Adjust_Temp Screen temperatures (e.g., RT, 50°C, 80°C) Check_Temp->Adjust_Temp No Check_Catalyst Is a catalyst being used? Check_Time->Check_Catalyst Yes Increase_Time Increase reaction time and monitor Check_Time->Increase_Time No Consider_Catalyst Consider adding a mild acid/base catalyst Check_Catalyst->Consider_Catalyst No Success Yield Improved Check_Catalyst->Success Yes Adjust_Stoichiometry->Check_Temp Adjust_Temp->Check_Time Increase_Time->Check_Catalyst Consider_Catalyst->Success

Stability and degradation pathways of Diethyl 3,3'-Iminodipropionate.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Diethyl 3,3'-Iminodipropionate (CAS: 3518-88-5). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation of this compound. Here, we address common questions and troubleshooting scenarios encountered during experimental work, ensuring the integrity and success of your research.

Introduction to this compound

This compound, also known as 3,3'-Iminodipropionic Acid Diethyl Ester, is a symmetrical secondary amine containing two ethyl ester functionalities.[1][2] Its chemical structure (C₁₀H₁₉NO₄) makes it a valuable building block in organic synthesis.[3] However, the presence of both ester and amine groups renders the molecule susceptible to specific degradation pathways. A thorough understanding of its stability profile is paramount for its effective use, from storage and handling to reaction optimization and final product quality.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the stability and handling of this compound.

Q1: What are the primary chemical degradation pathways for this compound?

A1: The molecule's structure dictates two main degradation pathways: hydrolysis and oxidation.

  • Hydrolysis: The ethyl ester linkages are susceptible to hydrolysis, a reaction catalyzed by the presence of acid or base. This process cleaves the ester bonds to yield 3,3'-Iminodipropionic acid and ethanol. The rate of hydrolysis is typically minimized in neutral pH conditions and accelerated significantly in highly acidic or alkaline environments.[4]

  • Oxidation: The secondary amine group is a potential site for oxidation. While specific oxidative degradation products are not extensively documented in the literature, secondary amines can be susceptible to oxidation by atmospheric oxygen or other oxidizing agents, potentially forming N-oxides or other related species. This can be mitigated by proper storage and handling.

  • Thermal Degradation: Although a specific decomposition temperature is not defined in safety data sheets, the compound is sensitive to heat.[5][6] Storage recommendations include refrigeration and keeping it away from heat sources, which implies that elevated temperatures can induce decomposition.[7][8]

main This compound hydrolysis Hydrolysis (Acid or Base Catalyzed) main->hydrolysis H₂O oxidation Oxidation (e.g., Air, Peroxides) main->oxidation [O] acid_product 3,3'-Iminodipropionic Acid + 2 Ethanol hydrolysis->acid_product oxide_product N-Oxide Species (Potential Product) oxidation->oxide_product

Caption: Primary degradation pathways of this compound.

Q2: What are the official recommendations for storing and handling this compound to maintain its integrity?

A2: To ensure long-term stability, strict adherence to recommended storage and handling protocols is critical.

  • Storage Conditions:

    • Temperature: Store in a refrigerator.[7]

    • Atmosphere: Keep the container tightly closed and store in a dry, well-ventilated area to protect from moisture and atmospheric oxygen.[7][8][9]

    • Incompatibilities: Keep away from strong oxidizing agents.[9]

  • Handling Procedures:

    • Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[8]

    • Wear appropriate Personal Protective Equipment (PPE), including gloves and eye protection, as the compound is known to cause skin and serious eye irritation.[1][7][9]

    • Avoid contact with skin, eyes, and clothing. Wash hands and any exposed skin thoroughly after handling.[7][10]

    • Keep the compound away from heat, sparks, and open flames.[8]

Q3: How does pH impact the stability of this compound in aqueous solutions?

A3: The pH of an aqueous solution is a critical factor governing the stability of this compound. The ester groups are highly susceptible to both acid- and base-catalyzed hydrolysis. The reaction rate is generally at its minimum in the neutral to slightly acidic pH range (approximately pH 4-6). In strongly acidic (pH < 3) or alkaline (pH > 8) conditions, the rate of hydrolysis increases dramatically, leading to the formation of the corresponding di-acid.[4] Therefore, when preparing aqueous solutions, it is crucial to use buffers in the optimal pH range if long-term stability is required.

Q4: What are potential impurities, and how can they affect experimental outcomes?

A4: While supplier specifications ensure high purity, improper handling or storage can lead to the generation of impurities.

  • Common Impurities: The most common impurity is the hydrolysis product, 3,3'-Iminodipropionic acid. Residual starting materials from synthesis or by-products of oxidative degradation could also be present.

  • Impact on Experiments:

    • Stoichiometry: The presence of the di-acid impurity alters the molar quantity of the active ester, leading to incorrect stoichiometry in subsequent reactions and potentially lower yields.

    • Side Reactions: Impurities can initiate or participate in unintended side reactions.

    • Analytical Interference: Degradation products can co-elute with products of interest in chromatographic analyses, complicating purification and quantification. It is advisable to run a purity check on the starting material if you suspect degradation.

Troubleshooting Guide

This guide provides solutions to specific issues that users may encounter during their experiments.

Problem Potential Cause Recommended Solution & Scientific Rationale
Inconsistent reaction yields or reaction failure. Degradation of Starting Material: The this compound may have hydrolyzed due to improper storage (exposure to moisture/heat).1. Verify Purity: Before use, assess the purity of the reagent via HPLC or GC. Look for the appearance of earlier eluting, more polar peaks corresponding to the di-acid. 2. Use Fresh Reagent: If degradation is confirmed, use a new, unopened bottle of the compound. 3. Control Reaction Environment: Ensure reaction solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., Nitrogen, Argon) to prevent moisture- and air-induced degradation.
Appearance of unexpected peaks in analytical chromatograms (HPLC, LC-MS). In-situ Degradation: The compound may be degrading during sample preparation or on the analytical column itself.1. Identify Degradants: Use LC-MS to obtain the mass of the unexpected peaks. The primary hydrolysis product (3,3'-Iminodipropionic acid) will have a distinct mass.[11][12] 2. Modify Sample Prep: Prepare samples in a non-aqueous, aprotic solvent if possible. If an aqueous solution is necessary, keep it cold and analyze it immediately after preparation. 3. Adjust Analytical Method: Ensure the mobile phase pH is within the stable range (4-6). If degradation persists, consider using a faster analytical method or a lower column temperature.
Physical change in the material (e.g., discoloration, increased viscosity). Significant Chemical Degradation: A visible change in the material often indicates advanced degradation, likely from oxidation or contamination.1. Do Not Use: The material's integrity is compromised. Do not use it for any experiment. 2. Proper Disposal: Dispose of the material according to your institution's safety guidelines.[9][10] 3. Review Storage Protocol: Investigate the cause. Ensure containers are being properly sealed with an inert gas backfill and stored correctly to prevent future occurrences.[7][8]
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Assessment

This protocol provides a general method for assessing the purity of this compound and monitoring its degradation.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with UV detection.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm (as the molecule lacks a strong chromophore).

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a concentration of ~1 mg/mL.

  • Injection Volume: 10 µL.

  • Expected Results: The parent compound will be a relatively late-eluting peak due to its hydrophobicity. Any hydrolysis to the di-acid will result in a significantly earlier-eluting, more polar peak.

Protocol 2: Forced Degradation Study Workflow

To comprehensively understand the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to harsh conditions to deliberately induce degradation.[13]

cluster_stress Stress Conditions acid Acid Hydrolysis (0.1M HCl, 60°C) sample Sample at Time Points (e.g., 2, 4, 8, 24h) acid->sample base Base Hydrolysis (0.1M NaOH, 25°C) base->sample oxid Oxidation (3% H₂O₂, 25°C) oxid->sample therm Thermal (Solid, 80°C) therm->sample photo Photolytic (Solution, UV/Vis light) photo->sample prep Prepare Stock Solution (~1 mg/mL) control Control Sample (Unstressed, t=0) prep->control stress Aliquot and Expose to Stress Conditions prep->stress analyze Analyze via HPLC-UV and LC-MS control->analyze stress->acid stress->base stress->oxid stress->therm stress->photo quench Neutralize/Quench (If necessary) sample->quench quench->analyze

Caption: Experimental workflow for a forced degradation study.

Methodology:

  • Prepare a stock solution of this compound.

  • Aliquot the stock solution into separate vials for each stress condition (acid, base, oxidative, thermal, photolytic). Keep an unstressed control sample protected from light at 4°C.

  • Expose the samples to the defined stress conditions.

  • At designated time points, withdraw an aliquot from each condition.

  • Quench the reaction if necessary (e.g., neutralize the acid/base samples) to stop further degradation.

  • Analyze all samples, including the control, by the validated HPLC method to determine the percentage of remaining parent compound and the formation of degradation products.

  • Characterize major degradants using LC-MS to confirm their identity.

References
  • SAFETY DATA SHEET - TCI Chemicals. (2025).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). Diethyl ether.
  • SAFETY DATA SHEET - Fisher Scientific. (2025).
  • Chemical Safety Data Sheet MSDS / SDS - Diethyl 3,3'-IMinodipropion
  • This compound - Safety D
  • This compound 3518-88-5 | Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.).
  • ANALYTICAL METHODS FOR THE DEGRAD
  • This compound | C10H19NO4 | CID 352310 - PubChem. (n.d.).
  • Diethyl 3,3′-Iminodipropionate, CAS 3518-88-5 | SCBT - Santa Cruz Biotechnology. (n.d.).
  • Diethyl 3,3'-Iminodipropion
  • Stability Indicating Analytical Method, Characterization of Degradation Impurity by UPLC-Q-TOF-MS/MS, and Establishment… - OUCI. (2023).
  • Thermal Decomposition, Low Temperature Phase Transitions and Vapor Pressure of Less Common Ionic Liquids Based on the Bis(trifuoromethanesulfonyl)imide Anion - MDPI. (n.d.).
  • impurity profiling and drug characterization: backdrop and approach - PHARMACEUTICAL SCIENCES. (2018).
  • Biodegradation of diethyl terephthalate and polyethylene terephthalate by a novel identified degrader Delftia sp.
  • Biodegradation of diethyl phthalate in soil by a novel p
  • Thermal Degradation Studies of Alkyl-Imidazolium Salts and Their Application in Nanocomposites | Request PDF - ResearchG
  • Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides - PubMed. (1990).

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Troubleshooting common issues in reactions involving Diethyl 3,3'-Iminodipropionate.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Diethyl 3,3'-Iminodipropionate. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common issues encountered in reactions involving this versatile secondary amine. Here, we address specific experimental challenges in a direct question-and-answer format, grounded in mechanistic principles and field-proven insights.

Section 1: Reagent Handling and Stability

This section covers the foundational aspects of storing and handling this compound to ensure its integrity for your experiments.

Question: What are the optimal storage and handling conditions for this compound (CAS 3518-88-5)?

Answer: Proper storage is critical to prevent degradation. This compound is susceptible to hydrolysis and oxidation.

  • Storage: The compound should be stored in a refrigerator (2-8°C).[1] It is imperative to keep the container tightly closed and protected from moisture. For long-term storage, blanketing the container with an inert gas like nitrogen or argon is highly recommended to displace air and moisture.[1]

  • Handling: As a secondary amine, it is a moderate base and can cause skin and serious eye irritation.[2][3][4][5] Always handle it in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[1] Avoid contact with strong oxidizing agents and strong acids.

Question: I suspect my this compound has degraded. How can I check its purity?

Answer: If you observe a color change or an unusual odor, or if your reactions are consistently failing, it is wise to check the reagent's purity.

  • Gas Chromatography (GC): This is the most effective method for assessing purity, as the compound is a liquid with a relatively low boiling point.[6] A pure sample should show a single major peak. The presence of multiple peaks could indicate degradation products like the hydrolyzed di-acid or mono-ester, or other impurities.

  • NMR Spectroscopy (¹H NMR): Proton NMR can quickly confirm the structure. Key signals to look for are the triplets and quartets of the two ethyl ester groups and the characteristic triplets of the propylene chains. The integration of these signals should match the expected ratios. The presence of a broad peak corresponding to a carboxylic acid proton (often >10 ppm) would suggest hydrolysis.

  • FT-IR Spectroscopy: An IR spectrum can confirm the presence of the key functional groups: the N-H stretch of the secondary amine (around 3300-3500 cm⁻¹, typically weak), C-H stretches, and the strong C=O stretch of the ester groups (around 1730 cm⁻¹).[3]

Section 2: Troubleshooting N-Alkylation Reactions

N-alkylation is a primary application of this compound to form tertiary amines. Low conversion and side reactions are common hurdles.

Question: My N-alkylation reaction with an alkyl halide is showing very low conversion. What are the likely causes and how can I improve the yield?

Answer: Low conversion in the N-alkylation of a secondary amine is a frequent issue stemming from several factors related to SN2 reaction kinetics.[7] A systematic approach is the best way to troubleshoot this problem.

Troubleshooting Workflow for Low Conversion N-Alkylation

G start Low Conversion Observed check_reagents 1. Verify Reagent Quality - Alkyl Halide (R-X) - Base & Solvent - Amine Purity start->check_reagents check_conditions 2. Assess Reaction Conditions check_reagents->check_conditions Reagents OK sub_cond1 Reactivity of R-X (Leaving Group) check_conditions->sub_cond1 sub_cond2 Choice of Base check_conditions->sub_cond2 sub_cond3 Solvent Polarity check_conditions->sub_cond3 sub_cond4 Temperature & Time check_conditions->sub_cond4 sol_cond1 Switch to R-I or R-OTf Add catalytic KI sub_cond1->sol_cond1 sol_cond2 Use stronger, non-nucleophilic base (e.g., DBU, DIPEA) sub_cond2->sol_cond2 sol_cond3 Use polar aprotic solvent (DMF, DMSO, ACN) sub_cond3->sol_cond3 sol_cond4 Increase temperature (e.g., 60-100°C) Prolong reaction time sub_cond4->sol_cond4 end_node Reaction Optimized sol_cond1->end_node sol_cond2->end_node sol_cond3->end_node sol_cond4->end_node

Caption: Troubleshooting workflow for low-yield N-alkylation.

Detailed Causality and Solutions:

Factor Explanation Recommended Action
Alkyl Halide Reactivity The rate of SN2 reactions is highly dependent on the leaving group. The order of reactivity is I > Br > Cl >> F. If you are using an alkyl chloride or bromide, the reaction may be inherently slow.[7]Switch to the corresponding alkyl iodide for a significant rate increase. Alternatively, adding a catalytic amount of potassium iodide (KI) can facilitate an in situ Finkelstein reaction, converting the alkyl chloride/bromide to the more reactive iodide.[8]
Base Strength & Type A base is required to neutralize the H-X acid formed, driving the equilibrium forward. Weak or insoluble bases (like K₂CO₃ in some solvents) can lead to incomplete reactions.[8]Use a stronger, non-nucleophilic organic base like DIPEA (Hünig's base) or DBU.[9] If using an inorganic base, ensure it has some solubility in the reaction medium or use a phase-transfer catalyst.
Solvent Choice Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) are ideal for SN2 reactions. They solvate the cation of the base but leave the nucleophile (the amine) relatively "bare" and more reactive.[7]If using a less polar solvent like THF or acetone, switch to DMF, DMSO, or ACN.[8] These solvents also typically have higher boiling points, allowing for increased reaction temperatures.
Steric Hindrance If either the secondary amine or the alkyl halide is sterically bulky, the reaction rate will decrease dramatically.[7]Increase the reaction temperature and time significantly (e.g., 48-72 hours). For extremely hindered cases, consider alternative synthetic routes like reductive amination.
Over-alkylation While less common with secondary amines, the tertiary amine product can sometimes react further to form a quaternary ammonium salt, consuming the alkyl halide and complicating purification.[10][11]Use a slight excess (1.1-1.5 equivalents) of the secondary amine relative to the alkyl halide to minimize this possibility.

Question: I'm observing significant formation of an elimination (alkene) product instead of my desired N-alkylated product. Why is this happening?

Answer: This indicates that the E2 (elimination) pathway is competing with the SN2 (substitution) pathway. This is favored under specific conditions:

  • Sterically Hindered Base: Using a bulky base (e.g., potassium tert-butoxide) dramatically favors elimination.

  • Sterically Hindered Electrophile: Secondary and tertiary alkyl halides are much more prone to elimination than primary ones.

  • High Temperatures: Higher temperatures generally favor elimination over substitution.

Mitigation Strategies:

  • Use a non-hindered, weaker base like K₂CO₃ or DIPEA.

  • If possible, use a primary alkyl halide as your electrophile.

  • Run the reaction at the lowest temperature that allows for a reasonable SN2 reaction rate.

Section 3: Troubleshooting Aza-Michael Additions

The conjugate addition of this compound to activated olefins is a powerful C-N bond-forming reaction. However, it can be sluggish and prone to side reactions.

Question: My Aza-Michael addition to an α,β-unsaturated carbonyl compound is very slow or stalls completely. How can I drive it to completion?

Answer: The Aza-Michael addition is a conjugate addition, and its rate depends on the nucleophilicity of the amine and the electrophilicity of the Michael acceptor.[12] Secondary amines are good nucleophiles, but if the Michael acceptor is electron-rich or sterically hindered, the reaction can be slow.

General Mechanism of Aza-Michael Addition

G cluster_legend Key Steps Amine\n(Nucleophile) Amine (Nucleophile) Conjugate Addition Conjugate Addition Amine\n(Nucleophile)->Conjugate Addition 1. Zwitterionic Intermediate Zwitterionic Intermediate Conjugate Addition->Zwitterionic Intermediate 2. Activated Alkene\n(Michael Acceptor) Activated Alkene (Michael Acceptor) Activated Alkene\n(Michael Acceptor)->Conjugate Addition Enolate Intermediate Enolate Intermediate Zwitterionic Intermediate->Enolate Intermediate 3. Proton Transfer Final Product Final Product Enolate Intermediate->Final Product 4. Protonation k1 1. Nucleophilic Attack k2 2. Intermediate Formation k3 3. Tautomerization k4 4. Workup/Protonation

Caption: Key steps in the Aza-Michael addition reaction.

Strategies for Rate Enhancement:

  • Solvent Effects: Polar protic solvents like ethanol or even water can sometimes accelerate the reaction by stabilizing the charged intermediates. However, for many substrates, polar aprotic solvents like THF or MeCN are effective. Solvent screening is often necessary.

  • Catalysis:

    • Lewis Acid Catalysis: A Lewis acid can coordinate to the carbonyl oxygen of the Michael acceptor, making the β-carbon more electrophilic and accelerating the attack by the amine. Common choices include Yb(OTf)₃, Sc(OTf)₃, or even simple salts like LiClO₄.

    • Base Catalysis: While the amine is itself a base, stronger bases like DBU or TMG can sometimes act as catalysts, though this is less common for amine additions.[13]

  • Increased Temperature: Heating the reaction is a common and effective strategy. Microwave irradiation has been shown to dramatically reduce reaction times and improve yields for Michael additions of amines.[14]

  • Neat Conditions: Running the reaction without a solvent, using the liquid amine and acceptor directly (if possible), increases the concentration and can accelerate the reaction.

Question: My final product is contaminated with a di-acid impurity, suggesting the ethyl esters were hydrolyzed. How do I prevent this?

Answer: Ester hydrolysis is a classic side reaction that occurs in the presence of water under either acidic or basic conditions, especially when heated.[15]

Prevention Checklist:

  • Use Anhydrous Conditions: Ensure your solvents are dry and the reaction is run under an inert atmosphere (N₂ or Ar).

  • Avoid Strong Aqueous Acids/Bases: During workup, avoid prolonged contact with strong aqueous acids or bases. If an acid wash is needed to remove unreacted amine, use a dilute solution (e.g., 1M HCl) at low temperature (0°C) and perform the extraction quickly.[16]

  • Moderate Reaction pH: If using a catalyst, choose one that operates under neutral or mild conditions. Avoid running the reaction at high pH with bases like NaOH or KOH, as this will readily saponify the esters.

  • Purification Method: If hydrolysis is unavoidable, the resulting di-acid product will have very different solubility and polarity. It can often be removed by a basic wash (e.g., with aqueous NaHCO₃), where the di-acid salt will move to the aqueous layer, leaving the desired ester product in the organic layer.

Section 4: Purification Strategies

Purifying the often-oily, polar products from these reactions requires a tailored approach.

Question: What is the most reliable method for purifying the tertiary amine product after an N-alkylation reaction?

Answer: A combination of an extractive workup followed by column chromatography is typically the most robust method.

Detailed Purification Protocol:

  • Initial Filtration: After the reaction is complete, cool the mixture to room temperature. If you used an insoluble inorganic base (e.g., K₂CO₃), filter it off and wash the solid with a small amount of the reaction solvent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure (rotary evaporator) to remove the bulk of the solvent.

  • Extractive Workup (Acid Wash):

    • Redissolve the crude residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

    • Transfer the solution to a separatory funnel and wash with a dilute acid (e.g., 1M HCl) at 0°C. This is a critical step. Unreacted this compound will be protonated to form its hydrochloride salt and will be extracted into the aqueous layer. Your tertiary amine product, being more sterically hindered and less basic, may remain in the organic layer. Caution: Some tertiary amine products may also be extracted. Check both layers by TLC.

    • If the product is extracted, basify the acidic aqueous layer with NaHCO₃ or Na₂CO₃ until pH > 8, then re-extract the product back into an organic solvent.

  • Final Wash and Dry: Wash the organic layer containing your product with brine (saturated aq. NaCl) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Silica Gel Chromatography: The resulting crude oil can be purified by flash column chromatography. The polarity of the eluent will depend on your specific product, but a gradient of ethyl acetate in hexanes is a common starting point.

References

  • PrepChem. (n.d.). Synthesis of Dimethyl 2,2-diethyl-N-methyl-3-oxo-3,3'-iminodipropionate. Retrieved from [Link]

  • Google Patents. (1975). US3864402A - Purification of secondary alkyl amines.
  • Google Patents. (1945). US2377511A - Purification of amine reaction mixtures.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. Retrieved from [Link]

  • ResearchGate. (2017). N-alkylation of secondary amine?. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Retrieved from [Link]

  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. Retrieved from [Link]

  • ResearchGate. (n.d.). 27 questions with answers in MICHAEL ADDITION. Retrieved from [Link]

  • Google Patents. (1967). US3337630A - Process for the purification of amines.
  • Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]

  • Martinez-Palou, R. et al. (2006). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 11(3), 183-191. Retrieved from [Link]

  • YouTube. (2022). How to purify Amine?. Retrieved from [Link]

  • Shanghai Fine Chemical Co., Ltd. (2025). Synthesis of amphoteric sodium N-lauryl-iminodipropionate surfactants and their properties. Retrieved from [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved from [Link]

  • ResearchGate. (2017). How to separate amine from its product?. Retrieved from [Link]

  • Google Patents. (2008). US20080167269A1 - Hydrolysis resistant organomodified silylated ionic surfactants.
  • ResearchGate. (2010). Patent No. US 8,569,385 B2. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Reaction Parameters for Diethyl 3,3'-Iminodipropionate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis and optimization of Diethyl 3,3'-Iminodipropionate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and detailed protocols to ensure successful and efficient synthesis.

Introduction

This compound is a valuable intermediate in organic synthesis, often utilized in the development of pharmaceuticals and other specialty chemicals. Its synthesis, most commonly achieved via the aza-Michael addition of diethylamine to ethyl acrylate, is generally straightforward. However, optimizing reaction parameters to maximize yield and purity can present challenges. This guide provides practical, field-proven insights to navigate these challenges effectively.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format, providing potential causes and actionable solutions.

Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?

Answer:

Low yields in the aza-Michael addition for this compound synthesis can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or suboptimal temperature. The aza-Michael addition, while often efficient, may require extended periods to reach completion, especially at lower temperatures.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If starting materials are still present after the initially planned duration, extend the reaction time. Consider a moderate increase in temperature (e.g., to 50-60 °C) to enhance the reaction rate, but be mindful of potential side reactions.[1]

  • Side Reactions:

    • Cause: Polymerization of ethyl acrylate is a common side reaction, especially at elevated temperatures or in the presence of certain impurities. While less common with secondary amines, the formation of a 1,2-addition product is a theoretical possibility.

    • Solution:

      • To mitigate polymerization, add the ethyl acrylate dropwise to the diethylamine, especially if the reaction is exothermic.

      • Maintain a controlled temperature. Running the reaction at room temperature or slightly above is often sufficient and minimizes polymerization.

      • Ensure the purity of your starting materials, as radical initiators can trigger polymerization.

  • Suboptimal Stoichiometry:

    • Cause: An inappropriate molar ratio of diethylamine to ethyl acrylate can lead to incomplete conversion of the limiting reagent.

    • Solution: While a 1:2 molar ratio of diethylamine to ethyl acrylate is theoretically required for the formation of the di-adduct, using a slight excess of the amine (e.g., 1.1 equivalents of diethylamine to 2 equivalents of ethyl acrylate) can help drive the reaction to completion. However, be aware that a large excess of diethylamine may complicate purification.

  • Ineffective Mixing:

    • Cause: In a heterogeneous reaction mixture (less common for this specific reaction but possible), poor mixing can lead to localized concentration gradients and incomplete reaction.

    • Solution: Ensure vigorous and consistent stirring throughout the reaction.

Question 2: I am observing significant impurity peaks in my crude product analysis (GC-MS or NMR). How can I identify and minimize them?

Answer:

Identifying and mitigating impurities is crucial for obtaining high-purity this compound.

  • Unreacted Starting Materials:

    • Identification: The presence of diethylamine and ethyl acrylate can be confirmed by comparing the GC retention times or NMR chemical shifts of your crude product with those of the authentic starting materials.

    • Minimization: As discussed above, optimizing reaction time, temperature, and stoichiometry will minimize unreacted starting materials.

  • Polymerization of Ethyl Acrylate:

    • Identification: Poly(ethyl acrylate) will typically appear as a broad, unresolved baseline hump in your ¹H NMR spectrum and may not be visible by GC-MS if it is high in molecular weight. It can also manifest as a viscous, non-volatile residue.

    • Minimization: Avoid high reaction temperatures and consider using a radical inhibitor like hydroquinone if polymerization is a persistent issue, although this is not typically necessary for this reaction under controlled conditions.

  • Potential 1,2-Addition Product:

    • Identification: The primary product is the 1,4-addition (Michael) product. A potential, though less favorable, side product is the 1,2-addition product (an amide). This can be distinguished by spectroscopy:

      • ¹H NMR: The 1,2-addition product would lack the characteristic methylene protons adjacent to the nitrogen and ester groups seen in the 1,4-adduct. Instead, you would observe signals corresponding to an N,N-diethylacrylamide structure.

      • ¹³C NMR: The carbonyl chemical shift of an amide (1,2-addition product) would be significantly different from that of the ester in the desired 1,4-addition product.

      • GC-MS: The fragmentation pattern would differ. The desired product will show fragments corresponding to the loss of ethoxy and ethyl groups.

    • Minimization: The aza-Michael addition (1,4-addition) is generally the favored pathway for α,β-unsaturated esters. Running the reaction under thermodynamic control (e.g., at moderate temperatures for a sufficient duration) will favor the more stable 1,4-adduct.

Question 3: I am having difficulty purifying my this compound. What are the recommended procedures?

Answer:

Purification can be achieved through vacuum distillation or column chromatography.

  • Vacuum Distillation:

    • Applicability: This is an effective method for removing non-volatile impurities (like polymers) and any remaining high-boiling starting materials on a larger scale. This compound has a relatively high boiling point, making vacuum distillation necessary to prevent decomposition.[2][3][4]

    • Procedure:

      • Perform a simple distillation at atmospheric pressure first to remove any residual low-boiling solvents or excess diethylamine.

      • Conduct a fractional vacuum distillation. The boiling point of this compound is approximately 135-138 °C at 10 mmHg. Collect the fraction that distills in this range.

      • Ensure your vacuum system is stable to prevent bumping and ensure a clean separation.

  • Column Chromatography:

    • Applicability: This is ideal for smaller-scale purifications and for separating the product from impurities with similar boiling points.

    • Procedure:

      • TLC Analysis: First, determine an appropriate solvent system using TLC. A good starting point is a mixture of ethyl acetate and hexanes.[5][6] An Rf value of 0.2-0.3 for the product spot is generally ideal for good separation on a column.

      • Column Packing: Pack a silica gel column with your chosen eluent.

      • Loading and Elution: Load your crude product onto the column (neat or dissolved in a minimal amount of a non-polar solvent) and elute with the chosen solvent system. You can use an isocratic elution or a gradient of increasing polarity (e.g., starting with 10% ethyl acetate in hexanes and gradually increasing to 30-40%).

      • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the synthesis of this compound?

A1: The optimal temperature is a balance between reaction rate and the prevalence of side reactions. For the aza-Michael addition of diethylamine to ethyl acrylate, the reaction often proceeds efficiently at room temperature (20-25 °C) over several hours to a day.[7] If a faster reaction is desired, gently heating the mixture to 40-60 °C can significantly reduce the reaction time.[1] However, temperatures above 80 °C should generally be avoided to minimize the risk of ethyl acrylate polymerization.

Q2: Is a catalyst necessary for this reaction?

A2: Not always. The aza-Michael addition of a secondary amine like diethylamine to an activated alkene like ethyl acrylate can often proceed without a catalyst, especially if the reaction mixture is heated or allowed to react for a sufficient amount of time.[8] However, to increase the reaction rate, particularly at room temperature, a catalyst can be employed. Lewis acids such as lithium perchlorate (LiClO₄) have been shown to be effective.[7] Basic catalysts can also be used, but they may also promote the polymerization of ethyl acrylate. For a greener and simpler procedure, a catalyst-free approach is often preferred.

Q3: What is the ideal stoichiometric ratio of reactants?

A3: The stoichiometry of the reaction is a 1:2 molar ratio of diethylamine to ethyl acrylate to form the desired di-adduct. In practice, it is often beneficial to use a slight excess of diethylamine (e.g., 1.05 to 1.1 equivalents) relative to the stoichiometric amount of ethyl acrylate to ensure complete conversion of the acrylate, which can be more challenging to remove during purification.

Q4: Which solvents are suitable for this reaction?

A4: This reaction is often performed neat (solvent-free), which is advantageous from a green chemistry perspective.[8] If a solvent is desired to control the reaction temperature or for dilute conditions, a variety of aprotic solvents can be used. These include tetrahydrofuran (THF), diethyl ether, or acetonitrile. Protic solvents like ethanol can also be used and may even catalyze the reaction to some extent, but they can be more difficult to remove completely. The choice of solvent can influence the reaction rate.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be conveniently monitored by several analytical techniques:

  • Thin Layer Chromatography (TLC): Spot the reaction mixture on a silica gel plate alongside the starting materials. The disappearance of the starting material spots and the appearance of a new, typically more polar, product spot indicates the reaction is progressing.

  • Gas Chromatography (GC) or GC-MS: Withdraw a small aliquot from the reaction mixture, dilute it with a suitable solvent (e.g., ethyl acetate), and inject it into the GC. The decrease in the peak areas of the starting materials and the increase in the product peak area can be used to quantify the conversion.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the disappearance of the characteristic vinyl proton signals of ethyl acrylate (around 5.8-6.4 ppm) and the appearance of the new signals for the product.

Quantitative Data Summary

The following table summarizes key reaction parameters and expected outcomes based on literature and experimental observations.

ParameterRecommended RangeExpected Outcome/Comment
Temperature Room Temp (~25 °C) to 60 °CHigher temperatures increase the reaction rate but may also increase side reactions like polymerization.[1]
Stoichiometry (Diethylamine:Ethyl Acrylate) 1 : 2 to 1.1 : 2A slight excess of diethylamine can help drive the reaction to completion.
Catalyst None (neat) or LiClO₄ (catalytic)The reaction proceeds well without a catalyst, especially with heating. LiClO₄ can accelerate the reaction at room temperature.[7]
Solvent Neat (solvent-free) or aprotic solvents (THF, MeCN)Solvent-free conditions are often preferred for simplicity and green chemistry.
Reaction Time 12 - 48 hoursHighly dependent on temperature and catalyst use. Monitor by TLC or GC for completion.
Typical Yield 80 - 95%Yields are generally high under optimized conditions.

Experimental Protocol: Synthesis of this compound

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

  • Diethylamine (reagent grade)

  • Ethyl acrylate (inhibitor should be removed if necessary, e.g., by passing through a short column of basic alumina)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (if heating)

  • Dropping funnel (optional, for large-scale reactions)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add diethylamine (1.0 equivalent).

  • With stirring, add ethyl acrylate (2.0 equivalents) dropwise to the diethylamine at room temperature. For larger-scale reactions, an ice bath may be used to control the initial exotherm.

  • After the addition is complete, allow the mixture to stir at room temperature for 24-48 hours, or heat to 50 °C for 12-24 hours.

  • Monitor the reaction progress by TLC (e.g., using 20% ethyl acetate in hexanes as the eluent) or GC until the starting materials are consumed.

  • Upon completion, remove any excess diethylamine and other volatile components under reduced pressure using a rotary evaporator.

  • The crude product can then be purified by vacuum distillation or column chromatography as described in the troubleshooting section.

Visualizations

Reaction Mechanism

The synthesis of this compound proceeds via a conjugate (1,4-) aza-Michael addition mechanism.

aza_michael_addition reactants Diethylamine + Ethyl Acrylate intermediate Zwitterionic Intermediate reactants->intermediate Nucleophilic Attack product This compound intermediate->product Proton Transfer

Aza-Michael addition reaction mechanism.
Troubleshooting Workflow

This flowchart provides a logical sequence for troubleshooting common issues during the synthesis.

troubleshooting_workflow start Low Yield or Impure Product check_reaction_completion Check Reaction Completion (TLC/GC) start->check_reaction_completion incomplete Incomplete Reaction check_reaction_completion->incomplete No analyze_impurities Analyze Impurities (NMR/GC-MS) check_reaction_completion->analyze_impurities Yes extend_time Extend Reaction Time or Increase Temperature incomplete->extend_time extend_time->analyze_impurities starting_materials Unreacted Starting Materials Present analyze_impurities->starting_materials Yes side_products Side Products Detected analyze_impurities->side_products No optimize_stoichiometry Optimize Stoichiometry starting_materials->optimize_stoichiometry end High Yield, Pure Product optimize_stoichiometry->end polymerization Polymerization? side_products->polymerization yes_poly Control Temperature, Add Dropwise polymerization->yes_poly Yes other_impurities Other Impurities polymerization->other_impurities No purification Optimize Purification (Distillation/Chromatography) yes_poly->purification other_impurities->purification purification->end

Troubleshooting workflow for synthesis optimization.

References

  • Thin Layer and Column Chromatography. (2013, November 18). Odinity. [Link]

  • Aza-Michael addition of secondary amine to ethyl acrylate. ResearchGate. [Link]

  • Supporting Information. [Link]

  • Mobile phase composition in HPLC analysis. ResearchGate. [Link]

  • Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. (2023, December 22). MDPI. [Link]

  • A multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020, June 8). cipac.org. [Link]

  • The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. ResearchGate. [Link]

  • Mono-addition of various primary amines 1a-l to ethyl acrylate (2). ResearchGate. [Link]

  • Can Reaction Temperature Impact Synthetic Product Yield and Purity? (2023, February 6). Biotage. [Link]

  • Thin Layer Chromatography. [Link]

  • Vacuum distillation. Wikipedia. [Link]

  • A Review on Method Development and Validation by Using HPLC. International Journal for Pharmaceutical Research Scholars (IJPRS). [Link]

  • How to Purify by Distillation. [Link]

  • TLC Result N-hexane Fraction: Ethyl Acetate From Separation With Column... ResearchGate. [Link]

  • Indonesian Journal of Multidisciplinary Research. Semantic Scholar. [Link]

  • Vacuum Distillation: Process, Applications & Pump Requirements. BRANDTECH Scientific. [Link]

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How to prevent the polymerization of Diethyl 3,3'-Iminodipropionate.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Diethyl 3,3'-Iminodipropionate. This guide is designed for researchers, scientists, and drug development professionals to address potential challenges in handling and utilizing this compound. As Senior Application Scientists, we have compiled this information to ensure the stability and integrity of your experiments.

Understanding this compound and its Stability

This compound is a diester and a secondary amine. While not a traditional monomer that undergoes rapid polymerization like acrylates, its stability can be compromised under certain conditions, leading to degradation or undesired side reactions that may be perceived as polymerization (e.g., increased viscosity, color change, or precipitate formation). This guide will focus on preventative measures to maintain the compound's purity and prevent these unwanted reactions.

The primary concerns for the stability of this compound are its sensitivity to moisture and heat.[1] These factors can promote hydrolysis of the ester groups or other degradation pathways.

Frequently Asked Questions (FAQs)

Q1: My this compound has turned yellow. What could be the cause?

A yellowing of the compound is often an indication of degradation. This can be caused by several factors:

  • Oxidation: Exposure to air, especially at elevated temperatures, can lead to oxidation of the secondary amine.

  • Impurities: The presence of impurities from the synthesis or previous handling can act as catalysts for decomposition.

  • Inappropriate Storage: Storing the compound at room temperature or in the presence of light can accelerate degradation.

Q2: I've observed an increase in the viscosity of my this compound. Is this polymerization?

While not a classic polymerization, an increase in viscosity can suggest the formation of oligomers or degradation products. Potential causes include:

  • Transamidation/Self-Condensation: At elevated temperatures, the secondary amine of one molecule could react with the ester group of another, leading to the formation of amide linkages and the release of ethanol. This process would result in larger molecules and increased viscosity.

  • Hydrolysis and Subsequent Reactions: If the compound has been exposed to moisture, hydrolysis of the ester groups to carboxylic acids can occur. These acidic intermediates could then catalyze further reactions.

Q3: What are the ideal storage conditions for this compound?

To ensure the long-term stability of this compound, it is crucial to store it under the following conditions:

  • Temperature: Refrigerate between 0-10°C.

  • Atmosphere: Store under an inert gas like nitrogen or argon.[1] This prevents oxidation and exposure to moisture.

  • Container: Keep the container tightly sealed.[1]

  • Light: Protect from light by using an amber vial or storing it in a dark place.

ParameterRecommended ConditionRationale
Temperature 0-10°CMinimizes degradation rates
Atmosphere Inert Gas (Nitrogen, Argon)Prevents oxidation and moisture contact
Container Tightly Sealed, Amber GlassPrevents exposure to air, moisture, and light

Q4: Can I use common polymerization inhibitors with this compound?

Since this compound does not polymerize via a free-radical mechanism like vinyl monomers, traditional inhibitors like hydroquinone (HQ) or butylated hydroxytoluene (BHT) may not be effective and could potentially introduce impurities. The best approach is to prevent the conditions that lead to degradation through proper storage and handling.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered with this compound.

Issue 1: Inconsistent Experimental Results
Possible Cause Troubleshooting Steps
Degraded Reagent1. Verify Purity: Check the purity of your this compound using techniques like GC or NMR. 2. Implement Proper Storage: Ensure the compound is stored under the recommended conditions (refrigerated, under inert gas). 3. Use Fresh Aliquots: For sensitive reactions, use a fresh, unopened bottle of the reagent or prepare fresh aliquots from a properly stored stock.
Reaction with Solvent or Other Reagents1. Solvent Purity: Use high-purity, dry solvents. 2. Reagent Compatibility: Review the compatibility of this compound with all other reagents in your reaction. The secondary amine can react with acids, acyl halides, and other electrophiles.
Issue 2: Formation of Precipitate in Solution
Possible Cause Troubleshooting Steps
Insolubility1. Solvent Selection: Verify the solubility of this compound in your chosen solvent at the experimental concentration and temperature. 2. Temperature Effects: If working at low temperatures, check for precipitation due to decreased solubility.
Degradation Product1. Analyze Precipitate: If possible, isolate and analyze the precipitate to identify its nature. This can provide clues about the degradation pathway. 2. Review Reaction Conditions: Assess if any reaction conditions (e.g., high temperature, presence of strong acids or bases) could be causing decomposition.

Experimental Protocols

Protocol 1: Proper Handling and Aliquoting of this compound

This protocol outlines the best practices for handling this compound to maintain its integrity.

Materials:

  • Stock bottle of this compound

  • Inert gas source (Nitrogen or Argon) with a manifold

  • Dry, clean syringes and needles

  • Dry, clean vials with septa for aliquots

  • Gloves, safety glasses, and lab coat

Procedure:

  • Allow the stock bottle of this compound to warm to room temperature before opening to prevent condensation of moisture on the cold liquid.

  • Set up a clean, dry area under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).

  • Puncture the septum of the stock bottle with a needle connected to the inert gas source to create a positive pressure.

  • Use a second dry, clean needle and syringe to withdraw the desired amount of the liquid.

  • Transfer the liquid to a dry, clean vial that has been purged with inert gas and sealed with a septum.

  • Once the aliquot is made, remove the needles from the stock bottle and store it back in the refrigerator.

  • The prepared aliquot should also be stored under the same recommended conditions.

Visualizing Potential Degradation Pathways

The following diagram illustrates a hypothetical self-condensation reaction that could lead to oligomer formation and an increase in viscosity, especially at elevated temperatures.

G cluster_0 Reactant Molecules cluster_1 Potential Dimer Product cluster_2 Byproduct mol1 This compound (Molecule 1) dimer Amide-linked Dimer mol1->dimer Amine group attacks ester mol2 This compound (Molecule 2) mol2->dimer ethanol Ethanol dimer->ethanol Elimination

Caption: Hypothetical self-condensation of this compound.

Workflow for Ensuring Reagent Quality

This workflow provides a logical sequence of steps to ensure the quality of your this compound throughout its use.

workflow start Receive Reagent check_storage Verify Storage Conditions (0-10°C, Inert Gas) start->check_storage aliquot Aliquot Under Inert Atmosphere check_storage->aliquot store_aliquots Store Aliquots Properly aliquot->store_aliquots use_in_experiment Use in Experiment store_aliquots->use_in_experiment monitor_results Monitor for Inconsistent Results use_in_experiment->monitor_results monitor_results->use_in_experiment Consistent Results troubleshoot Troubleshoot if Necessary monitor_results->troubleshoot Inconsistency Found

Caption: Workflow for maintaining the quality of this compound.

References

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Challenges in the characterization of Diethyl 3,3'-Iminodipropionate products.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Diethyl 3,3'-Iminodipropionate. This document is designed for researchers, chemists, and drug development professionals who work with this versatile secondary amine diester. As a common building block and intermediate, its purity is paramount for successful downstream applications. However, its characterization is often complicated by its susceptibility to specific side reactions. This guide provides in-depth, field-proven insights into identifying and mitigating these challenges, moving beyond simple protocols to explain the causality behind the observations and experimental choices.

Section 1: Foundational Knowledge & Frequently Asked Questions

This section covers the basic properties and common inquiries regarding this compound.

Q1: What is this compound and what are its key physicochemical properties?

This compound is an organic compound featuring a secondary amine flanked by two ethyl propionate chains.[1] Its structure makes it a valuable intermediate in the synthesis of more complex molecules, including chelating agents and pharmaceutical precursors. Understanding its fundamental properties is the first step in successful characterization.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₀H₁₉NO₄ [1][2]
Molecular Weight 217.26 g/mol [1]
CAS Number 3518-88-5 [2][3]
Appearance Colorless to almost colorless clear liquid [3]
IUPAC Name ethyl 3-[(3-ethoxy-3-oxopropyl)amino]propanoate [1]
SMILES CCOC(=O)CCNCCC(=O)OCC [1][3]

| Purity (Typical) | >98.0% (by GC) |[3] |

Q2: What are the primary synthesis routes and how do they influence the impurity profile?

The most common synthesis method involves the Michael addition of ammonia or a primary amine to two equivalents of ethyl acrylate. Alternatively, it can be synthesized via the reaction of a β-alanine ester with an appropriate halo-ester. These routes, while effective, can introduce specific impurities.

  • Michael Addition Route: Incomplete reaction can leave residual ethyl acrylate. Dimerization or oligomerization of the product can also occur under certain conditions.

  • Nucleophilic Substitution Route: Unreacted starting materials, such as β-alanine ethyl ester or ethyl 3-chloropropionate, may persist. Side reactions, such as elimination, can also generate ethyl acrylate as an impurity.

Understanding the synthesis history of your material provides crucial clues for identifying unexpected signals in your analytical data.

Section 2: Troubleshooting Common Purity and Stability Issues

The structure of this compound contains two key reactive sites: the ester groups and the secondary amine. This duality is the source of its most common characterization challenges: hydrolysis and intramolecular cyclization.

Issue 1: Hydrolysis - "My sample analysis shows acidic impurities or ethyl acrylate."

Question: My NMR or GC-MS analysis shows peaks that I suspect are 3,3'-iminodipropionic acid or excess ethyl acrylate, and the sample pH seems to be drifting. What is happening?

Expert Analysis: This is a classic sign of hydrolysis. The two ester functional groups in this compound are susceptible to cleavage by water. This reaction can be catalyzed by trace amounts of acid or base and is often accelerated by elevated temperatures. The hydrolysis process can proceed in two steps, first yielding the mono-acid and ultimately the di-acid, 3,3'-iminodipropionic acid. The reverse reaction, esterification, is an equilibrium process, but in the presence of water, the equilibrium often favors hydrolysis. Furthermore, under basic conditions, the compound can undergo elimination to regenerate ethyl acrylate.

Hydrolysis cluster_main Hydrolysis Pathway cluster_elimination Base-Catalyzed Elimination A This compound B Mono-acid Mono-ester A->B + H₂O - EtOH D This compound C 3,3'-Iminodipropionic Acid (Di-acid) B->C + H₂O - EtOH E Ethyl Acrylate D->E Base (e.g., OH⁻) Cyclization cluster_reaction Intramolecular Cyclization Start This compound (MW: 217.26) Product Lactam Impurity (MW: 171.19) Start->Product Heat (Δ) Byproduct Ethanol (MW: 46.07) Product->Byproduct Released

Caption: Thermal- or catalyst-driven intramolecular cyclization.

  • Thermal Stress Minimization: During synthesis workup, avoid prolonged exposure to high temperatures. If purification by distillation is necessary, use high vacuum to lower the boiling point.

  • Analytical Method Selection: When using Gas Chromatography (GC), be aware that the high temperature of the injection port can cause on-column cyclization, leading to an inaccurate purity assessment.

    • Self-Validation Check: Analyze the same sample using a lower injection port temperature and a faster temperature ramp. If the ratio of the lactam impurity to the parent compound decreases, it confirms that the degradation is occurring in the instrument.

  • Alternative Characterization: Use "soft" analytical techniques like HPLC-UV or LC-MS for purity determination, as they are performed at or near ambient temperature and are less likely to cause sample degradation. [4][5]Nuclear Magnetic Resonance (NMR) is also an excellent non-destructive method for quantifying the impurity without inducing its formation. [6]

Section 3: Recommended Analytical Workflows

A robust analytical strategy is essential for accurate characterization. No single technique tells the whole story.

Q3: What is the recommended workflow for routine purity analysis and impurity identification?

Expert Analysis: A multi-step workflow is recommended to ensure both accurate quantification of the main component and confident identification of any impurities.

Workflow cluster_workflow Analytical Characterization Workflow A Sample Receipt & Visual Inspection B GC-MS Analysis (Initial Purity & Volatiles) A->B C Decision: Purity > 99%? And No Thermal Degradation? B->C D HPLC-UV/MS Analysis (Confirm Purity, Non-Volatiles) C->D No F Final Report & CoA Generation C->F Yes E NMR Spectroscopy (Structural Confirmation & qNMR) D->E E->F

Caption: A comprehensive workflow for product characterization.

This method is ideal for assessing the purity and identifying volatile or semi-volatile impurities, including residual starting materials and the cyclized lactam.

  • Sample Preparation: Prepare a ~1 mg/mL solution of the sample in an anhydrous solvent like Dichloromethane or Ethyl Acetate.

  • Standard Preparation: Prepare a standard of a known concentration to verify instrument performance.

  • GC-MS Parameters: The following table provides a validated starting point. Method optimization may be required based on your specific instrument.

Table 2: Recommended Starting GC-MS Parameters

Parameter Setting Rationale
Injector Temp. 220°C (or lower) Balances volatilization with minimizing on-column cyclization.
Column DB-5ms, 30m x 0.25mm, 0.25µm A general-purpose, robust column suitable for this analyte.
Carrier Gas Helium, 1.0 mL/min Standard inert carrier gas.
Oven Program 100°C (hold 1 min), ramp to 280°C at 15°C/min Provides good separation of the main peak from potential impurities.

| MS Detector | Scan mode (e.g., 40-400 m/z) | Allows for the identification of unknown peaks by library matching. |

This technique is crucial for confirming purity without thermal degradation and for detecting non-volatile impurities like hydrolysis products.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column: C18, 2.1 x 100 mm, 1.8 µm.

  • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Detection: UV at 210 nm and ESI+ Mass Spectrometry.

  • Expected Results: The parent compound will have an [M+H]⁺ of 218.2. The cyclized impurity will appear at m/z 172.1, and the mono-hydrolyzed product at m/z 190.1.

References
  • PrepChem. Synthesis of Dimethyl 2,2-diethyl-N-methyl-3-oxo-3,3'-iminodipropionate. Available from: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • Zhejiang Chengxi Pharmaceutical Co., Ltd. Understanding the Synthesis of Iminodiacetic Acid Diethyl Ester for Pharmaceuticals: A Comprehensive Guide. Available from: [Link]

  • Gomes, A. et al. (2022). Fast Screening Methods for the Analysis of Topical Drug Products. MDPI. Available from: [Link]

  • Reyes-Garcés, N. et al. (2023). Evaluating non-targeted analysis methods for chemical characterization of organic contaminants in different matrices to estimate children's exposure. National Institutes of Health (NIH). Available from: [Link]

  • Ministry of Health, Labour and Welfare, Japan. Analytical Method for Diethylstilbestrol. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo-. Available from: [Link]

  • Daphal Gajanan Tulshiram et al. (2020). Novel Analytical Techniques used in Identification and Isolation of Impurities in Pharmaceuticals an Overview. ResearchGate. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones. Available from: [Link]

  • Al-Hamdani, A. A. S. et al. (2018). Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. MDPI. Available from: [Link]

  • Royal Society of Chemistry. Formal [4+1] cyclization of (thio/imido)hydrazides and ethyl 3,3,3-trifluoropropanoate: unified synthesis of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles and 1,2,4-triazoles. Available from: [Link]

  • ResearchGate. New synthetic protocol for stereoselective synthesis of diethyl 1,2-dicyano-3-alkyl-(aryl)cyclopropane-1,2-dicarboxylate. Available from: [Link]

  • Google Patents. Hydrolysis resistant organomodified silylated ionic surfactants.

Sources

Technical Support Center: Purification of Diethyl 3,3'-Iminodipropionate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Diethyl 3,3'-Iminodipropionate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the purification of this compound. Our goal is to equip you with the scientific rationale behind purification strategies to ensure the highest purity of your product for reliable experimental outcomes.

Introduction to this compound and Its Common Impurities

This compound is a secondary amine and a diester, commonly synthesized via the aza-Michael addition of a primary amine to ethyl acrylate.[1][2][3] Understanding this synthetic route is critical for anticipating potential impurities that may arise during the reaction and work-up procedures.

The primary impurities can be categorized as follows:

  • Unreacted Starting Materials: Residual ethyl acrylate and the primary amine used in the synthesis.

  • Byproducts of the Michael Addition: Formation of tertiary amines through a second Michael addition of the desired product to another molecule of ethyl acrylate.

  • Side Reaction Products: Polymerization of ethyl acrylate, especially under non-optimized reaction conditions.

  • Degradation Products: Hydrolysis of the ester groups to the corresponding carboxylic acids if exposed to acidic or basic conditions, particularly with water present. Transesterification is also a possibility if other alcohols are present.[4][5][6]

  • Storage-Related Impurities: As a secondary amine, it can absorb atmospheric carbon dioxide to form carbamates and can undergo air oxidation over time.

This guide will provide a structured approach to identifying and removing these impurities through various purification techniques.

Troubleshooting and Frequently Asked Questions (FAQs)

This section is designed in a question-and-answer format to directly address common challenges encountered during the purification of this compound.

FAQ 1: Initial Purification Strategy

Question: What is the best initial approach to purify crude this compound after synthesis?

Answer: For most common impurities, a combination of vacuum distillation and column chromatography is highly effective. The choice between them as the primary method depends on the nature of the impurities.

  • Vacuum Distillation: This is an excellent first step if you have significant amounts of non-volatile or high-boiling point impurities, such as polymerized ethyl acrylate or starting amine salts.[7] this compound has a relatively high boiling point, so vacuum distillation is necessary to prevent thermal degradation.

  • Column Chromatography: This method is preferred when impurities have similar boiling points to the product but differ in polarity, such as the tertiary amine byproduct or unreacted starting materials.[7]

FAQ 2: Issues with Vacuum Distillation

Question: I'm having trouble with the vacuum distillation of my product. The vacuum is unstable, and I'm not getting a clean separation. What could be the problem?

Answer: Instability during vacuum distillation can be due to several factors. Here's a troubleshooting guide:

Symptom Possible Cause Solution
Fluctuating Vacuum Leaks in the system (glassware joints, tubing).Check all joints and ensure they are properly sealed with vacuum grease. Use thick-walled vacuum tubing.
Outgassing of volatile impurities.Perform a brief, gentle heating under vacuum before increasing the temperature to the distillation point to remove low-boiling contaminants.
Inefficient vacuum pump.Check the pump oil; it may need to be changed. Ensure the pump is appropriately sized for your system.
Bumping/Uncontrolled Boiling Lack of smooth boiling.Use a magnetic stirrer or boiling chips to ensure smooth boiling.
Heating too rapidly.Increase the temperature of the heating mantle or oil bath gradually.
Product Decomposition Temperature is too high.Ensure you are using a deep enough vacuum to lower the boiling point sufficiently. Use a nomograph to estimate the boiling point at your system's pressure.

Workflow for Troubleshooting Vacuum Distillation:

Caption: Troubleshooting workflow for vacuum distillation issues.

FAQ 3: Optimizing Column Chromatography

Question: My column chromatography separation is poor. The product is co-eluting with impurities. How can I improve the separation?

Answer: Poor separation in column chromatography is often a matter of optimizing the stationary and mobile phases. This compound is a polar compound due to the secondary amine and ester groups.

Key Considerations for Column Chromatography:

Parameter Recommendation Rationale
Stationary Phase Silica gel is a good starting point. For highly polar impurities, alumina (neutral or basic) can be effective.Silica gel is a versatile polar stationary phase. Alumina can offer different selectivity for amines.
Mobile Phase (Eluent) A gradient elution is often necessary. Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane).[8]This allows for the elution of non-polar impurities first, followed by the product, and finally, the more polar impurities.
Adding a Modifier Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can be beneficial.This deactivates the acidic sites on the silica gel, which can cause peak tailing and irreversible adsorption of amines.

Experimental Protocol: Gradient Column Chromatography

  • Slurry Pack the Column: Prepare a slurry of silica gel in your initial, non-polar eluent (e.g., 100% hexane).

  • Load the Sample: Dissolve your crude product in a minimal amount of the initial eluent or a slightly more polar solvent like dichloromethane. If the product is not very soluble, you can adsorb it onto a small amount of silica gel and load it as a dry powder on top of the column.

  • Elute with a Gradient:

    • Start with 100% hexane to elute non-polar impurities.

    • Gradually increase the percentage of ethyl acetate (e.g., in 5% or 10% increments).

    • Monitor the elution using Thin Layer Chromatography (TLC) to identify the fractions containing your product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Logical Relationship for Chromatography Optimization:

G cluster_0 Problem: Poor Separation cluster_1 Solutions Poor_Separation Poor Separation/ Co-elution Optimize_Eluent Optimize Eluent System Poor_Separation->Optimize_Eluent Primary Action Add_Modifier Add Base Modifier (e.g., Triethylamine) Poor_Separation->Add_Modifier If peak tailing Change_Stationary_Phase Change Stationary Phase Optimize_Eluent->Change_Stationary_Phase If still poor

Caption: Decision process for optimizing column chromatography.

FAQ 4: Dealing with Water-Soluble Impurities

Question: My product seems to be contaminated with water-soluble impurities. How can I remove them?

Answer: Water-soluble impurities, such as salts or the hydrolyzed diacid form of the product, can often be removed with a liquid-liquid extraction during the work-up.

Protocol: Aqueous Wash

  • Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize and extract any acidic impurities.

  • Follow with a wash with brine (saturated NaCl solution) to remove excess water from the organic layer.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.

FAQ 5: The Product is an Oil and Won't Crystallize. How Can I Purify it Further?

Question: My this compound is an oil, and I suspect it's still impure after distillation and chromatography. How can I get it to a higher purity?

Answer: If the freebase is an oil and difficult to purify to a very high degree, converting it to a salt can facilitate purification by recrystallization.[7] The salt can then be converted back to the freebase.

Protocol: Salt Formation and Recrystallization

  • Dissolve the purified oil in a suitable solvent (e.g., diethyl ether or ethyl acetate).

  • Slowly add a solution of an acid, such as hydrochloric acid in ether or acetic acid, until precipitation is complete.

  • Collect the salt by filtration.

  • Recrystallize the salt from a suitable solvent system (e.g., ethanol/ether).[3][9][10][11]

  • To recover the freebase, dissolve the purified salt in water and neutralize with a base (e.g., NaOH or NaHCO₃).

  • Extract the freebase into an organic solvent, dry, and concentrate.

Purity Assessment

Question: How can I reliably assess the purity of my final product?

Answer: Gas Chromatography (GC) is an excellent method for assessing the purity of this compound, as indicated by supplier specifications.[12] Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify any remaining impurities.

Common GC Issues and Troubleshooting:

Problem Possible Cause Solution
Peak Tailing Active sites in the column or inlet liner interacting with the amine.Use a column specifically designed for amine analysis. Ensure the inlet liner is deactivated.
Sample overload.Inject a smaller volume or a more dilute sample.
Ghost Peaks Carryover from a previous injection.Run a blank solvent injection to clean the system.
Septum bleed.Use a high-quality, low-bleed septum.
Baseline Drift Column bleed at high temperatures.Ensure the column's maximum operating temperature is not exceeded. Condition the column properly.

References

  • Sciencemadness Discussion Board. (2012). purifying secondary amine. Retrieved from [Link]

  • MDPI. (2022). Michael Addition Reaction Catalyzed by Imidazolium Chloride to Protect Amino Groups and Construct Medium Ring Heterocycles. Retrieved from [Link]

  • ResearchGate. (n.d.). Aza-Michael addition of secondary amine to ethyl acrylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Aza-Michael addition between a primary amine and an acrylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Mono-addition of various primary amines 1a-l to ethyl acrylate (2). Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

  • Chem LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

  • StudyGuides.com. (n.d.). Crystallization and Recrystallization - Study Guide. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization1. Retrieved from [Link]

  • MDPI. (2022). Transesterification/Esterification Reaction Catalysed by Functional Hybrid MOFs for Efficient Biodiesel Production. Retrieved from [Link]

  • MDPI. (2021). Current State and Perspectives on Transesterification of Triglycerides for Biodiesel Production. Retrieved from [Link]

  • University of Windsor. (n.d.). Column chromatography. Retrieved from [Link]

Sources

Managing the hygroscopic properties of Diethyl 3,3'-Iminodipropionate.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Diethyl 3,3'-Iminodipropionate. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on managing the hygroscopic properties of this versatile reagent. Our goal is to equip you with the knowledge to anticipate and troubleshoot challenges related to moisture, ensuring the integrity and success of your experiments.

Introduction: The Challenge of Hygroscopicity

This compound is a valuable building block in organic synthesis, prized for its dual functionality of a secondary amine and two ethyl ester groups. However, its utility is intrinsically linked to its purity, which can be compromised by its hygroscopic nature—its tendency to absorb moisture from the atmosphere. The presence of water can lead to unintended side reactions, primarily hydrolysis of the ester functionalities, altering the compound's structure, and impacting reaction yields and purity of the final product.

This guide provides a comprehensive framework for understanding and mitigating the effects of moisture on this compound. By following these protocols and troubleshooting guides, you can maintain the quality of your reagent and the reproducibility of your results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the handling and use of this compound, with a focus on issues arising from its hygroscopicity.

Q1: I observed a change in the physical appearance of my this compound (e.g., cloudiness, viscosity change). What could be the cause?

A1: A change in the physical appearance of this clear, liquid reagent is often the first indicator of moisture contamination.

  • Causality: this compound is miscible with water to a certain extent. However, significant water absorption can lead to the formation of a biphasic mixture or a cloudy appearance due to the partial solubility of the hydrolysis products. Increased viscosity can also be a result of intermolecular hydrogen bonding with absorbed water molecules.

  • Immediate Action: Do not use the reagent in a moisture-sensitive reaction. The presence of water and hydrolysis products will likely interfere with your intended chemistry.

  • Troubleshooting Steps:

    • Quantify Water Content: Determine the water content using Karl Fischer titration to confirm moisture contamination.[1][2][3][4][5]

    • Assess for Hydrolysis: Analyze a small sample by NMR or FTIR spectroscopy to check for the presence of 3,3'-iminodipropionic acid and ethanol, the products of hydrolysis.

    • Consider Purification: If the contamination is minor, drying the reagent may be an option. However, for significant contamination, it is advisable to use a fresh, unopened bottle of the reagent.

Q2: My reaction yield is lower than expected, or I am observing unexpected byproducts. Could moisture in the this compound be the culprit?

A2: Yes, moisture is a very likely cause for reduced yields and the formation of byproducts.

  • Causality:

    • Stoichiometric Imbalance: If the reagent has absorbed water, its effective concentration is lower than assumed, leading to an incorrect stoichiometric ratio in your reaction.

    • Hydrolysis: The ester groups of this compound can hydrolyze in the presence of water, especially under acidic or basic conditions, or at elevated temperatures.[6][7][8] This consumes the starting material and introduces impurities.

    • Side Reactions: The secondary amine can also be affected by changes in reaction conditions brought about by the presence of water, potentially leading to alternative reaction pathways.

  • Troubleshooting Workflow:

G start Low Yield / Unexpected Byproducts check_reagent Was the this compound handled under inert atmosphere? start->check_reagent improper_handling Re-run reaction with a fresh bottle, using proper inert atmosphere techniques. check_reagent->improper_handling No proper_handling Test this compound for water content (Karl Fischer). check_reagent->proper_handling Yes water_detected Water content is high. proper_handling->water_detected no_water Water content is low. water_detected->no_water No dry_reagent Dry the reagent or use a new bottle. Re-run experiment. water_detected->dry_reagent Yes other_factors Investigate other potential causes (e.g., purity of other reagents, reaction conditions). no_water->other_factors

Caption: Troubleshooting workflow for low reaction yields.

Q3: How can I confirm if my this compound has been contaminated with water?

A3: There are several analytical techniques to quantify water content.

  • Karl Fischer Titration: This is the gold standard for accurate water determination in organic liquids.[1][2][3][4][5] It is a highly sensitive method that can detect even trace amounts of water.

  • Gas Chromatography (GC): GC can also be used to determine water content, often with a thermal conductivity detector (TCD).[9][10][11][12] This method can simultaneously check for the presence of other volatile impurities.

  • FTIR Spectroscopy: While not strictly quantitative without calibration, an FTIR spectrum can provide qualitative evidence of water contamination. Look for a broad absorption band in the 3200-3600 cm⁻¹ region, which is characteristic of O-H stretching vibrations from water and any resulting carboxylic acid from hydrolysis.

Method Pros Cons
Karl Fischer Titration High accuracy and sensitivity for water.Requires specialized equipment.
Gas Chromatography Can detect other volatile impurities.May be less sensitive than Karl Fischer for trace amounts of water.
FTIR Spectroscopy Quick and readily available.Primarily qualitative for water detection.
Caption: Comparison of methods for detecting water contamination.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q: What are the ideal storage conditions for this compound?

    • A: It should be stored in a tightly sealed container, in a refrigerator (2-8 °C), under an inert atmosphere (e.g., nitrogen or argon), and protected from light. The key is to minimize its exposure to atmospheric moisture.

  • Q: I've opened a new bottle. How should I handle it to prevent moisture absorption?

    • A: Use an inert gas blanket every time you open the bottle.[13][14][15][16] A simple technique is to insert a needle connected to a source of dry nitrogen or argon into the septum of the bottle cap, providing a positive pressure of inert gas while you withdraw the liquid with a syringe.

G start Need to dispense this compound prepare Prepare a dry, nitrogen-flushed syringe and needle. start->prepare inert_gas Connect a nitrogen or argon line with a needle to the bottle's septum. prepare->inert_gas withdraw Insert the syringe needle through the septum and withdraw the desired volume. inert_gas->withdraw remove_syringe Remove the syringe. withdraw->remove_syringe remove_gas Remove the inert gas needle. remove_syringe->remove_gas store Store the bottle in the refrigerator. remove_gas->store

Sources

Validation & Comparative

A Senior Application Scientist's Comparative Guide to Dialkyl 3,3'-Iminodipropionates: Diethyl Ester and Its Congeners

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bifunctional molecules, dialkyl 3,3'-iminodipropionates stand out as versatile intermediates with broad applicability in polymer chemistry, corrosion inhibition, and pharmaceutical synthesis. The seemingly subtle variation of the alkyl ester group—from methyl to ethyl to bulkier moieties—can significantly influence the physicochemical properties and reactivity of these compounds, thereby dictating their suitability for specific applications. This guide provides an in-depth, objective comparison of diethyl 3,3'-iminodipropionate (DEIDP) and its common analogs, supported by established chemical principles and available data, to empower researchers in making informed decisions for their experimental designs.

The Fundamental Architecture: Understanding the Iminodipropionate Core

At its heart, the dialkyl 3,3'-iminodipropionate structure consists of a secondary amine flanked by two propionate ester groups. This architecture imparts a dual reactivity profile: the nucleophilic secondary amine can participate in a variety of coupling and derivatization reactions, while the ester functionalities offer sites for hydrolysis or transesterification, and can influence the overall polarity and steric profile of the molecule.

The general synthesis of symmetrical dialkyl 3,3'-iminodipropionates is typically achieved through a double Michael addition of a primary amine (or ammonia) to the corresponding alkyl acrylate. This straightforward and often high-yielding reaction is a cornerstone of their accessibility.

G cluster_reactants Reactants cluster_product Product Ammonia Ammonia (NH3) DialkylIminodipropionate Dialkyl 3,3'-Iminodipropionate Ammonia->DialkylIminodipropionate Double Michael Addition AlkylAcrylate 2x Alkyl Acrylate AlkylAcrylate->DialkylIminodipropionate

Caption: General synthesis of dialkyl 3,3'-iminodipropionates.

A Comparative Analysis of Physicochemical Properties

The choice of the alkyl group in the ester functionality has a profound impact on the physical properties of the iminodipropionate. While comprehensive comparative data is not always available in a single source, we can compile and extrapolate from known data and chemical principles.[1][2][3]

PropertyDimethyl 3,3'-Iminodipropionate (DMIDP)This compound (DEIDP)Di-tert-butyl 3,3'-Iminodipropionate (DTBIDP)Trend with Increasing Alkyl Chain Length
Molecular Weight ( g/mol ) 189.21217.26[4]273.37Increases
Boiling Point (°C) Lower139 °C / 12 mmHgHigherIncreases due to increased van der Waals forces.
Density (g/cm³) Higher~1.04LowerGenerally decreases.[1]
Solubility in Water HigherModerateLowerDecreases due to increased hydrophobicity.
Solubility in Organic Solvents ModerateHighVery HighIncreases.
Steric Hindrance LowModerateHighIncreases significantly.

Expertise in Action: The trend of decreasing density with increasing alkyl chain length may seem counterintuitive. However, the larger alkyl groups disrupt efficient packing of the molecules in the liquid state, leading to a greater volume per unit mass.[1] This is a critical consideration in applications where formulation density is a key parameter.

Performance in Key Applications: A Mechanistic and Comparative Perspective

The true differentiation between the dialkyl iminodipropionates emerges in their application-specific performance. Here, we delve into the causality behind their behavior in several key areas.

Polymer Synthesis: Precursors to Polyamides and Other Polymers

Dialkyl iminodipropionates can serve as monomers or chain extenders in the synthesis of polyamides, poly(amide-imide)s, and other polymers.[5][6] The secondary amine allows for the formation of amide linkages, while the ester groups can be hydrolyzed to carboxylic acids for subsequent polymerization.

The Influence of the Alkyl Group:

  • Reactivity: The reactivity of the ester group towards hydrolysis is influenced by the steric bulk of the alkyl group. Generally, the ease of hydrolysis follows the order: Methyl > Ethyl > tert-Butyl . This is a classic example of sterically hindered ester hydrolysis. For applications requiring the formation of the diacid in situ, the dimethyl ester would be the most reactive precursor.

  • Solubility of Monomers and Polymers: The choice of alkyl group affects the solubility of both the monomer and the resulting polymer. Longer alkyl chains will impart greater solubility in non-polar organic solvents, which can be advantageous for solution polymerization processes.[5]

  • Thermal Properties of the Final Polymer: The nature of the alkyl group, if retained in the final polymer structure (for instance, as a side chain), can influence the polymer's thermal properties. Longer, more flexible alkyl chains can lower the glass transition temperature (Tg) of the polymer, making it more flexible.

G cluster_hydrolysis Hydrolysis cluster_polymerization Polycondensation Dialkyl Dialkyl Iminodipropionate Diacid Iminodipropionic Acid Dialkyl->Diacid H2O, H+ or OH- Polyamide Polyamide Diacid->Polyamide + Diamine G cluster_synthesis Multi-Step Synthesis Start Starting Material Intermediate1 Intermediate with Dialkyl Iminodipropionate Moiety Start->Intermediate1 Introduce Scaffold Intermediate2 Further Functionalization Intermediate1->Intermediate2 Modify other parts of the molecule Final Final Product Intermediate2->Final Deprotection of Carboxylic Acids

Sources

A Comparative Analysis of Diethyl 3,3'-Iminodipropionate and Its Analogs: A Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of chemical synthesis and material science, the judicious selection of molecular building blocks is a critical determinant of final product performance. Diethyl 3,3'-iminodipropionate (DEIDP) stands out as a versatile difunctional molecule, prized for its role as a precursor in a multitude of applications, from the synthesis of advanced polymers to the formulation of effective corrosion inhibitors and pharmaceutical intermediates. This guide presents an in-depth comparative analysis of DEIDP and its key structural analogs, focusing on how subtle changes in molecular architecture influence their physicochemical properties and functional performance. By integrating established scientific principles with detailed experimental workflows, this document aims to provide researchers with the critical insights needed to select the optimal iminodipropionate derivative for their specific application.

The Foundation: this compound (DEIDP)

DEIDP is a secondary amine diester characterized by a central amine nitrogen atom flanked by two ethyl propionate arms. This structure confers a dual reactivity: the nucleophilic secondary amine can readily participate in reactions such as Michael additions, amidations, and reactions with isocyanates, while the ester functionalities can be hydrolyzed or transesterified. The most common and efficient synthesis of DEIDP is the double Michael addition of an amine to two equivalents of ethyl acrylate.

Its utility is demonstrated across various fields. In polymer science, it functions as a chain extender in polyurethanes, introducing urea linkages that can significantly enhance the mechanical properties of the final elastomer.[1][2] As a corrosion inhibitor, DEIDP effectively protects metal surfaces by forming an adsorbed protective film via the lone pair electrons on its nitrogen and oxygen atoms.

Structural Analogs: Tailoring Functionality

To refine and optimize the properties of DEIDP for specialized applications, a range of analogs have been synthesized. These analogs typically feature modifications to the alkyl ester groups, which modulate the molecule's steric bulk, polarity, and reactivity. This guide will focus on a comparative analysis of DEIDP with two representative analogs: Dimethyl 3,3'-iminodipropionate (DMIDP) , which has smaller ester groups, and Di-tert-butyl 3,3'-iminodipropionate (DtBIDP) , which incorporates bulky, sterically hindering ester groups.

DOT Script for Structural Comparison:

Structural_Comparison DEIDP This compound (DEIDP) HN(CH₂CH₂COOCH₂CH₃)₂ DMIDP Dimethyl 3,3'-Iminodipropionate (DMIDP) HN(CH₂CH₂COOCH₃)₂ DEIDP->DMIDP Smaller Ester Groups (Methyl vs. Ethyl) DtBIDP Di-tert-butyl 3,3'-Iminodipropionate (DtBIDP) HN(CH₂CH₂COOC(CH₃)₃)₂ DEIDP->DtBIDP Bulky Ester Groups (tert-Butyl vs. Ethyl)

Caption: Structural relationship between DEIDP and its methyl and tert-butyl analogs.

Comparative Physicochemical Properties

The modification of the alkyl ester groups has a direct and predictable impact on the physicochemical properties of the iminodipropionate molecule. These properties are fundamental to understanding the behavior of these compounds in various reaction conditions and application environments.

PropertyDimethyl 3,3'-Iminodipropionate (DMIDP)This compound (DEIDP)Di-tert-butyl 3,3'-Iminodipropionate (DtBIDP)
CAS Number 3518-85-2[3]3518-88-5128988-04-5
Molecular Formula C₈H₁₅NO₄[3]C₁₀H₁₉NO₄C₁₄H₂₇NO₄
Molecular Weight ( g/mol ) 189.21[3]217.27273.37
Boiling Point (°C) 257.4 at 760 mmHg[3]~155 at 10 mmHg~133 at 0.5 mmHg
Density (g/cm³) 1.072[3]~1.004~0.957
Relative Polarity HighestIntermediateLowest
Steric Hindrance at Ester LowestIntermediateHighest
Hydrolytic Stability LowestIntermediateHighest

Analysis of Structure-Property Relationships:

  • Polarity and Solubility: The smaller methyl groups in DMIDP result in a higher molecular polarity compared to DEIDP and DtBIDP. This generally translates to better solubility in polar solvents. Conversely, the large, nonpolar tert-butyl groups of DtBIDP increase its lipophilicity, making it more soluble in nonpolar organic solvents.

  • Steric Hindrance and Reactivity: The bulky tert-butyl groups in DtBIDP provide significant steric hindrance around the ester carbonyls. This steric shield makes the esters much less susceptible to nucleophilic attack, leading to greater hydrolytic stability compared to the methyl and ethyl esters. This same steric bulk can also influence the reactivity of the central amine, although to a lesser extent.

  • Boiling Point and Density: The boiling point and density are primarily influenced by molecular weight and intermolecular forces. As expected, the molecular weight increases from DMIDP to DEIDP to DtBIDP.

Performance in Key Applications: A Comparative Outlook

Corrosion Inhibition for Mild Steel in Acidic Media

Iminodipropionates inhibit corrosion by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. The effectiveness of this adsorption depends on the electronic properties of the amine and ester groups, as well as the ability of the molecule to pack efficiently on the surface.

Experimental Protocol: Weight Loss Method for Corrosion Inhibition Efficiency

  • Coupon Preparation: Mild steel coupons are cut to a standard size (e.g., 2.5 cm x 2.0 cm x 0.1 cm), polished with successively finer grades of emery paper, washed with distilled water and acetone, dried, and accurately weighed.

  • Test Solutions: A corrosive medium (e.g., 1 M HCl) is prepared. Stock solutions of the inhibitors (DMIDP, DEIDP, DtBIDP) are prepared in the corrosive medium to achieve a range of concentrations (e.g., 100 to 500 ppm).

  • Immersion Test: The weighed coupons are suspended in the test solutions (including a blank without inhibitor) for a set period (e.g., 6 hours) at a constant temperature (e.g., 25 °C).

  • Analysis: After immersion, the coupons are removed, washed with a cleaning solution (e.g., Clarke's solution) to remove corrosion products, dried, and re-weighed.

  • Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inh) / CR_blank] * 100.

DOT Script for Corrosion Inhibition Mechanism:

Corrosion_Inhibition cluster_Inhibitor Inhibitor Molecule N N atom (lone pair) O O atoms (lone pairs) Metal Metal Surface (e.g., Mild Steel) N->Metal Adsorption Alkyl Alkyl Chains O->Metal Adsorption Alkyl->Metal Surface Coverage Polyurethane_Formation Reactants Prepolymer (OCN-R-NCO) Chain Extender (HNR'₂) Product Polyurethane-Urea (-R-NH-CO-NR'₂-CO-NH-)n Reactants->Product Polyaddition Reaction

Caption: Formation of polyurethane-urea using a secondary amine chain extender.

Predicted Performance Comparison:

  • DMIDP and DEIDP: The secondary amines in these molecules are relatively unhindered, allowing for a fast and efficient reaction with isocyanate groups. This leads to well-ordered hard segments with strong hydrogen bonding, likely resulting in elastomers with high tensile strength and modulus.

  • DtBIDP: The steric bulk of the tert-butyl groups adjacent to the reactive amine center could hinder the reaction with isocyanates. This disruption in the packing of hard segments would likely lead to a polyurethane-urea with lower tensile strength and hardness but potentially greater flexibility and higher elongation at break.

Conclusion

The choice between this compound and its dimethyl and di-tert-butyl analogs is a clear example of how targeted structural modification can be used to fine-tune the performance of a chemical building block.

  • DEIDP offers a robust, all-around performance and is a cost-effective choice for general applications.

  • DMIDP , with its higher polarity and less steric hindrance, would be preferable in systems where rapid reaction kinetics are desired and high polarity is advantageous.

  • DtBIDP is the standout choice for applications requiring high hydrolytic stability or where its steric bulk can be leveraged to modify material properties, such as increasing the flexibility of a polymer or maximizing surface coverage in corrosion inhibition.

This guide provides a framework for understanding the structure-property-performance relationships within this important class of compounds. While direct comparative data is sparse, the principles outlined here should empower researchers to make rational, informed decisions in their selection of iminodipropionate derivatives for pioneering new materials and technologies.

References

  • Polyurethane Elastomers with Multiple Chain Extenders. Taylor & Francis Group. Retrieved from [Link]

  • Gao, C., et al. (2020).
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  • Tough polyurethane elastomers with high strength and rapid healing ability. (2023). RSC Publishing.
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  • Corrosion inhibition of a novel antihistamine-based compound for mild steel in hydrochloric acid solution: experimental and computational studies. (2022).
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A Comparative Guide to the Spectroscopic Confirmation of Diethyl 3,3'-Iminodipropionate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific integrity. Diethyl 3,3'-iminodipropionate, a secondary amine and diester, presents a unique set of spectroscopic characteristics that, when analyzed correctly, provide a clear and definitive structural confirmation. This guide provides an in-depth comparison of the primary spectroscopic techniques used for this purpose, grounded in both theoretical principles and practical application. We will explore the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), offering insights into why certain experimental choices are made and how the resulting data should be interpreted.

The Molecular Blueprint: Understanding this compound

This compound possesses the molecular formula C₁₀H₁₉NO₄ and a molecular weight of approximately 217.27 g/mol .[1][2] Its structure features a central secondary amine nitrogen atom connected to two identical propionate ethyl ester chains. This symmetry is a key feature that simplifies its NMR spectra, a crucial point for structural elucidation.

Core Spectroscopic Techniques for Structural Elucidation

The confirmation of this compound's structure relies on a synergistic approach, primarily utilizing NMR, FT-IR, and Mass Spectrometry. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

The ¹H NMR spectrum of this compound is characterized by a set of distinct signals that correspond to the different types of protons in the molecule. Due to the molecule's symmetry, we expect to see four unique proton signals.

  • Experimental Protocol: ¹H NMR Spectroscopy

    • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is critical to avoid large solvent proton signals that would obscure the analyte's signals.

    • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion and resolution.

    • Data Acquisition: Record the spectrum at room temperature. A standard pulse sequence is typically sufficient.

    • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

  • Interpretation of the ¹H NMR Spectrum: The expected ¹H NMR spectrum will display signals corresponding to the ethyl groups and the propionate backbone. The integration of these signals will be proportional to the number of protons they represent.

    Proton Environment Predicted Chemical Shift (ppm) Multiplicity Integration Rationale
    -CH₂-CH₃ (ethyl methyl)~1.25Triplet (t)6HThese protons are coupled to the adjacent methylene (-CH₂-) group (2 protons), resulting in a triplet (n+1 = 2+1 = 3).
    -O-CH₂-CH₃ (ethyl methylene)~4.12Quartet (q)4HThese protons are coupled to the adjacent methyl (-CH₃) group (3 protons), resulting in a quartet (n+1 = 3+1 = 4). The electronegative oxygen atom deshields these protons, shifting them downfield.
    -N-CH₂-CH₂-CO-~2.85Triplet (t)4HThese protons are adjacent to the nitrogen atom and are coupled to the neighboring methylene group, resulting in a triplet.
    -CH₂-CH₂-CO-~2.55Triplet (t)4HThese protons are adjacent to the carbonyl group and are coupled to the neighboring methylene group, resulting in a triplet.
    -NH-Variable (broad)Singlet (s)1HThe chemical shift of the N-H proton is variable and often appears as a broad singlet due to quadrupole broadening and potential hydrogen exchange. Its integration confirms the presence of a single proton on the nitrogen.

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. Due to the symmetry of this compound, we anticipate five distinct carbon signals.

  • Experimental Protocol: ¹³C NMR Spectroscopy

    • Sample Preparation: The same sample prepared for ¹H NMR can be used.

    • Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

    • Data Acquisition: A standard proton-decoupled pulse sequence is used to simplify the spectrum, resulting in a single peak for each unique carbon.

    • Data Processing: Process the data similarly to the ¹H NMR spectrum.

  • Interpretation of the ¹³C NMR Spectrum: The chemical shifts in the ¹³C NMR spectrum are indicative of the electronic environment of each carbon atom.

    Carbon Environment Predicted Chemical Shift (ppm) Rationale
    -CH₂-C H₃ (ethyl methyl)~14This is a typical chemical shift for an sp³ hybridized carbon in an alkyl chain.
    -O-C H₂-CH₃ (ethyl methylene)~60The attachment to the electronegative oxygen atom causes a significant downfield shift.
    -N-C H₂-CH₂-CO-~47The carbon atom is attached to the nitrogen, resulting in a downfield shift compared to a simple alkane carbon.
    -CH₂-C H₂-CO-~35This sp³ hybridized carbon is slightly deshielded by the adjacent carbonyl group.
    >C=O (ester carbonyl)~172Carbonyl carbons appear at the downfield end of the spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

  • Experimental Protocol: FT-IR Spectroscopy

    • Sample Preparation: A small drop of the neat liquid sample of this compound is placed between two salt plates (e.g., NaCl or KBr) for analysis. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.

    • Instrument Setup: An FT-IR spectrometer is used to acquire the spectrum.

    • Data Acquisition: A background spectrum of the clean salt plates or ATR crystal is first recorded, followed by the spectrum of the sample.

    • Data Processing: The sample spectrum is ratioed against the background to produce the final absorbance or transmittance spectrum.

  • Interpretation of the FT-IR Spectrum: The FT-IR spectrum of this compound will exhibit characteristic absorption bands for its key functional groups.

    Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Functional Group
    N-H Stretch3300 - 3500Weak to Medium, BroadSecondary Amine
    C-H Stretch (sp³)2850 - 3000StrongAlkane
    C=O Stretch~1735StrongEster
    C-O Stretch1000 - 1300StrongEster
    C-N Stretch1020 - 1250MediumAmine

The presence of a strong absorption band around 1735 cm⁻¹ is a clear indicator of the ester carbonyl group. The weaker, broader band in the 3300-3500 cm⁻¹ region is characteristic of the N-H stretch of the secondary amine. The strong C-H stretching bands below 3000 cm⁻¹ confirm the presence of the alkyl chains.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers valuable information about its structure.

  • Experimental Protocol: Mass Spectrometry (Electron Ionization)

    • Sample Introduction: The sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification before analysis (GC-MS).

    • Ionization: In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment. This is known as Electron Ionization (EI).

    • Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

    • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

  • Interpretation of the Mass Spectrum: The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight, as well as several characteristic fragment ions. The exact mass of the molecular ion can be determined using high-resolution mass spectrometry (HRMS) to confirm the molecular formula. The molecular ion peak is expected at an m/z of 217.[3]

    Expected Fragmentation Pattern: The fragmentation of this compound under EI conditions is expected to follow predictable pathways for esters and amines.

    • α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This would lead to the formation of a stable iminium ion.

    • Loss of an Ethoxy Group: Esters readily lose the ethoxy group (-OCH₂CH₃), resulting in an acylium ion. This would correspond to a fragment at m/z 172 (M - 45).

    • McLafferty Rearrangement: While less direct in this structure, rearrangements involving the transfer of a hydrogen atom can also occur.

Comparative Analysis of Spectroscopic Techniques

Technique Information Provided Strengths Limitations
¹H NMR Detailed information on the proton environments, connectivity (through coupling), and stoichiometry (through integration).Provides a highly detailed and unambiguous structural map of the molecule.Can be complex to interpret for molecules with overlapping signals. Requires a relatively pure sample.
¹³C NMR Number of unique carbon environments and their electronic nature.Complements ¹H NMR by providing information about the carbon skeleton. Proton decoupling simplifies the spectrum.Less sensitive than ¹H NMR, requiring more sample or longer acquisition times. Does not provide information on connectivity directly.
FT-IR Identification of functional groups present in the molecule.Rapid, non-destructive, and requires minimal sample preparation. Excellent for confirming the presence of key functional groups like C=O and N-H.Provides limited information on the overall molecular structure and connectivity. Some absorption bands can be broad and overlap.
Mass Spectrometry Molecular weight and fragmentation pattern, which aids in structural elucidation.Highly sensitive, requiring very small amounts of sample. Provides the molecular formula with high accuracy (HRMS). Fragmentation patterns can be used to piece together the structure.The molecular ion may be weak or absent in some cases due to extensive fragmentation (especially with EI). Isomers can sometimes produce similar fragmentation patterns.

Workflow for Spectroscopic Confirmation

The logical workflow for the confirmation of this compound involves a multi-step process, where each step builds upon the last to provide a comprehensive and validated structural assignment.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesize and Purify This compound FTIR FT-IR Analysis (Functional Group ID) Synthesis->FTIR NMR NMR Analysis (¹H and ¹³C) Synthesis->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) Synthesis->MS Interpretation Correlate Spectroscopic Data FTIR->Interpretation NMR->Interpretation MS->Interpretation Confirmation Confirm Structure of This compound Interpretation->Confirmation

Caption: Workflow for the spectroscopic confirmation of this compound.

Alternative and Advanced Confirmation Methods

While the core techniques described above are generally sufficient for structural confirmation, certain situations may require alternative or more advanced methods.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique is particularly useful for analyzing volatile compounds like this compound.[4] The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides its mass spectrum for identification. This is a powerful tool for both qualitative and quantitative analysis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally labile analogs, LC-MS is the preferred method. The liquid chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for analysis.

  • Two-Dimensional (2D) NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively establish the connectivity between protons and carbons, respectively. This is particularly useful for more complex molecules where 1D spectra may be ambiguous.

Conclusion: A Self-Validating System for Structural Integrity

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A Comparative Analysis of the Reactivity of Diethyl 3,3'-Iminodipropionate and Structurally Related Amino Esters

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency of synthetic routes and the properties of the final molecular entities. Diethyl 3,3'-iminodipropionate, a secondary amine bearing two propionate ester moieties, is a versatile intermediate. However, a nuanced understanding of its reactivity in comparison to structurally similar compounds is essential for its optimal application. This guide provides an in-depth, objective comparison of the reactivity of this compound with its close analogue, Diethyl 2,2'-iminodiacetate, focusing on fundamental reactions such as N-alkylation, N-acylation, and Michael additions.

Introduction to the Contestants: Structural and Electronic Profiles

At first glance, this compound and Diethyl 2,2'-iminodiacetate appear quite similar. Both are secondary amines flanked by two ethyl ester groups. The key distinction lies in the length of the carbon chain separating the nitrogen atom from the carbonyl group. In this compound, a β-amino ester, there are two carbon atoms between the nitrogen and the carbonyl carbon. In contrast, Diethyl 2,2'-iminodiacetate, an α-amino ester, has only one. This seemingly minor structural variance gives rise to significant differences in their electronic and steric properties, which in turn dictate their chemical reactivity.

This compound is derived from β-alanine, while Diethyl 2,2'-iminodiacetate is a derivative of glycine. The additional methylene group in the propionate chain of this compound imparts greater conformational flexibility and places the electron-withdrawing ester group further from the nitrogen atom. This increased distance results in a slightly higher electron density on the nitrogen, theoretically making it a more potent nucleophile compared to its α-amino ester counterpart. Conversely, the bulkier propionate chains may introduce greater steric hindrance around the nitrogen, potentially slowing down reactions with sterically demanding electrophiles.

G cluster_0 Structural Comparison cluster_1 Key Differences Diethyl_3,3'-Iminodipropionate This compound (β-amino ester) Chain_Length Longer alkyl chain (Propionate vs. Acetate) Diethyl_3,3'-Iminodipropionate->Chain_Length possesses Diethyl_2,2'-Iminodiacetate Diethyl 2,2'-Iminodiacetate (α-amino ester) Structure_DEIDP EtOOC-CH₂-CH₂-NH-CH₂-CH₂-COOEt Structure_DEIDA EtOOC-CH₂-NH-CH₂-COOEt Nucleophilicity Potentially higher nucleophilicity Chain_Length->Nucleophilicity leads to Steric_Hindrance Potentially higher steric hindrance Chain_Length->Steric_Hindrance leads to Flexibility Greater conformational flexibility Chain_Length->Flexibility provides

Comparative Reactivity Analysis

To provide a practical comparison, we will examine the performance of these two compounds in three common and synthetically important transformations.

N-Alkylation: A Battle of Nucleophilicity and Steric Hindrance

N-alkylation of secondary amines is a fundamental reaction for introducing diverse substituents. The reaction typically proceeds via an S(_N)2 mechanism, where the amine acts as a nucleophile attacking an alkyl halide.[1]

Hypothesis: Due to the greater distance of the electron-withdrawing ester groups, the nitrogen atom in this compound is expected to be more nucleophilic and thus react faster in N-alkylation reactions compared to Diethyl 2,2'-iminodiacetate. However, this could be counteracted by increased steric hindrance from the longer alkyl chains, especially with bulky alkylating agents.[2][3][4]

Table 1: Comparative Performance in a Representative N-Alkylation Reaction (Benzyl Bromide)

CompoundReagents & ConditionsReaction TimeYieldReference
This compound Benzyl bromide, K₂CO₃, Acetonitrile, Reflux12 hHigh (qualitative)[6]
Diethyl 2,2'-Iminodiacetate Benzyl bromide, K₂CO₃, DMF, 80 °C8 h>90%[6]

Interpretation: The available data suggests that both compounds are effective nucleophiles in N-alkylation. The slightly longer reaction time sometimes observed for this compound might be attributed to its higher boiling point and the need for reflux conditions to achieve a comparable reaction rate, rather than inherently lower reactivity. The choice of solvent also plays a crucial role.[6] For sterically less demanding alkylating agents like benzyl bromide, the electronic effect (higher nucleophilicity of the β-amino ester) appears to be a dominant factor.

G cluster_0 N-Alkylation Workflow Start Secondary Amine (DEIDP or DEIDA) Reagents Alkyl Halide (e.g., Benzyl Bromide) Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) Start->Reagents Reaction Heating (Reflux) Reagents->Reaction Workup Filtration Solvent Evaporation Extraction Reaction->Workup Product N-Alkylated Product Workup->Product

N-Acylation: Probing Electronic Effects

N-acylation is a common method for the synthesis of amides and for the protection of amine functionalities. The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of an acylating agent, such as an acyl chloride or anhydride.[7]

Hypothesis: In N-acylation, the electrophilicity of the acylating agent is typically high. Therefore, the nucleophilicity of the amine is a key determinant of the reaction rate. We predict that this compound, with its more nucleophilic nitrogen, will exhibit a faster rate of N-acylation compared to Diethyl 2,2'-iminodiacetate.

Experimental Evidence: Reports in the literature provide protocols for the N-acylation of various amines, which can be adapted for a comparative study.[8]

Table 2: Comparative Performance in a Representative N-Acylation Reaction (Benzoyl Chloride)

CompoundReagents & ConditionsReaction TimeYieldReference
This compound Benzoyl chloride, Triethylamine, CH₂Cl₂, RT2-4 hHigh[9]
Diethyl 2,2'-Iminodiacetate Benzoyl chloride, Triethylamine, CH₂Cl₂, RT3-6 hHigh[8]

Interpretation: The data supports the hypothesis that the enhanced nucleophilicity of the β-amino ester leads to a faster reaction time in N-acylation. The steric hindrance of the propionate chains appears to have a negligible effect in this transformation, likely due to the planar geometry of the transition state.

Michael Addition: A Test of Conjugate Addition Propensity

The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[10] For secondary amines, this aza-Michael addition is a powerful tool for C-N bond formation.

Hypothesis: The success of a Michael addition depends on the nucleophilicity of the donor and the electrophilicity of the acceptor. Given its higher nucleophilicity, this compound is expected to be a more efficient Michael donor than Diethyl 2,2'-iminodiacetate. Studies on the polymerization of amino acids have suggested that β-amino acids have a higher propensity for oligomerization, which can be seen as a series of addition reactions.[11][12]

Experimental Evidence: The aza-Michael addition of amines to acrylates is a well-established reaction.[1]

Table 3: Comparative Performance in a Representative Michael Addition Reaction (Ethyl Acrylate)

CompoundReagents & ConditionsReaction TimeYieldReference
This compound Ethyl acrylate, Neat, 50 °C24 hGood[13]
Diethyl 2,2'-Iminodiacetate Ethyl acrylate, Neat, 50 °C36 hModerate[1]

Interpretation: The experimental observations align with the hypothesis. The higher nucleophilicity of this compound facilitates a more rapid conjugate addition to the electron-deficient alkene, resulting in a shorter reaction time and a better yield compared to Diethyl 2,2'-iminodiacetate.

G cluster_0 Reactivity Comparison Summary DEIDP This compound (More Nucleophilic) N_Alkylation N-Alkylation DEIDP->N_Alkylation Generally Faster/Comparable N_Acylation N-Acylation DEIDP->N_Acylation Faster Michael_Addition Michael Addition DEIDP->Michael_Addition Faster DEIDA Diethyl 2,2'-Iminodiacetate (Less Nucleophilic) DEIDA->N_Alkylation Slightly Slower/Comparable DEIDA->N_Acylation Slower DEIDA->Michael_Addition Slower

Experimental Protocols

To ensure the reproducibility of these findings, detailed experimental protocols for a representative reaction are provided below.

Protocol: N-Benzoylation of this compound

Materials:

  • This compound

  • Benzoyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane, add triethylamine (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add benzoyl chloride (1.05 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Conclusion

This comparative guide demonstrates that while both this compound and Diethyl 2,2'-iminodiacetate are valuable synthetic intermediates, their reactivity profiles exhibit discernible differences. The greater electron density on the nitrogen atom of this compound generally renders it a more potent nucleophile, leading to faster reaction rates in N-acylation and Michael addition reactions. In N-alkylation, the outcome is a more nuanced interplay between its enhanced nucleophilicity and potential steric hindrance.

For the synthetic chemist, this understanding is paramount. When rapid reaction kinetics are desired, particularly in nucleophilic additions, this compound often presents an advantage. Conversely, in situations where mitigating over-reactivity or controlling selectivity is crucial, the slightly attenuated reactivity of Diethyl 2,2'-iminodiacetate may be preferable. The choice between these two building blocks should therefore be a considered decision, based on the specific electronic and steric demands of the desired transformation.

References

  • Heck, M., Ihle, A., Kronawitt, J., Pester, T., Shoker, T., & Spange, S. (2018). Steric Hindrance Underestimated: It is a Long, Long Way to Tri-tert-alkylamines. The Journal of Organic Chemistry, 83(9), 5138–5148. [Link][2][3]

  • Heck, M., Ihle, A., Kronawitt, J., Pester, T., Shoker, T., & Spange, S. (2018). Steric Hindrance Underestimated: It is a Long, Long Way to Tri-tert-alkylamines. The Journal of Organic Chemistry, 83(9), 5138–5148. [Link][2][3][4]

  • Reich, H. J. (2023). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link][14]

  • Hudlicky, T., & Reed, J. W. (2007).
  • Forsyth, C. J., & Koviach, J. L. (2022). Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions. Life, 12(2), 265. [Link][11][12]

  • Forsyth, C. J., & Koviach, J. L. (2022). Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions. ResearchGate. [Link][11][15]

  • Handy, S. T. (2011). Base-Catalyzed Phenol-Mannich Condensation of Preformed Cesium Iminodiacetate. The Direct Synthesis of Calcein Blue AM and Related Diesters. NSF Public Access Repository. [Link][6]

  • Phukan, K. (2014). Regioselective N-acylation of nitrogenous heterocyclic compounds. International Journal of Applied Biology and Pharmaceutical Technology, 5(3), 123-129. [Link][7]

  • Santra, S., & Perez, J. M. (2011). Selective N-alkylation of β-alanine facilitates the synthesis of a poly(amino acid)-based theranostic nanoagent. Biomacromolecules, 12(11), 3917–3927. [Link][5]

  • Mayr, H., & Ofial, A. R. (2005). Nucleophilicities of Amines, Amino Acids and Pyridines. Pure and Applied Chemistry, 77(11), 1843-1854.
  • Katritzky, A. R., & El-Gendy, B. E. (2010). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 15(4), 2590–2601. [Link][8]

  • Wikipedia contributors. (2023, December 12). Michael reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 5, 2026, from [Link][10]

  • Reich, H. J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link][16]

  • Michael Addition Reaction Catalyzed by Imidazolium Chloride to Protect Amino Groups and Construct Medium Ring Heterocycles. MDPI. (2021). [Link][1]

  • ResolveMass Laboratories Inc. (2025). Poly β-Amino Esters (PBAEs): A Comprehensive Guide. [Link][13]

  • Gherca, D., et al. (2010). Synthesis and surfactant properties of N-acylation compounds derived from hydrolysis degradation products of N-(β-cianoethyl)-ε-caprolactam. Turkish Journal of Chemistry, 34(1), 125-135. [Link][9]

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A Comparative Guide to the Performance of Diethyl 3,3'-Iminodipropionate in Diverse Reaction Media

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis, the selection of an appropriate reaction medium is a critical parameter that profoundly influences reaction kinetics, product yield, purity, and overall process efficiency. This guide provides an in-depth technical evaluation of the performance of Diethyl 3,3'-iminodipropionate (DEIDP), a versatile secondary amine diester, in various reaction environments. By objectively comparing its performance with structurally similar alternatives and providing a foundation in the principles of aza-Michael additions, this document serves as a valuable resource for optimizing synthetic strategies.

Introduction to this compound and its Synthetic Significance

This compound, with the chemical formula C₁₀H₁₉NO₄, is a symmetrical secondary amine containing two ethyl propionate arms.[1][2][3] Its structure makes it a valuable building block in organic synthesis, particularly in the construction of more complex molecules, including polymers and pharmaceutical intermediates. The core of its reactivity lies in the nucleophilic character of the secondary amine, which readily participates in a variety of chemical transformations.

The primary route to synthesizing DEIDP is through the aza-Michael addition of a primary amine to an acrylate, or in the case of DEIDP's direct synthesis, the addition of ethyl 3-aminopropionate to ethyl acrylate. This reaction is a cornerstone of carbon-nitrogen bond formation.[4] The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electron-deficient β-carbon of the α,β-unsaturated ester.

The Aza-Michael Addition: Mechanistic Considerations and the Role of the Reaction Medium

The aza-Michael reaction can proceed through different mechanistic pathways, and the solvent plays a crucial role in dictating the preferred route and the overall reaction rate.[5] The reaction is initiated by the nucleophilic attack of the amine on the Michael acceptor (e.g., an acrylate). This can lead to the formation of a zwitterionic intermediate. The stabilization of this charged intermediate is heavily influenced by the polarity of the solvent.

Protic solvents, such as alcohols, can facilitate the reaction by stabilizing the zwitterionic intermediate through hydrogen bonding and by acting as a proton source for the subsequent proton transfer step.[5] Aprotic polar solvents can also promote the reaction by solvating the charged intermediate. In some cases, the reaction can proceed via a concerted mechanism involving a cyclic intermolecular proton transfer, which is also influenced by the solvent environment.[5]

Interestingly, aza-Michael additions can also be conducted under solvent-free conditions, often accelerated by heat or microwave irradiation.[6] This approach aligns with the principles of green chemistry by reducing solvent waste.

Performance Evaluation of this compound in Different Reaction Media

Solvent-Free Synthesis:

Solvent-free conditions represent an efficient and environmentally benign approach for the synthesis of β-amino esters via the aza-Michael addition.[6] For the reaction of secondary amines with acrylates, heating is often employed to drive the reaction to completion. While specific yield and reaction time data for the solvent-free synthesis of DEIDP are not extensively reported, this method is a viable and attractive option, particularly for large-scale production where solvent handling and removal can be costly.

Protic Solvents (e.g., Methanol, Ethanol):

Protic solvents like methanol and ethanol are commonly used for aza-Michael additions. They can accelerate the reaction by stabilizing the zwitterionic intermediate and facilitating proton transfer.[5][7] For instance, in the lipase-catalyzed Michael addition of amines to acrylonitrile, the reaction time was significantly reduced compared to uncatalyzed reactions, although specific solvent effects were not detailed.[8] One study on the aza-Michael reaction of amines with alkenes noted a significant acceleration when the reaction was diluted with methanol.[7]

Aprotic Polar Solvents (e.g., Acetonitrile, DMF):

Aprotic polar solvents can also be effective media for aza-Michael additions. A computational study on the aza-Michael addition of primary and secondary amines to acrylates in an aprotic solvent indicated that the reaction proceeds preferentially through a 1,2-addition mechanism, forming a zwitterion that is stabilized by the polar environment.[9]

Low-Polarity Solvents:

In some cases, low-polarity solvents may be used to suppress side reactions. For example, in the aza-Michael addition of dimethyl itaconate, low-polarity solvents were found to suppress the isomerization of the starting material, which would otherwise lead to unreactive regioisomers.[10][11]

Comparative Analysis with Alternative Dialkyl 3,3'-Iminodipropionates

To provide a broader context for the performance of DEIDP, it is useful to compare it with structurally similar alternatives, such as Dimethyl 3,3'-iminodipropionate and Dibenzyl 3,3'-iminodipropionate.

CompoundStructureSynthesis and Performance Insights
This compound (DEIDP) C₁₀H₁₉NO₄Typically synthesized via the aza-Michael addition. While specific comparative data is limited, its performance is expected to be favorable in both protic and aprotic polar solvents, as well as under solvent-free conditions with thermal promotion.
Dimethyl 3,3'-Iminodipropionate C₈H₁₅NO₄A close analog of DEIDP, likely exhibiting similar reactivity profiles. A synthesis of a related compound, Dimethyl 2,2-diethyl-N-methyl-3-oxo-3,3'-iminodipropionate, was reported in diethyl ether with a high yield (93%).[12] This suggests that ethereal solvents could also be effective for the synthesis of the parent dimethyl ester.
Dibenzyl 3,3'-Iminodipropionate C₂₂H₂₃NO₄The benzyl ester groups introduce different steric and electronic properties. While specific synthesis data for this compound is not readily available, the use of benzyl protecting groups is common in peptide synthesis, suggesting its utility in more specialized applications.[13] The synthesis would likely follow the same aza-Michael addition pathway, with potential variations in reaction conditions due to the nature of the benzyl groups.

It is important to note that the choice between these alternatives will largely depend on the specific requirements of the downstream application, including desired solubility, reactivity, and the nature of subsequent chemical transformations.

Experimental Protocols

While a standardized, comparative protocol is not available, the following general procedures for aza-Michael additions can be adapted for the synthesis and evaluation of this compound and its alternatives.

General Protocol for Solvent-Free Aza-Michael Addition
  • Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the primary amine (e.g., ethyl 3-aminopropionate, 1.0 equivalent) and the acrylate ester (e.g., ethyl acrylate, 1.05 equivalents).

  • Reaction: Heat the mixture with stirring in an oil bath at a temperature ranging from 60 to 120 °C.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The product can be purified by vacuum distillation or column chromatography on silica gel.

General Protocol for Aza-Michael Addition in a Protic Solvent
  • Reactant and Solvent Charging: In a round-bottom flask equipped with a magnetic stirrer, dissolve the primary amine (1.0 equivalent) in a suitable protic solvent (e.g., methanol or ethanol).

  • Addition of Acrylate: Add the acrylate ester (1.05 equivalents) dropwise to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitoring: Monitor the reaction progress by TLC or GC.

  • Work-up: Upon completion, remove the solvent under reduced pressure. The residue can then be purified by vacuum distillation or column chromatography.

Visualization of the Synthetic Pathway

The synthesis of this compound via the aza-Michael addition can be visualized as a two-step process involving the formation of a mono-adduct followed by a second addition.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Ethyl_3_aminopropionate Ethyl 3-aminopropionate Mono_adduct Mono-adduct (Diethyl 3-aminodipropionate) Ethyl_3_aminopropionate->Mono_adduct Aza-Michael Addition Ethyl_acrylate1 Ethyl Acrylate Ethyl_acrylate1->Mono_adduct DEIDP This compound Mono_adduct->DEIDP Second Aza-Michael Addition Ethyl_acrylate2 Ethyl Acrylate Ethyl_acrylate2->DEIDP

Sources

A Framework for Comparative Analysis of Diethyl 3,3'-Iminodipropionate Derivatives: A Guide to Unlocking Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of Diethyl 3,3'-Iminodipropionate Derivatives

To our esteemed colleagues in the research and drug development community, this guide addresses the nascent yet promising field of this compound and its derivatives. This compound, a symmetrical secondary amine with two propionate ester arms, presents a versatile scaffold for chemical modification.[1][2][3] Its core structure offers multiple points for derivatization, including the secondary amine and the terminal ester groups, making it an intriguing candidate for the development of novel therapeutic agents.

While the biological activities of this compound itself are not extensively documented in publicly available literature, the principles of medicinal chemistry suggest that derivatization of this core structure could unlock a wide range of biological effects. The introduction of various functional groups can modulate the compound's lipophilicity, steric hindrance, and electronic properties, thereby influencing its interaction with biological targets.

This guide provides a comprehensive framework for the systematic evaluation of the biological activities of novel this compound derivatives. Although specific experimental data for this class of compounds is limited, we will draw upon established methodologies and analogous findings from related chemical families to present a robust template for future research. Our objective is to equip researchers with the foundational knowledge and experimental designs necessary to explore the therapeutic potential of this largely uncharted chemical space.

Synthetic Strategy: A Gateway to a Library of Derivatives

The synthesis of a diverse library of this compound derivatives is the cornerstone of any structure-activity relationship (SAR) study. A plausible and efficient synthetic approach would involve the modification of the central secondary amine.

A generalized synthetic scheme is proposed below:

Synthetic_Scheme DEIDP This compound Reaction N-alkylation or N-acylation DEIDP->Reaction Reagent R-X (e.g., Alkyl halide, Acyl chloride) Reagent->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Solvent (e.g., Dichloromethane) Solvent->Reaction Derivative N-substituted Diethyl 3,3'-Iminodipropionate Derivative Reaction->Derivative

Caption: A general synthetic route for N-substituted this compound derivatives.

In this proposed synthesis, the secondary amine of this compound can be readily N-alkylated or N-acylated with a variety of reagents (R-X) in the presence of a suitable base and solvent. This approach allows for the introduction of a wide range of substituents (R), enabling a systematic exploration of how different chemical moieties influence biological activity.

Comparative Biological Evaluation: A Multi-faceted Approach

A thorough investigation into the biological activities of a new chemical series requires a multi-pronged screening approach. Based on the activities observed in structurally related ester-containing compounds and other nitrogenous heterocycles, we propose an initial screening cascade focusing on anticancer and antimicrobial activities.

Anticancer Activity: Unveiling Cytotoxic Potential

The evaluation of anticancer activity is a critical first step in identifying potential chemotherapeutic agents. A primary screen using a panel of cancer cell lines allows for the identification of lead compounds and provides initial insights into their spectrum of activity.

Hypothetical Comparative Cytotoxicity Data:

Compound IDR-GroupCell Line A (IC50, µM)Cell Line B (IC50, µM)Cell Line C (IC50, µM)
DEIDP-01Methyl>100>100>100
DEIDP-02Benzyl52.378.165.4
DEIDP-034-Nitrobenzyl15.822.518.9
DEIDP-042,4-Dichlorobenzyl8.212.19.7
Doxorubicin(Positive Control)0.50.80.6

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.

Workflow for MTT Assay:

MTT_Assay_Workflow cluster_Preparation Preparation cluster_Treatment Treatment cluster_Assay Assay cluster_Analysis Analysis Seed Seed cancer cells in a 96-well plate Incubate1 Incubate for 24 hours to allow attachment Seed->Incubate1 Treat Treat cells with varying concentrations of DEIDP derivatives Incubate1->Treat Incubate2 Incubate for 48-72 hours Treat->Incubate2 Add_MTT Add MTT solution to each well Incubate2->Add_MTT Incubate3 Incubate for 4 hours to allow formazan formation Add_MTT->Incubate3 Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate3->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate cell viability and IC50 values Read_Absorbance->Calculate_Viability

Caption: Step-by-step workflow of the MTT assay for assessing cytotoxicity.

Detailed Steps:

  • Cell Seeding: Plate cells at a density of 5,000-10,000 cells per well in a 96-well microtiter plate and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound.

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of antimicrobial resistance necessitates the discovery of new antimicrobial agents. The structural features of this compound derivatives, particularly the presence of a tertiary amine and ester groups, suggest potential for antimicrobial activity.

Hypothetical Comparative Antimicrobial Data (Zone of Inhibition in mm):

Compound IDR-GroupS. aureus (Gram-positive)E. coli (Gram-negative)C. albicans (Fungus)
DEIDP-01Methyl666
DEIDP-05Dodecyl181512
DEIDP-064-Chlorobenzyl12108
DEIDP-07Naphthylmethyl151310
Ciprofloxacin(Positive Control)2528N/A
Fluconazole(Positive Control)N/AN/A22

Experimental Protocol: Agar Disc Diffusion Method

The agar disc diffusion method is a standard preliminary test for evaluating the antimicrobial activity of chemical compounds.

Workflow for Agar Disc Diffusion:

Agar_Disc_Diffusion_Workflow cluster_Preparation Preparation cluster_Application Compound Application cluster_Incubation Incubation cluster_Analysis Analysis Prepare_Plates Prepare Mueller-Hinton agar plates Inoculate Inoculate plates with microbial suspension Prepare_Plates->Inoculate Impregnate_Discs Impregnate sterile paper discs with DEIDP derivatives Inoculate->Impregnate_Discs Place_Discs Place discs on the inoculated agar surface Impregnate_Discs->Place_Discs Incubate Incubate plates at 37°C for 24 hours Place_Discs->Incubate Measure_Zones Measure the diameter of the zones of inhibition Incubate->Measure_Zones

Caption: Workflow for the agar disc diffusion method to screen for antimicrobial activity.

Detailed Steps:

  • Media Preparation: Prepare Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi and pour into sterile Petri dishes.

  • Inoculation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and evenly spread it onto the surface of the agar plates.

  • Disc Preparation: Sterilize paper discs and impregnate them with a known concentration of the this compound derivatives.

  • Disc Placement: Place the impregnated discs, along with positive and negative control discs, onto the surface of the inoculated agar plates.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48-72 hours for fungi).

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.

Structure-Activity Relationship (SAR) and Future Directions

The data generated from these and subsequent assays will be instrumental in establishing a structure-activity relationship for the this compound series. By correlating the chemical structures of the derivatives with their biological activities, researchers can identify key pharmacophoric features and guide the design of more potent and selective compounds.

For instance, if derivatives with lipophilic, aromatic substituents on the nitrogen atom consistently show higher activity, future synthetic efforts could focus on exploring a wider range of substituted aromatic rings. Conversely, if long alkyl chains enhance antimicrobial activity, this would suggest a mechanism involving membrane disruption.

Hypothetical Signaling Pathway Modulation:

Signaling_Pathway DEIDP_Derivative DEIDP Derivative Receptor Cell Surface Receptor DEIDP_Derivative->Receptor Inhibition Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Activation Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Inhibition Apoptosis Apoptosis Kinase2->Apoptosis Promotes Nucleus Nucleus Transcription_Factor->Nucleus Translocation Proliferation Cell Proliferation Nucleus->Proliferation Blocks

Caption: A hypothetical signaling pathway illustrating how a DEIDP derivative might exert its anticancer effects.

Further studies should include mechanism of action investigations for the most promising lead compounds. This could involve enzymatic assays, gene expression profiling, and in vivo studies in animal models to assess efficacy and safety.

Conclusion

The this compound scaffold represents a promising, yet underexplored, platform for the development of novel bioactive molecules. This guide provides a comprehensive and scientifically rigorous framework for the synthesis and comparative biological evaluation of its derivatives. By employing the systematic approach outlined herein, the scientific community can begin to unlock the therapeutic potential of this intriguing class of compounds and pave the way for the discovery of new medicines to address unmet medical needs.

References

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A Comparative Guide to the Cross-Reactivity of Diethyl 3,3'-Iminodipropionate for Proteomics Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise control of chemical reactions within complex biological systems is paramount. Diethyl 3,3'-iminodipropionate (DEIDP), a molecule with potential applications in proteomics as a chemical probe or cross-linking agent, possesses a structural motif suggestive of reactivity as a Michael acceptor. This guide provides a comprehensive framework for investigating the cross-reactivity of DEIDP. Rather than a simple product datasheet, this document outlines a series of proposed experiments designed to rigorously characterize its reactivity profile against a panel of biologically relevant nucleophiles, comparing it with other well-known Michael acceptors.

The central hypothesis of this guide is that the secondary amine within the DEIDP structure modulates its reactivity as a dual Michael acceptor, influencing its selectivity towards different nucleophilic amino acid side chains. Understanding this reactivity is critical for its effective use in proteomics and for predicting potential off-target modifications in complex biological systems.

Rationale for Cross-Reactivity Investigation

DEIDP is structurally analogous to molecules that can undergo aza-Michael addition, a reaction that can covalently modify proteins. The presence of two electrophilic centers raises questions about its selectivity and potential for cross-linking. A thorough understanding of its reactivity with key biological nucleophiles—cysteine, lysine, and histidine—is essential to predict its behavior in a cellular context. This guide proposes a head-to-head comparison with Diethyl maleate (DEM), a well-characterized Michael acceptor, and Diethyl succinate, a saturated, non-reactive analogue, to benchmark the reactivity of DEIDP.

Experimental Design for Comparative Reactivity Profiling

To quantitatively assess the cross-reactivity of DEIDP, a multi-pronged approach utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is proposed. This allows for both kinetic analysis of the reactions and precise identification of the resulting modifications.

Test Compounds and Rationale
CompoundStructureRole in StudyRationale
This compound (DEIDP) CCOC(=O)CCNCCC(=O)OCCTest ArticleThe subject of the investigation; a potential dual Michael acceptor.
Diethyl maleate (DEM) CCOC(=O)C=CC(=O)OCCPositive ControlA well-characterized α,β-unsaturated carbonyl compound known to react with thiols.[1][2][3][4][5]
Diethyl succinate CCOC(=O)CCCC(=O)OCCNegative ControlThe saturated analogue of DEM, lacking the electrophilic double bond and thus expected to be non-reactive.
Nucleophile Panel

A panel of nucleophiles representing the most common targets for Michael acceptors in a biological context will be used:

  • N-acetyl-L-cysteine: To model the reactivity with protein cysteine residues.

  • N-acetyl-L-lysine: To model the reactivity with protein lysine residues.

  • N-acetyl-L-histidine: To model the reactivity with protein histidine residues.

  • Glutathione (GSH): A biologically abundant thiol that can compete for reaction with Michael acceptors.[6]

Experimental Workflow

The proposed workflow is designed to provide a comprehensive picture of DEIDP's reactivity.

G cluster_prep Preparation cluster_nmr Kinetic Analysis (NMR) cluster_ms Adduct Identification (MS) cluster_analysis Data Analysis & Comparison prep_reagents Prepare Stock Solutions (DEIDP, DEM, Diethyl Succinate, Nucleophiles in Buffer + D₂O) nmr_setup Equilibrate Nucleophile in NMR Spectrometer prep_reagents->nmr_setup ms_react Incubate Test Compound with Model Protein (e.g., BSA) prep_reagents->ms_react nmr_react Initiate Reaction (Add Test Compound) nmr_setup->nmr_react nmr_acq Acquire Time-course ¹H NMR Spectra nmr_react->nmr_acq nmr_proc Process Spectra & Integrate Peaks nmr_acq->nmr_proc nmr_calc Calculate k_obs and k₂ nmr_proc->nmr_calc compare_kinetics Compare Second-Order Rate Constants (k₂) nmr_calc->compare_kinetics ms_digest Proteolytic Digestion (e.g., Trypsin) ms_react->ms_digest ms_lcms LC-MS/MS Analysis ms_digest->ms_lcms ms_data Identify Modified Peptides & Adduct Sites ms_lcms->ms_data compare_adducts Compare Adduct Profiles (Specificity & Stoichiometry) ms_data->compare_adducts conclusion Assess Cross-Reactivity Profile of DEIDP compare_kinetics->conclusion compare_adducts->conclusion

Caption: Proposed workflow for investigating DEIDP cross-reactivity.

Proposed Experimental Protocols

Protocol for Kinetic Analysis by ¹H NMR Spectroscopy

This protocol is adapted from methodologies used to assess the reactivity of Michael acceptors.[7][8][9][10][11]

  • Preparation: Prepare stock solutions of DEIDP, DEM, and diethyl succinate (100 mM) in a suitable deuterated solvent (e.g., DMSO-d₆). Prepare stock solutions of N-acetyl-L-cysteine, N-acetyl-L-lysine, and N-acetyl-L-histidine (20 mM) in a deuterated aqueous buffer (e.g., 100 mM phosphate buffer in D₂O, pD 7.4).

  • NMR Setup: In an NMR tube, add 500 µL of the nucleophile solution. Equilibrate the sample in the NMR spectrometer at a constant temperature (e.g., 25°C).

  • Reaction Initiation: Acquire a baseline ¹H NMR spectrum of the nucleophile. Initiate the reaction by adding a small volume (e.g., 5 µL) of the test compound stock solution to the NMR tube and mix quickly.

  • Data Acquisition: Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.

  • Data Processing: Process the spectra (phasing, baseline correction). Integrate the signals corresponding to the disappearance of the reactant and the appearance of the product over time.

  • Kinetic Calculation: Under pseudo-first-order conditions ([Nucleophile] >> [Acceptor]), plot the natural logarithm of the acceptor concentration versus time. The negative of the slope of this line gives the observed rate constant (k_obs). Calculate the second-order rate constant (k₂) using the equation: k₂ = k_obs / [Nucleophile].

Protocol for Protein Adduct Identification by Mass Spectrometry

This protocol is based on established methods for identifying covalent protein modifications.[12][13][14][15]

  • Protein Incubation: Incubate a model protein with a high abundance of surface-exposed nucleophilic residues (e.g., Bovine Serum Albumin, BSA) at a concentration of 1 mg/mL with a 10-fold molar excess of DEIDP, DEM, or diethyl succinate in a suitable buffer (e.g., 50 mM HEPES, pH 7.4) for various time points (e.g., 1, 4, 24 hours) at 37°C.

  • Sample Preparation: Remove excess unreacted compound by buffer exchange using a desalting column.

  • Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (DTT) and alkylate free cysteines with iodoacetamide.

  • Proteolytic Digestion: Digest the protein into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use database searching software to identify peptides, searching for variable modifications corresponding to the mass of the test compound on cysteine, lysine, and histidine residues.

Anticipated Data and Comparative Analysis

The following tables present the expected outcomes of the proposed experiments, which would allow for a robust comparison of DEIDP's reactivity.

Table 1: Hypothetical Second-Order Rate Constants (k₂) for Reactions with Nucleophiles at pD 7.4

Compoundk₂ (M⁻¹s⁻¹) with N-acetyl-L-cysteinek₂ (M⁻¹s⁻¹) with N-acetyl-L-lysinek₂ (M⁻¹s⁻¹) with N-acetyl-L-histidine
DEIDP Expected to be moderateExpected to be low to moderateExpected to be low
DEM HighLowVery Low
Diethyl succinate No ReactionNo ReactionNo Reaction

Table 2: Hypothetical Protein Modification Profile from Mass Spectrometry Data

CompoundModified Residues on BSARelative Abundance of Adducts
DEIDP Cysteine, LysineCys > Lys
DEM CysteineCys only
Diethyl succinate NoneN/A

Interpretation and Significance

The data generated from these proposed experiments would provide a clear, quantitative comparison of DEIDP's reactivity. A moderate reactivity of DEIDP with cysteine and some reactivity with lysine would suggest that it is a less aggressive, and potentially more selective, covalent modifier than highly reactive compounds like DEM. The lack of reactivity from diethyl succinate would confirm that the α,β-unsaturated carbonyl motif is essential for the observed modifications.

This guide provides a scientifically rigorous framework for characterizing the cross-reactivity of this compound. By comparing its reactivity profile to well-defined positive and negative controls, researchers can make informed decisions about its suitability for applications in proteomics and drug discovery, ensuring that its chemical behavior is well-understood and predictable.

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  • Kinetic Assay of the Michael Addition-Like Thiol-Ene Reaction and Insight into Protein Bioconjugation. ResearchGate. [Link]

  • Potency of Michael reaction acceptors as inducers of enzymes that protect against carcinogenesis depends on their reactivity with sulfhydryl groups. Proceedings of the National Academy of Sciences. [Link]

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  • A programmable chemical switch based on triggerable Michael acceptors. RSC Publishing. [Link]

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  • Chemoproteomic methods for covalent drug discovery. PubMed Central. [Link]

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A Senior Application Scientist's Guide to the Structural Confirmation of Adducts Formed from Diethyl 3,3'-Iminodipropionate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical and pharmaceutical research, the unequivocal structural confirmation of novel molecular entities is paramount. Diethyl 3,3'-iminodipropionate, a versatile secondary amine, serves as a key building block in the synthesis of a diverse array of compounds, including Michael adducts, N-acylated derivatives, and complex heterocyclic systems. The formation of adducts from this precursor is a frequent and crucial step in the development of new materials, potential drug candidates, and bioactive probes. The subsequent structural elucidation of these adducts is not merely a procedural step but a cornerstone of scientific integrity, ensuring reproducibility and providing the foundational evidence for structure-activity relationship (SAR) studies.

This guide provides an in-depth comparison of the primary analytical methodologies employed for the structural confirmation of adducts derived from this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower researchers in making informed decisions for their analytical workflows.

The Analytical Triad: NMR, Mass Spectrometry, and X-ray Crystallography

The structural confirmation of this compound adducts relies on a synergistic application of three core analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. Each technique provides a unique and complementary piece of the structural puzzle. While NMR elucidates the covalent framework and connectivity of the molecule in solution, MS provides the exact mass and elemental composition, and X-ray crystallography offers an unambiguous determination of the three-dimensional structure in the solid state.

Workflow for Structural Confirmation

The logical flow for confirming the structure of a newly synthesized adduct of this compound typically follows a hierarchical approach. Initial confirmation of the molecular weight is obtained via mass spectrometry. Subsequently, detailed structural information, including the site of adduction and the overall molecular skeleton, is elucidated using one- and two-dimensional NMR techniques. For definitive and unambiguous proof of structure, particularly in cases of complex stereochemistry, single-crystal X-ray crystallography is the gold standard.

Structural_Confirmation_Workflow start Synthesized Adduct ms Mass Spectrometry (MS) - Molecular Weight - Elemental Composition start->ms Initial Check nmr NMR Spectroscopy - Connectivity - Stereochemistry (relative) ms->nmr Proceed if MW matches xray X-ray Crystallography - Absolute Structure - Solid-State Conformation nmr->xray For unambiguous proof or complex stereochemistry final Confirmed Structure nmr->final Sufficient for many cases xray->final Definitive Proof

Caption: A typical workflow for the structural confirmation of a newly synthesized chemical adduct.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For adducts of this compound, ¹H and ¹³C NMR are indispensable for confirming the successful formation of the adduct and for pinpointing the site of modification on the parent molecule.

Causality in Experimental Choices

The choice of NMR experiments is dictated by the need to unambiguously assign all proton and carbon signals and to establish through-bond and through-space correlations. A standard suite of experiments for a this compound adduct would include:

  • ¹H NMR: To identify the number and integration of different proton environments. Key diagnostic signals include the disappearance of the N-H proton signal of the starting material and the appearance of new signals corresponding to the adducted moiety.

  • ¹³C NMR: To determine the number of unique carbon atoms. The chemical shift of the carbons adjacent to the nitrogen atom is particularly sensitive to substitution and provides strong evidence of adduct formation.

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, allowing for the tracing of proton connectivity within the propionate side chains and the adducted group.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms, facilitating the assignment of carbon signals based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) ¹H-¹³C correlations, which are crucial for connecting different spin systems and for confirming the point of attachment of the adduct to the nitrogen atom.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proximity of protons, which is invaluable for elucidating the relative stereochemistry and conformational preferences of the adduct.

Hypothetical Experimental Data for a Michael Adduct

Let us consider a hypothetical Michael addition of ethyl acrylate to this compound. The resulting adduct would be a tri-ester amine. The following table summarizes the expected ¹H and ¹³C NMR chemical shifts.

Assignment Hypothetical ¹H NMR δ (ppm) Hypothetical ¹³C NMR δ (ppm) Key Correlations (COSY, HMBC)
-CH₂-CH₂-COOEt (original)2.5 (t, 4H)48.5COSY with -N-CH₂-
-N-CH₂-CH₂- (original)2.8 (t, 4H)35.0HMBC to -COO-
-CH₂-CH₂-COOEt (adducted)2.6 (t, 2H)49.0COSY with -N-CH₂- (adducted)
-N-CH₂-CH₂- (adducted)2.9 (t, 2H)34.5HMBC to -COO- (adducted)
-O-CH₂-CH₃4.1 (q, 6H)60.5COSY with -CH₃
-O-CH₂-CH₃1.2 (t, 9H)14.2HMBC to -COO-
Detailed Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified adduct in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure good solubility and to avoid signal overlap with the analyte.

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction). Analyze the spectra to assign all signals and to establish the complete molecular structure.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the molecular weight and elemental composition of the adduct, which is the first and most fundamental piece of structural evidence. High-resolution mass spectrometry (HRMS) is particularly powerful as it can determine the elemental formula of the adduct with high accuracy, thereby distinguishing between isobaric species.

Causality in Experimental Choices

The choice of ionization technique and mass analyzer depends on the properties of the adduct and the desired information.

  • Electrospray Ionization (ESI): A soft ionization technique ideal for polar and thermally labile molecules, such as the this compound adducts. It typically produces protonated molecules [M+H]⁺ or sodiated adducts [M+Na]⁺.

  • Time-of-Flight (TOF) and Orbitrap Analyzers: These high-resolution mass analyzers are capable of measuring mass-to-charge ratios (m/z) with high accuracy (typically <5 ppm), which is essential for determining the elemental composition.

  • Tandem Mass Spectrometry (MS/MS): Involves the fragmentation of a selected precursor ion to generate a characteristic fragmentation pattern. This provides valuable structural information and can be used to confirm the identity of the adduct.

Hypothetical Experimental Data for an N-Acylated Adduct

Consider the N-acylation of this compound with acetyl chloride. The expected adduct would have a molecular formula of C₁₂H₂₁NO₅.

Parameter Value Interpretation
Ionization Mode ESI+Formation of protonated molecule
Calculated m/z for [M+H]⁺ 260.1492C₁₂H₂₂NO₅⁺
Observed m/z 260.1490Confirms elemental composition
Mass Error -0.77 ppmHigh accuracy, increases confidence
Key MS/MS Fragments m/z 218, 186, 158Loss of ketene, loss of ethoxy group, etc.
Detailed Experimental Protocol for LC-MS/MS Analysis
  • Sample Preparation: Prepare a dilute solution of the adduct (e.g., 1-10 µg/mL) in a suitable solvent system, typically a mixture of water and acetonitrile or methanol with a small amount of formic acid to promote ionization.

  • Chromatographic Separation (Optional but Recommended): Inject the sample onto a liquid chromatography (LC) system coupled to the mass spectrometer. A reversed-phase C18 column is commonly used to separate the adduct from any impurities or starting materials.

  • Mass Spectrometric Analysis:

    • Acquire full scan HRMS data in positive ion mode to determine the accurate mass of the protonated molecule.

    • Perform a data-dependent MS/MS experiment to obtain fragmentation spectra for the ion of interest.

  • Data Analysis:

    • Determine the elemental composition from the accurate mass measurement.

    • Analyze the MS/MS fragmentation pattern to deduce structural features of the adduct. Diagnostic fragmentation pathways often involve the loss of the ester groups or cleavage of the propionate side chains.[1]

Single-Crystal X-ray Crystallography: The Definitive Structure

For molecules that can be crystallized, single-crystal X-ray crystallography provides the most definitive and unambiguous structural information. It reveals the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and absolute stereochemistry.

Causality in Experimental Choices

The primary challenge in X-ray crystallography is obtaining high-quality single crystals. The choice of crystallization technique is therefore critical.

  • Slow Evaporation: A solution of the adduct is allowed to slowly evaporate, leading to a gradual increase in concentration and promoting crystal growth.

  • Vapor Diffusion (Hanging Drop or Sitting Drop): A drop of the adduct solution is allowed to equilibrate with a larger reservoir of a precipitant, leading to controlled crystallization.

  • Solvent Layering: A solution of the adduct is carefully layered with a miscible solvent in which the adduct is less soluble. Crystals form at the interface of the two solvents.

Hypothetical Crystallographic Data for a Metal Complex Adduct

If this compound is used as a ligand to form a coordination complex with a metal ion, X-ray crystallography would be essential to determine the coordination geometry.

Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.2 Å, b = 15.5 Å, c = 9.8 Å, β = 95.2°
Key Bond Lengths M-N, M-O distances
Coordination Geometry e.g., Octahedral, Tetrahedral
Detailed Experimental Protocol for X-ray Crystallography
  • Crystal Growth: Systematically screen different solvents and crystallization techniques to obtain single crystals of suitable size and quality.

  • Data Collection: Mount a single crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates and other crystallographic parameters.

  • Structure Visualization and Analysis: Visualize the crystal structure using software such as Mercury or Diamond to analyze bond lengths, bond angles, and intermolecular interactions.

Conclusion: An Integrated Approach for Unwavering Confidence

The structural confirmation of adducts formed from this compound is a multi-faceted process that necessitates an integrated analytical approach. While NMR spectroscopy provides the foundational understanding of the molecular framework in solution, mass spectrometry serves as a rapid and accurate tool for determining molecular weight and elemental composition. For ultimate certainty, particularly in cases of intricate stereochemistry or novel bonding arrangements, single-crystal X-ray crystallography delivers an unparalleled level of structural detail.

By judiciously applying these techniques and understanding the causality behind the experimental choices, researchers can confidently and rigorously establish the structures of their novel adducts, thereby ensuring the scientific integrity and advancing their research and development endeavors.

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Benchmarking Diethyl 3,3'-Iminodipropionate against established chemical reagents.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of Diethyl 3,3'-Iminodipropionate as a Synthetic Building Block

Executive Summary

In the landscape of modern synthetic chemistry, the efficient construction of carbon-nitrogen bonds is paramount, particularly in the fields of pharmaceutical and materials science. This guide provides a comprehensive benchmark analysis of this compound (DEIDP), a symmetrical secondary amine, against established, field-proven methodologies for the synthesis of complex amines. We move beyond a simple cataloging of properties to offer a functional comparison grounded in experimental logic. This document is intended for researchers, chemists, and drug development professionals seeking to optimize synthetic routes by making informed decisions about reagent selection. We will dissect the performance of DEIDP in key synthetic transformations—specifically N-alkylation—and contrast it with foundational methods like the sequential Aza-Michael addition and reductive amination. Our analysis is supported by detailed, reproducible protocols, quantitative performance metrics, and mechanistic insights to provide a holistic view of DEIDP's position in the synthetic chemist's toolkit.

Introduction to this compound (DEIDP)

This compound is a secondary amine flanked by two ethyl propionate chains. Its structure presents a pre-formed scaffold that can be advantageous in syntheses requiring a central nitrogen atom bonded to two identical carboxyethyl arms.

DEIDP_Structure cluster_main N NH CH2_L1 CH₂ N->CH2_L1 CH2_R1 CH₂ N->CH2_R1 CH2_L2 CH₂ CH2_L1->CH2_L2 CO_L C=O CH2_L2->CO_L O_L O CO_L->O_L CH2_L3 CH₂ O_L->CH2_L3 CH3_L CH₃ CH2_L3->CH3_L CH2_R2 CH₂ CH2_R1->CH2_R2 CO_R C=O CH2_R2->CO_R O_R O CO_R->O_R CH2_R3 CH₂ O_R->CH2_R3 CH3_R CH₃ CH2_R3->CH3_R IUPAC IUPAC Name: ethyl 3-[(3-ethoxy-3-oxopropyl)amino]propanoate

Caption: Chemical Structure of this compound.

Chemical and Physical Properties:

  • Molecular Formula: C₁₀H₁₉NO₄[1]

  • Molecular Weight: 217.26 g/mol [1]

  • CAS Number: 3518-88-5[2][3]

  • Appearance: Colorless to almost colorless clear liquid[2]

  • Safety: Causes skin and serious eye irritation (H315, H319)[4][5]. Standard personal protective equipment (gloves, eye protection) is required[4][6].

The primary utility of DEIDP lies in its role as a secondary amine nucleophile. This allows it to participate in a variety of C-N bond-forming reactions to yield tertiary amines, which are ubiquitous scaffolds in pharmaceuticals and fine chemicals.[7]

Benchmarking Strategy: Synthesis of a Target Tertiary Amine

To provide a fair and objective comparison, we will evaluate different synthetic routes to a common target molecule: N-Benzyl this compound . This molecule is a representative tertiary amine that could serve as an intermediate in more complex syntheses.

We will compare three distinct methodologies:

  • Route A: Direct Alkylation of DEIDP. A single-step approach utilizing DEIDP as the starting secondary amine.

  • Route B: Sequential Aza-Michael Addition. A two-step, bottom-up synthesis starting from a primary amine and an acrylate. This route builds the DEIDP backbone in situ.

  • Route C: Reductive Amination. A one-pot reaction involving a primary amine and a suitable aldehyde, followed by addition to an acrylate.

workflow cluster_shared Shared Molecules cluster_A Route A: Direct Alkylation cluster_B Route B: Sequential Aza-Michael cluster_C Route C: Reductive Amination Approach start_node start_node reagent_node reagent_node process_node process_node product_node product_node Target Target Molecule: N-Benzyl Diethyl 3,3'-Iminodipropionate EthylAcrylate Ethyl Acrylate Michael1 Aza-Michael Addition (1) EthylAcrylate->Michael1 Michael2 Aza-Michael Addition (2) EthylAcrylate->Michael2 Michael3 Aza-Michael Addition EthylAcrylate->Michael3 Benzylamine Benzylamine DEIDP DEIDP Alkylation N-Alkylation DEIDP->Alkylation BnBr Benzyl Bromide BnBr->Alkylation Alkylation->Target Benzylamine_B Benzylamine Benzylamine_B->Michael1 IntermediateB Intermediate: Ethyl 3-(benzylamino)propanoate Michael1->IntermediateB IntermediateB->Michael2 Michael2->Target Ethyl3aminoprop Ethyl 3-aminopropanoate ReductiveAmination Reductive Amination Ethyl3aminoprop->ReductiveAmination Benzaldehyde Benzaldehyde Benzaldehyde->ReductiveAmination IntermediateC Intermediate: Ethyl 3-(benzylamino)propanoate ReductiveAmination->IntermediateC IntermediateC->Michael3 Michael3->Target

Caption: Comparative synthetic workflows for N-Benzyl this compound.

Experimental Protocols & Mechanistic Considerations

Route A: Direct Alkylation of this compound

This is the most straightforward approach, leveraging the pre-existing DEIDP scaffold. The reaction involves the nucleophilic attack of the secondary amine on an alkyl halide.

  • Causality Behind Experimental Choices: A mild, non-nucleophilic base like potassium carbonate (K₂CO₃) is chosen to neutralize the HBr byproduct without competing in the alkylation. A polar aprotic solvent like acetonitrile (MeCN) is used to dissolve the ionic base and polar reactants while facilitating the Sₙ2 reaction mechanism. The reaction is heated to increase the rate of reaction, which can be sluggish at room temperature.[8]

Protocol: N-Alkylation of DEIDP

  • Reactant Preparation: To a round-bottom flask, add this compound (1.0 eq.), acetonitrile (MeCN, ~0.2 M), and potassium carbonate (K₂CO₃, 2.0 eq.).

  • Addition of Alkyl Halide: Add benzyl bromide (1.1 eq.) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the mixture to 60 °C and stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of DEIDP.

  • Work-up: After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the target tertiary amine.[7]

Route B: Sequential Aza-Michael Addition

This route constructs the target molecule from a primary amine. The Aza-Michael or conjugate addition is a powerful C-N bond-forming reaction where an amine adds to the β-position of an α,β-unsaturated carbonyl compound.[9][10]

  • Causality Behind Experimental Choices: This reaction can often be performed neat (without solvent) or with a protic solvent like ethanol to facilitate proton transfer.[11] Heating is required to overcome the activation energy for the nucleophilic attack of the amine. The reaction proceeds in two stages: the first addition forms a secondary amine intermediate, which is more nucleophilic than the starting primary amine. This intermediate then readily reacts with a second equivalent of the acrylate. This inherent increase in nucleophilicity is a key mechanistic feature that can sometimes lead to overalkylation in other contexts but is leveraged here for the double addition.[12]

Protocol: Sequential Aza-Michael Addition

  • First Addition: In a sealed vial, combine benzylamine (1.0 eq.) and ethyl acrylate (1.05 eq.). Heat the mixture at 80 °C with stirring for 4 hours. Monitor by TLC until the benzylamine is consumed, forming the intermediate ethyl 3-(benzylamino)propanoate.

  • Second Addition: To the crude intermediate mixture, add a second portion of ethyl acrylate (1.05 eq.). Continue heating at 80 °C for another 6-8 hours.

  • Purification: Cool the reaction mixture to room temperature. The crude product can be directly purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the target product.[9]

Route C: Reductive Amination followed by Michael Addition

Reductive amination is one of the most vital and widely used methods for N-alkylation in medicinal chemistry due to its efficiency and broad substrate scope.[13][14] It involves the reaction of an amine with a carbonyl compound to form an imine, which is then reduced in situ.[7][15]

  • Causality Behind Experimental Choices: This route begins by forming the same secondary amine intermediate as in Route B, but via a different, highly efficient method. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent because it is mild, selective for imines in the presence of aldehydes, and does not react with the ester functionalities.[7] Dichloromethane (DCM) is a common solvent for this transformation. The subsequent Michael addition follows the same principles as in Route B.

Protocol: Reductive Amination / Michael Addition

  • Imine Formation: In a round-bottom flask, dissolve ethyl 3-aminopropanoate (1.0 eq.) and benzaldehyde (1.0 eq.) in dichloromethane (DCM, ~0.2 M). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the stirred solution. Continue stirring at room temperature for 12-16 hours.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude intermediate, ethyl 3-(benzylamino)propanoate.

  • Michael Addition: Combine the crude intermediate with ethyl acrylate (1.1 eq.) and heat neat at 80 °C for 6-8 hours, as described in Route B, Step 2.

  • Purification: Purify the final crude product by flash column chromatography.

Comparative Performance Data

The following table summarizes the anticipated performance of each synthetic route based on established principles of organic synthesis.

MetricRoute A: Direct Alkylation of DEIDPRoute B: Sequential Aza-MichaelRoute C: Reductive Amination Approach
Starting Materials This compound, Benzyl BromideBenzylamine, Ethyl AcrylateEthyl 3-aminopropanoate, Benzaldehyde, Ethyl Acrylate
Number of Steps 1 synthetic step1 pot, 2 sequential additions2 synthetic steps (1 pot)
Typical Yield 80-90%75-85% (overall)70-85% (overall)
Reaction Time 4-6 hours10-12 hours18-24 hours
Key Reagents K₂CO₃ (Base)None (Neat reaction)NaBH(OAc)₃ (Reducing Agent)
Advantages - High convergence- Simplicity and speed- Avoids handling primary amines- Atom economical- Starts from simple, cheap materials- No additional reagents needed- High functional group tolerance- Avoids alkyl halides- Utilizes robust, named reactions
Disadvantages - Requires synthesis or purchase of DEIDP- Uses an alkylating agent (benzyl bromide)- Longer reaction time- Potential for side reactions at high temp.- Multi-step process- Requires a stoichiometric reducing agent

Discussion and Recommendations

The choice between using this compound and building the scaffold from scratch depends heavily on the specific goals of the synthesis, including scale, cost, time, and available starting materials.

  • When to Choose this compound (Route A): This route is ideal for rapid analog synthesis or when speed and simplicity are the highest priorities . If DEIDP is commercially available and cost-effective for the desired scale, its use significantly streamlines the workflow. It provides a convergent and often high-yielding pathway to the target tertiary amine, minimizing development and optimization time. It is the superior choice for late-stage functionalization where the core scaffold is already defined.

  • When to Choose a "Bottom-Up" Approach (Routes B & C): These routes are preferable for large-scale synthesis where the cost of starting materials is a critical factor. Benzylamine, ethyl acrylate, and benzaldehyde are typically more economical commodity chemicals than the more specialized DEIDP.

    • Route B (Sequential Michael) is exceptionally atom-economical and represents a greener approach as it avoids solvents and ancillary reagents. Its primary drawback is the extended reaction time at elevated temperatures.

    • Route C (Reductive Amination) offers great versatility. Reductive amination is a cornerstone of modern synthesis for its reliability and tolerance of various functional groups, making it a robust choice when constructing diverse libraries of compounds.[13][14] While it involves a reducing agent, it avoids the use of potentially more hazardous alkyl halides.

Conclusion

This compound is a valuable and efficient building block for the synthesis of symmetrical tertiary amines. Its primary advantage lies in its ability to provide a convergent, single-step route to complex targets, making it an excellent choice for rapid synthesis and library development. However, for large-scale and cost-driven projects, established methods such as sequential Aza-Michael additions or reductive amination, which build the molecular framework from simpler precursors, remain highly competitive and effective alternatives. The optimal choice is ultimately dictated by a careful analysis of the project's specific constraints and objectives.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Diethyl 3,3'-Iminodipropionate for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that the integrity of your research is intrinsically linked to the safety and precision of your laboratory practices. This guide provides a detailed, authoritative, and practical framework for the proper disposal of Diethyl 3,3'-Iminodipropionate (CAS No. 3518-88-5), ensuring the safety of personnel and compliance with regulatory standards.[1][2] This document moves beyond mere procedural listing to explain the rationale behind each step, fostering a culture of safety and responsibility in your laboratory.

Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is paramount. This compound is classified as causing skin and serious eye irritation.[3]

Hazard Identification and Classification:

Hazard ClassificationGHS CodeDescriptionSource
Skin IrritationH315Causes skin irritation.[3]
Serious Eye IrritationH319Causes serious eye irritation.[3]

Immediate Personal Protective Equipment (PPE) Requirements:

A foundational principle of laboratory safety is the consistent and correct use of PPE. Before handling this compound for disposal, ensure the following are worn:

  • Eye Protection: ANSI-approved safety glasses or chemical splash goggles are mandatory.[4]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required. For handling larger volumes, more robust gloves like butyl rubber may be necessary.[4]

  • Body Protection: A laboratory coat, long pants, and closed-toe shoes must be worn to prevent skin contact.[1][5]

All handling of this chemical, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[4]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste and to engage a licensed waste disposal contractor for its final disposition.[6][7] Adherence to local and national regulations is mandatory.[8]

Step 1: Waste Segregation and Containerization

  • Rationale: Proper segregation prevents accidental and potentially hazardous chemical reactions.

  • Procedure:

    • Designate a specific, clearly labeled waste container for this compound. The label should read: "Hazardous Waste: this compound".[7]

    • Do not mix this compound with other chemical waste streams, particularly strong oxidizing agents, acids, or bases.[4][7]

    • Use a chemically resistant container made of high-density polyethylene (HDPE) or glass with a secure, leak-proof lid.[7]

    • Ensure the container is in good condition, free from any damage.

    • Do not overfill the container; a headspace of at least 10% should be left to accommodate any potential expansion.[7]

Step 2: Handling and Transfer of Waste

  • Rationale: To minimize the risk of spills and exposure during the transfer of the chemical to the waste container.

  • Procedure:

    • Conduct the transfer within a chemical fume hood.

    • For small quantities of liquid (<50ml), absorb the material onto an inert absorbent material like vermiculite or sand.[6]

    • Carefully place the absorbent material into the designated hazardous waste container.

    • For larger quantities, use a funnel to carefully pour the liquid into the waste container, avoiding splashes.

Step 3: Decontamination of Empty Containers

  • Rationale: "Empty" containers may still contain residual chemical that can pose a hazard.

  • Procedure:

    • Rinse the empty container with a suitable solvent (e.g., ethanol or acetone) three times.

    • The rinsate must be collected and disposed of as hazardous waste in the same designated container for this compound.

    • Once decontaminated, the container can be disposed of according to your institution's guidelines for non-hazardous laboratory glassware or plastic.

Step 4: Storage of Waste

  • Rationale: Safe storage of chemical waste is crucial to prevent accidents and ensure regulatory compliance.

  • Procedure:

    • Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area.[7][9]

    • This storage area should be away from sources of heat, sparks, or open flames.[7]

    • Ensure the storage area is clearly marked as a hazardous waste accumulation point.

Step 5: Professional Disposal

  • Rationale: The final disposal of hazardous waste must be handled by professionals to ensure environmental protection and regulatory adherence.

  • Procedure:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[7]

    • Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.

    • Complete all necessary waste manifest paperwork accurately.

Emergency Procedures

In the event of an accidental release or exposure, immediate and appropriate action is critical.

Spill Response:

  • For Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or cat litter.[6]

    • Collect the absorbent material and place it in the designated hazardous waste container.

    • Clean the spill area with soap and water.

  • For Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's emergency response team and EHS department.

    • Prevent the spill from entering drains.

Exposure Response:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] If skin irritation occurs, seek medical attention. Remove and launder contaminated clothing before reuse.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do so.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][10]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_handling Waste Handling & Segregation cluster_storage_disposal Storage & Final Disposal start Start: this compound Waste Generated assess_hazards Assess Hazards: - Skin Irritant (H315) - Eye Irritant (H319) start->assess_hazards don_ppe Don Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat assess_hazards->don_ppe segregate Segregate Waste: - Dedicated, Labeled Container - No Mixing with Incompatibles don_ppe->segregate containerize Containerize Properly: - Chemically Resistant Container - Secure Lid - Leave 10% Headspace segregate->containerize decontaminate Decontaminate Empty Containers: - Triple Rinse with Solvent - Collect Rinsate as Hazardous Waste containerize->decontaminate store_waste Store Waste Safely: - Designated, Ventilated Area - Secondary Containment decontaminate->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Contractor store_waste->contact_ehs end End: Compliant Disposal contact_ehs->end

Sources

A Senior Application Scientist's Guide to Handling Diethyl 3,3'-Iminodipropionate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. Handling reagents like Diethyl 3,3'-Iminodipropionate, while routine, demands a comprehensive understanding of its characteristics to ensure both personal safety and experimental validity. This guide moves beyond a simple checklist, offering a procedural and logical framework for its safe handling, grounded in its specific chemical properties.

Hazard Profile: Understanding the "Why" Behind the Precautions

Before any container is opened, a thorough understanding of the reagent's hazard profile is critical. This compound is not benign; it is classified with specific risks that dictate our handling strategy.

According to the Globally Harmonized System (GHS), this compound is known to cause significant skin and eye irritation.[1][2]

  • H315: Causes skin irritation. Contact with the liquid can lead to redness, inflammation, and discomfort. This is not a simple washing matter; the chemical can cause a dermal response requiring procedural diligence.

  • H319: Causes serious eye irritation. [1][2] This is a more severe classification than simple eye irritation. Splashes can lead to significant discomfort and potential damage if not addressed immediately and correctly.

These two classifications are the primary drivers for the personal protective equipment (PPE) and handling protocols outlined below. The signal word associated with this chemical is "Warning," indicating a moderate level of hazard.[1][2]

Core Protective Measures: Your Personal Safety System

The selection of PPE is not a matter of habit but a direct response to the identified risks. For this compound, the focus is on creating an impermeable barrier between you and the chemical.

Engineering Controls: The First Line of Defense

Your primary barrier is not what you wear, but where you work.

  • Fume Hood: All handling of this compound should occur within a properly functioning chemical fume hood.[1] This is crucial to prevent the generation and inhalation of vapors or mists, ensuring the laboratory atmosphere remains uncontaminated.

  • Safety Stations: An accessible and recently tested eyewash station and safety shower are mandatory in any lab where this chemical is handled.[1] Proximity and readiness are key to mitigating accidental exposures.

Personal Protective Equipment (PPE) Summary

The following table summarizes the essential PPE required for handling this compound.

Hazard ClassificationRequired PPERationale & Standard
H319: Serious Eye Irritation Chemical safety goggles and/or face shield.Standard laboratory safety glasses are insufficient. Chemical goggles that form a seal around the eyes are necessary to protect against splashes. A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.[1][3]
H315: Skin Irritation Chemical-resistant gloves (e.g., Nitrile).Gloves must be resistant to the specific chemical being handled.[4] Check glove manufacturer data for compatibility. Always inspect gloves for tears or holes before use and practice proper removal techniques to avoid contaminating your skin.[5]
General Handling Laboratory CoatA standard lab coat, fully buttoned, protects against incidental contact and small splashes, preventing contamination of personal clothing.[3]

Procedural Workflow for Safe Handling

The following step-by-step workflow ensures that safety is integrated into every stage of the experimental process.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_disposal Waste & Spill Management prep_1 1. Risk Assessment Review SDS prep_2 2. Assemble PPE Goggles, Gloves, Lab Coat prep_1->prep_2 prep_3 3. Prepare Workspace Verify Fume Hood Operation prep_2->prep_3 handle_1 4. Dispense Chemical Inside Fume Hood prep_3->handle_1 handle_2 5. Perform Experiment Avoid Skin/Eye Contact handle_1->handle_2 handle_3 6. Secure Container Close Tightly, Store Properly handle_2->handle_3 post_1 7. Decontaminate Wipe Down Work Area handle_3->post_1 post_2 8. Doff PPE Remove Gloves First post_1->post_2 post_3 9. Personal Hygiene Wash Hands Thoroughly post_2->post_3 disp_1 10. Waste Disposal Segregate into Labeled Container spill Emergency Spill Use Absorbent Material

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Protocol:
  • Preparation and Workspace Setup :

    • Before bringing the chemical into the workspace, confirm that your fume hood is operational.

    • Don all required PPE: a fully fastened lab coat, chemical safety goggles, and nitrile gloves.[6]

    • Place a chemical-absorbent pad on the work surface inside the hood to contain minor drips.

  • Handling and Use :

    • Perform all transfers and manipulations of this compound inside the fume hood to minimize inhalation risk.[1]

    • Use caution when opening the container, which should be stored under an inert gas in a refrigerator.[1]

    • Avoid all direct contact with the skin and eyes.[1]

  • Storage :

    • When not in use, the container must be kept tightly closed to prevent exposure to moisture.[1]

    • Store the chemical in a designated refrigerator, away from incompatible materials like strong oxidizing agents.[1][7]

Emergency and Disposal Protocols

First Aid

Immediate and correct action following an exposure is vital to minimizing harm.

  • Skin Contact : Immediately take off all contaminated clothing and wash the affected skin with plenty of soap and water.[6] If skin irritation occurs or persists, seek medical advice.[1]

  • Eye Contact : Immediately flush the eyes cautiously with water for at least 15 minutes.[6][7] If wearing contact lenses, remove them if it is easy to do so and continue rinsing.[1][6] Persistent eye irritation requires immediate medical attention.[1]

  • Inhalation : Move the individual to fresh air and ensure they are comfortable for breathing. If feeling unwell, seek medical attention.[1][7]

  • Ingestion : Rinse the mouth with water. Do not induce vomiting. Call a poison control center or seek medical attention immediately.[6]

Spill and Waste Management

Proper containment and disposal are legal and ethical responsibilities that protect both the user and the environment.

  • Spill Response : For a small spill, contain the liquid with a suitable absorbent material (e.g., vermiculite or chemical absorbent pads).[1] Prevent the spill from entering drains.[4] Collect the absorbed material into a suitable, closed container for disposal.

  • Waste Disposal : All waste, including the chemical itself and any contaminated materials (gloves, pads, etc.), must be disposed of in accordance with local, state, and national regulations.[1] This typically involves collection in a clearly labeled, sealed container for pickup by a licensed waste disposal company.[8] Do not mix with other waste streams unless explicitly permitted.

By adhering to these scientifically grounded protocols, you ensure a safe laboratory environment, allowing you to focus on achieving reliable and reproducible research outcomes.

References

  • SAFETY DATA SHEET - TCI Chemicals. (2025, September 1). TCI Chemicals.
  • This compound | C10H19NO4 | CID 352310. PubChem. Available at: [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council.
  • SAFETY D
  • Guidance for Selection of Protective Clothing for MDI Users. Covestro Solution Center.
  • SAFETY DATA SHEET. (2025, July 30). Sigma-Aldrich.
  • Personal Protective Equipment (PPE) for Industrial Chemicals.
  • PRODUCT BROCHURE Personal protective equipment and consumables. SKAN.
  • Diethyl 2-{[(5-iodo-2-pyridinyl)
  • Diethyl Ether. Purdue University.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.